molecular formula C26H40N7O19P3S B1247127 Itaconyl-CoA

Itaconyl-CoA

货号: B1247127
分子量: 879.6 g/mol
InChI 键: NFVGYLGSSJPRKW-CITAKDKDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Itaconyl-CoA is the coenzyme A thioester derivative of the immunometabolite itaconate. It serves as a critical intermediate in the bacterial dissimilation of itaconate, a pathway used by soil bacteria and pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis for detoxification and carbon utilization . In mammalian systems, this compound has been identified as a significant biological regulator. It acts as a competitive inhibitor of the erythroid-specific 5-aminolevulinic acid synthase (ALAS2) , the first and rate-limiting enzyme in the heme biosynthesis pathway . This mechanism directly links macrophage-driven inflammatory responses to the suppression of erythropoiesis, providing a molecular explanation for anemia of inflammation (AI) that extends beyond simple iron limitation . The formation of this compound within cells is mediated by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT) . Its role as an inhibitor of ALAS2 and its involvement in bacterial metabolic pathways make this compound a compound of high interest for research in immunometabolism, host-pathogen interactions, and the study of inflammatory diseases and anemias. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

分子式

C26H40N7O19P3S

分子量

879.6 g/mol

IUPAC 名称

4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C26H40N7O19P3S/c1-13(25(39)40)8-16(35)56-7-6-28-15(34)4-5-29-23(38)20(37)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(36)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-12,14,18-20,24,36-37H,1,4-10H2,2-3H3,(H,28,34)(H,29,38)(H,39,40)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,18-,19-,20+,24-/m1/s1

InChI 键

NFVGYLGSSJPRKW-CITAKDKDSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

手性 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

规范 SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=C)C(=O)O)O

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Itaconyl-CoA Synthesis in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolic reprogramming of macrophages upon activation is a critical determinant of their effector functions in immunity and inflammation. A key feature of this reprogramming in pro-inflammatory macrophages is the synthesis of itaconate and its subsequent conversion to Itaconyl-CoA. This pathway, originating from the tricarboxylic acid (TCA) cycle, plays a pivotal role in modulating inflammatory responses, exerting antimicrobial effects, and influencing cellular metabolism. This technical guide provides a comprehensive overview of the this compound synthesis pathway in macrophages, detailing the enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental protocols for its investigation.

Core Pathway of this compound Synthesis

The synthesis of this compound in macrophages is a two-step enzymatic process that diverts a key intermediate of the TCA cycle.

  • Synthesis of Itaconate from cis-Aconitate: In activated macrophages, the expression of Immune-responsive gene 1 (IRG1), also known as cis-aconitate decarboxylase (CAD) or aconitate decarboxylase 1 (ACOD1), is highly upregulated.[1][2][3] This mitochondrial enzyme catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[1][2] This reaction represents a crucial metabolic branch point in inflammatory macrophages.

  • Conversion of Itaconate to this compound: Subsequently, itaconate is converted to its activated form, this compound. This reaction is catalyzed by succinyl-CoA:itaconate CoA transferase, an enzyme that facilitates the transfer of Coenzyme A from succinyl-CoA to itaconate.[4] Some studies also suggest the involvement of succinyl-CoA ligase in this conversion.[5]

Regulatory Mechanisms

The synthesis of this compound is tightly regulated, primarily at the level of IRG1/CAD expression. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), are potent inducers of Irg1 gene expression in macrophages.[2] This induction leads to a significant accumulation of intracellular itaconate, reaching millimolar concentrations in murine macrophages.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the this compound synthesis pathway in macrophages.

Table 1: Enzyme Kinetics of cis-Aconitate Decarboxylase (CAD/IRG1)

Enzyme SourceKM for cis-aconitate (mM)kcat (s-1)Optimal pHReference(s)
Murine CAD~0.5 - 1.5~3.5~7.0[8][9]
Human CAD~0.6 - 1.6~1.0~7.0[8][9]
Aspergillus terreus CAD~4.0 - 5.0~15.0~6.0[8][9]

Table 2: Intracellular Concentrations of Itaconate in Activated Macrophages

Macrophage TypeStimulusItaconate ConcentrationReference(s)
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS5 - 10 mM[6][7]
Human Monocyte-Derived Macrophages (MDMs)LPS~60 µM[10]
Murine RAW264.7 MacrophagesLPS (10 ng/mL, 6h)~8 mM[10]
Murine BV-2 Microglial CellsLPS (10 ng/mL, 6h)~1.5 mM[10]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the this compound synthesis pathway.

Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation

Objective: To generate and activate primary macrophages for downstream analysis.

Materials:

  • Femurs and tibias from mice

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS)

  • Sterile PBS, cell strainers (70 µm), syringes, and needles

Protocol:

  • Euthanize mice and sterilize hind limbs with 70% ethanol.

  • Aseptically dissect femurs and tibias and remove surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe into a sterile petri dish.

  • Create a single-cell suspension by gently passing the marrow through the syringe and needle multiple times.

  • Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant.

  • Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).

  • Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 106 cells per 10 cm dish.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3.

  • On day 7, detach the differentiated macrophages by gentle scraping or using a cell lifter.

  • Re-plate the BMDMs in tissue culture-treated plates at the desired density for experiments.

  • To stimulate, replace the medium with fresh medium containing the desired concentration of LPS (e.g., 100 ng/mL) and incubate for the desired time (e.g., 6-24 hours).

Quantification of Itaconate and this compound by LC-MS/MS

Objective: To measure the intracellular levels of itaconate and this compound.

Materials:

Protocol:

  • Metabolite Extraction:

    • After stimulation, place the cell culture plate on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).

    • Inject the samples onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Perform detection using a tandem mass spectrometer in negative ion mode, monitoring the specific mass transitions for itaconate (e.g., m/z 129 -> 85) and this compound.

    • Quantify the metabolites by comparing the peak areas to a standard curve generated with known concentrations of itaconate and this compound, normalized to the internal standard.[11][12]

Measurement of cis-Aconitate Decarboxylase (CAD/IRG1) Activity

Objective: To determine the enzymatic activity of CAD in macrophage lysates.

Materials:

  • LPS-stimulated BMDMs

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • cis-aconitate substrate

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • HPLC system with a UV detector

Protocol:

  • Prepare cell lysates from LPS-stimulated BMDMs using a suitable lysis buffer.

  • Determine the protein concentration of the lysates.

  • Set up the enzymatic reaction by mixing the cell lysate (containing CAD) with a saturating concentration of cis-aconitate in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of itaconate produced.

  • Calculate the specific activity of CAD as the amount of itaconate produced per unit of time per milligram of protein.[9]

Western Blot Analysis of IRG1/CAD Expression

Objective: To detect and quantify the protein levels of IRG1/CAD.

Materials:

  • LPS-stimulated BMDMs

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against IRG1/CAD

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the stimulated BMDMs in RIPA buffer and quantify the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-IRG1/CAD antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13]

qPCR Analysis of Irg1 mRNA Expression

Objective: To quantify the relative expression of the Irg1 gene.

Materials:

  • LPS-stimulated BMDMs

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Irg1 and a housekeeping gene (e.g., Gapdh)

Protocol:

  • Extract total RNA from stimulated BMDMs using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for Irg1 and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Irg1 expression, normalized to the housekeeping gene and compared to the unstimulated control group.[14]

Visualizations

Signaling Pathway for this compound Synthesis

Itaconyl_CoA_Synthesis_Pathway TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate Itaconate Itaconate cis_Aconitate->Itaconate Itaconyl_CoA This compound Itaconate->Itaconyl_CoA IRG1_CAD IRG1/CAD (ACOD1) IRG1_CAD->cis_Aconitate catalyzes Succinyl_CoA_Transferase Succinyl-CoA: Itaconate CoA Transferase Succinyl_CoA_Transferase->Itaconate catalyzes LPS LPS TLR4 TLR4 LPS->TLR4 Signaling Signaling Cascade TLR4->Signaling Irg1_Gene Irg1 Gene Expression Signaling->Irg1_Gene Irg1_Gene->IRG1_CAD leads to increased Experimental_Workflow Start Start: Isolate Bone Marrow Differentiate Differentiate into BMDMs (7 days with M-CSF) Start->Differentiate Stimulate Stimulate with LPS Differentiate->Stimulate Harvest Harvest Cells and Supernatant Stimulate->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction qPCR qPCR for Irg1 mRNA RNA_Extraction->qPCR Western_Blot Western Blot for IRG1/CAD Protein_Extraction->Western_Blot Enzyme_Assay CAD Activity Assay Protein_Extraction->Enzyme_Assay LC_MS LC-MS/MS for Itaconate & this compound Metabolite_Extraction->LC_MS

References

The Role of α-Ketoglutarate Dehydrogenase in Itaconyl-CoA Production: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a key immunometabolite produced by myeloid cells during inflammation, plays a crucial role in modulating metabolic and inflammatory pathways. Its derivative, itaconyl-CoA, is an important intermediate that mediates some of itaconate's downstream effects. While the synthesis of itaconate from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1/IRG1) is well-established, the precise enzymatic origin of this compound has been a subject of investigation. This technical guide delineates the current understanding of this compound production, clarifying the direct enzymatic players and the indirect, yet significant, role of α-ketoglutarate dehydrogenase (OGDH).

Core Pathway of this compound Synthesis

Contrary to a direct enzymatic role, current evidence indicates that α-ketoglutarate dehydrogenase (OGDH) is not directly involved in the synthesis of this compound . Instead, this compound is primarily synthesized from itaconate through the action of specific CoA transferases and synthetases.

The main enzyme implicated in this conversion is succinyl-CoA:glutarate-CoA transferase (SUGCT) [1][2][3]. This enzyme catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to itaconate, yielding this compound and succinate[2].

Another enzyme that has been discussed in this context is succinyl-CoA synthetase (SCS) . While some earlier literature and reviews suggested that SCS could catalyze the formation of this compound from itaconate in a reaction requiring ATP or GTP[4][5], more recent and direct experimental evidence has challenged this notion. A 2021 study demonstrated that neither the ATP-specific (SCS-A) nor the GTP-specific (SCS-G) isoform of SCS is capable of using itaconate as a substrate to form this compound in vitro. In fact, this study showed that itaconate acts as an inhibitor of the reverse SCS reaction[1].

Therefore, the currently accepted primary route for this compound synthesis is via SUGCT.

The Indirect Role of α-Ketoglutarate Dehydrogenase (OGDH)

While OGDH does not directly synthesize this compound, it plays a critical indirect role by influencing the metabolic flux through the TCA cycle, which is the ultimate source of the precursor for itaconate synthesis.

  • Provision of Succinyl-CoA: The reaction catalyzed by OGDH—the conversion of α-ketoglutarate to succinyl-CoA—is a key regulatory point in the TCA cycle[6]. The product of this reaction, succinyl-CoA, is the CoA donor for the SUGCT-catalyzed synthesis of this compound[2]. Thus, OGDH activity is essential for providing one of the substrates for this compound formation.

  • Regulation of TCA Cycle Flux: In activated macrophages, the TCA cycle is rewired. There is a "break" in the cycle after isocitrate, leading to the accumulation of citrate (B86180) and cis-aconitate, the latter being the substrate for itaconate synthesis by ACOD1[7]. The activity of OGDH can influence the overall state of the TCA cycle. For instance, reduced OGDH activity could lead to an accumulation of upstream metabolites, including α-ketoglutarate, and potentially alter the flux towards citrate and subsequent itaconate production. One study has suggested that in addition to ACOD1, OGDH also contributes to the production of itaconate, although the precise mechanism for this proposed role remains to be fully elucidated[8].

  • Feedback Regulation: Itaconate and its derivatives can, in turn, influence the activity of TCA cycle enzymes. Itaconate is a known competitive inhibitor of succinate (B1194679) dehydrogenase (SDH)[5][9]. The resulting accumulation of succinate can lead to product inhibition of OGDH, creating a complex feedback loop within the TCA cycle that can impact the availability of precursors for itaconate synthesis.

The following diagram illustrates the metabolic pathways involved in itaconate and this compound synthesis, highlighting the indirect role of OGDH.

Itaconate_Metabolism cluster_TCA TCA Cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate IDH Cis_Aconitate Cis_Aconitate Isocitrate->Cis_Aconitate Aconitase Succinyl_CoA Succinyl-CoA Alpha_Ketoglutarate->Succinyl_CoA OGDH Succinate Succinate Succinyl_CoA->Succinate SCS Itaconyl_CoA This compound Succinyl_CoA->Itaconyl_CoA Fumarate Fumarate Succinate->Fumarate SDH Itaconate Itaconate Cis_Aconitate->Itaconate ACOD1/IRG1 Itaconate->Itaconyl_CoA SUGCT SDH SDH Itaconate->SDH Inhibits

Metabolic pathway of itaconate and this compound synthesis.

Quantitative Data

The following tables summarize the available quantitative data regarding enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Product(s)KmVmax/ActivityKiNotesReference(s)
SUGCT Itaconate, Succinyl-CoAThis compound, SuccinateNot ReportedEffectively catalyzes the reaction-The primary enzyme for this compound synthesis.[1][2]
SCS-A (ATP-specific) Itaconate, ATP, CoANo this compound formed-No activity observed-Itaconate inhibits the reverse reaction.[1]
SCS-G (GTP-specific) Itaconate, GTP, CoANo this compound formed-No activity observed-Itaconate inhibits the reverse reaction.[1]
ALAS2 Succinyl-CoA, Glycineδ-Aminolevulinate10 ± 2 µM (for Succinyl-CoA)-100 ± 20 µM (for this compound)This compound is a competitive inhibitor.[1]
Bacterial SucCD ItaconateThis compound0.818 ± 0.046 mM0.12 ± 0.01 µmol/min/mg-A bacterial homolog of SCS that can use itaconate.[4]

Table 2: Metabolite Concentrations in LPS-Stimulated Macrophages

MetaboliteCell TypeStimulationConcentrationNotesReference(s)
Itaconate RAW 264.7LPSIntracellular accumulation observed-[2]
Itaconate Primary Murine MacrophagesLPS + IFN-γMarkedly increased production and secretion-[10]
This compound Hepatocytes10 mM ItaconateIncreased levels detected-[11]
Acetyl-CoA PMφs with oxLDLLPS (3h)Reduced abundanceIndirectly related to itaconate pathways.[12]

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Cell Lysate)

  • Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to ~90% confluency.
  • Stimulate cells with LPS (e.g., 100 ng/mL) for a desired time course (e.g., 6, 12, 24 hours) to induce itaconate and this compound production.
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • For extraction, add 1 mL of ice-cold 80% methanol/water solution to the plate.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) in the extraction solvent to control for extraction efficiency and matrix effects.
  • Vortex the samples vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
  • Centrifuge at 17,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to separate this compound from other acyl-CoAs.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The characteristic neutral loss for acyl-CoAs is 507 amu.

3. Data Analysis

  • Generate a standard curve using a synthetic this compound standard of known concentrations.
  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

The following diagram outlines the experimental workflow for this compound quantification.

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture Cell Culture Stimulation LPS Stimulation Cell_Culture->Stimulation Lysis_Extraction Lysis & Extraction Stimulation->Lysis_Extraction Centrifugation Centrifugation Lysis_Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Quantification Data Quantification MS_Detection->Data_Quantification

Workflow for LC-MS/MS quantification of this compound.
Protocol 2: In Vitro Enzyme Activity Assay for SUGCT

This protocol describes how to measure the activity of succinyl-CoA:glutarate-CoA transferase (SUGCT) in converting itaconate to this compound using HPLC.

1. Reagents

  • Purified recombinant SUGCT enzyme.
  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Succinyl-CoA.
  • Itaconate.
  • Stop solution (e.g., a strong acid like perchloric acid).
  • HPLC system with a C18 reverse-phase column and UV detector.

2. Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer, a fixed concentration of succinyl-CoA (e.g., 1 mM), and varying concentrations of itaconate.
  • Pre-incubate the reaction mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding a known amount of purified SUGCT enzyme.
  • Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding the stop solution.
  • Centrifuge the samples to pellet any precipitated protein.
  • Analyze the supernatant by HPLC to separate and quantify the product, this compound. Detection can be done by monitoring the absorbance at 254 nm.

3. Data Analysis

  • Generate a standard curve for this compound to determine its concentration from the peak area in the HPLC chromatogram.
  • Calculate the initial velocity of the reaction at different itaconate concentrations.
  • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Signaling Pathways Regulating Itaconate Synthesis

The production of itaconate is tightly regulated by inflammatory signaling pathways. The expression of ACOD1, the rate-limiting enzyme for itaconate synthesis, is induced by various stimuli, including lipopolysaccharide (LPS), interferons (IFNs), and other pathogen-associated molecular patterns (PAMPs).

Key signaling pathways involved in ACOD1 induction include:

  • Toll-like receptor (TLR) signaling: LPS, a component of the outer membrane of Gram-negative bacteria, activates TLR4. This initiates a signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3, which in turn drive the expression of Acod1[8][13].

  • Interferon signaling: Type I and Type II interferons, produced during viral and bacterial infections, signal through their respective receptors to activate the JAK-STAT pathway. Activated STAT1 can then bind to the promoter of the Acod1 gene and induce its transcription[13][14].

The following diagram depicts a simplified overview of the signaling pathways leading to ACOD1 expression.

ACOD1_Regulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IFNR IFN Receptor JAK JAK IFNR->JAK NFkB NF-κB MyD88->NFkB ACOD1_gene Acod1 gene NFkB->ACOD1_gene IRF3 IRF3 TRIF->IRF3 IRF3->ACOD1_gene STAT1 STAT1 JAK->STAT1 STAT1->ACOD1_gene ACOD1_mRNA ACOD1 mRNA ACOD1_gene->ACOD1_mRNA Transcription LPS LPS LPS->TLR4 IFN IFN IFN->IFNR ACOD1_protein ACOD1 Protein ACOD1_mRNA->ACOD1_protein Translation Itaconate_production Itaconate Production ACOD1_protein->Itaconate_production Catalyzes

References

Endogenous Synthesis of Itaconyl-CoA in Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunometabolite itaconate and its activated form, itaconyl-CoA, have emerged as critical regulators of the immune response, particularly within myeloid cells such as macrophages and dendritic cells.[1][2] Produced in millimolar concentrations upon inflammatory stimuli, these molecules are not merely byproducts of metabolic reprogramming but active participants in cellular signaling and function.[1][2] This technical guide provides an in-depth overview of the endogenous synthesis of this compound in immune cells, detailing the enzymatic pathways, regulatory mechanisms, and key experimental methodologies for its investigation.

Core Synthesis Pathway of Itaconate and this compound

The synthesis of itaconate represents a key diversion from the canonical Krebs cycle within the mitochondria of activated immune cells. This pathway is initiated in response to pro-inflammatory signals, leading to the production of itaconate, which is subsequently converted to its biologically active form, this compound.

From Citrate to Itaconate: The Role of ACOD1/IRG1

The central enzyme responsible for itaconate synthesis is cis-aconitate decarboxylase, encoded by the Immune-Responsive Gene 1 (IRG1), also known as Aconitate Decarboxylase 1 (ACOD1).[3] Upon stimulation of immune cells by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or cytokines such as interferons, the expression of ACOD1 is dramatically upregulated.[4][5] ACOD1 catalyzes the decarboxylation of the Krebs cycle intermediate cis-aconitate to produce itaconate.[3]

Activation to this compound: The Function of SUGCT

Free itaconate is then converted to this compound through the action of Succinyl-CoA:Glutarate-CoA Transferase (SUGCT).[6] This enzyme facilitates the transfer of Coenzyme A (CoA) from succinyl-CoA to itaconate, forming this compound and succinate.[6] This activated form, this compound, can then participate in various downstream cellular processes, including post-translational modification of proteins.[1][7]

Regulation of this compound Synthesis

The production of this compound is tightly regulated at the transcriptional level, primarily through the induction of ACOD1/IRG1 expression. A complex network of signaling pathways converges to control the synthesis of this critical immunometabolite.

Signaling Pathways Inducing ACOD1/IRG1 Expression

The expression of ACOD1/IRG1 is induced by a variety of inflammatory stimuli, engaging multiple signaling cascades:

  • Toll-Like Receptor (TLR) Signaling: Activation of TLRs, such as TLR4 by LPS, is a potent inducer of ACOD1/IRG1. This process is dependent on the adaptor proteins MyD88 and TRIF.[2]

  • Interferon (IFN) Signaling: Both Type I and Type II interferons can induce ACOD1/IRG1 expression through the JAK-STAT pathway, involving the transcription factors STAT1 and IRF1.[2]

  • STING Pathway: The cGAS-STING pathway, which senses cytosolic DNA, can also lead to the upregulation of ACOD1/IRG1.[2]

  • NF-κB and AP-1 Signaling: These key inflammatory transcription factors are also implicated in the transcriptional activation of the ACOD1/IRG1 gene.

The convergence of these pathways ensures a robust and rapid production of itaconate and subsequently this compound in response to infection and inflammation.

Quantitative Data on Itaconate and this compound Levels

The intracellular concentrations of itaconate and this compound can vary significantly depending on the immune cell type, the nature of the stimulus, and the duration of activation. The following tables summarize available quantitative data.

Cell TypeStimulusItaconate Concentration (Intracellular)Reference
RAW 264.7 MacrophagesLPS8 mM[8]
Bone Marrow-Derived Macrophages (BMDMs)LPS1.5 mM[8]
Human iPSC-Derived MacrophagesLPS + IFN-γ~25 µM[9]
Human NeutrophilsTNF-αDetected[10]
Cell TypeStimulusThis compound LevelsReference
HepatocytesItaconate (10 mM)Increased[4]
RAW 264.7 MacrophagesLPSDetected[1]

Experimental Protocols

Accurate measurement of this compound and the activity of the enzymes involved in its synthesis are crucial for understanding its role in immunometabolism. Below are detailed protocols for key experiments.

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in immune cell extracts using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. Culture immune cells (e.g., macrophages) to the desired density and stimulate with the appropriate agonist (e.g., 100 ng/mL LPS for 24 hours). b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate. d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and dry it under a stream of nitrogen gas or using a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). ii. Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water. iii. Mobile Phase B: Methanol. iv. Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes. v. Flow Rate: 0.2-0.4 mL/min. vi. Column Temperature: 40°C. b. Mass Spectrometry: i. Ionization Mode: Negative electrospray ionization (ESI-). ii. Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion of this compound to a specific product ion. The exact m/z values should be determined using a pure standard. iii. Data Analysis: Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of this compound.

ACOD1/IRG1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of ACOD1/IRG1 by detecting the production of itaconate from its substrate, cis-aconitate.

1. Reagents: a. Assay Buffer: 50 mM Tris-HCl, pH 7.5. b. Substrate: 10 mM cis-aconitate in Assay Buffer. c. Enzyme: Purified recombinant ACOD1/IRG1 or mitochondrial lysate from stimulated immune cells. d. Detection Reagent: A reagent for the colorimetric detection of itaconate (e.g., based on the Fürth-Herrmann reaction).[11]

2. Procedure: a. Prepare the reaction mixture in a 96-well plate: i. 50 µL of Assay Buffer. ii. 10 µL of enzyme solution. b. Pre-incubate the plate at 37°C for 5 minutes. c. Initiate the reaction by adding 40 µL of the cis-aconitate substrate solution. d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). e. Stop the reaction by adding a stop solution (e.g., 1 M HCl). f. Add the detection reagent according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 386 nm and 440 nm for the Fürth-Herrmann reaction).[11] g. Calculate the enzyme activity based on a standard curve of known itaconate concentrations.

SUGCT Enzyme Activity Assay (Fluorometric)

This assay measures the activity of SUGCT by coupling the production of HMG-CoA to a fluorometric detection system.[12]

1. Reagents: a. Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT. b. Substrates: 1 mM Glutaryl-CoA and 1 mM 3-hydroxy-3-methylglutarate (HMG). c. Coupling Enzyme: HMG-CoA reductase. d. Co-substrate: 0.2 mM NADPH. e. Enzyme: Purified recombinant SUGCT or cell lysate.

2. Procedure: a. Prepare the reaction mixture in a 96-well black plate: i. 50 µL of Assay Buffer. ii. 10 µL of Glutaryl-CoA. iii. 10 µL of HMG. iv. 10 µL of HMG-CoA reductase. v. 10 µL of NADPH. b. Add 10 µL of the SUGCT enzyme solution to initiate the reaction. c. Immediately measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) in a kinetic mode for 15-30 minutes. d. Calculate the enzyme activity from the rate of NADPH consumption.

Immunoblotting for ACOD1/IRG1 Protein Expression

This protocol describes the detection of ACOD1/IRG1 protein levels in immune cells by Western blotting.

1. Cell Lysis: a. Stimulate cells as required and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. b. Separate the proteins on a 10% SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for ACOD1/IRG1 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Real-Time PCR (qPCR) for ACOD1/IRG1 mRNA Expression

This protocol details the measurement of ACOD1/IRG1 gene expression levels.[13]

1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from stimulated and unstimulated immune cells using a commercial kit.[13] b. Assess RNA quality and quantity using a spectrophotometer. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[13]

2. qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for ACOD1/IRG1, and the cDNA template.[13] b. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization. c. Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: i. Initial denaturation: 95°C for 10 minutes. ii. 40 cycles of: 95°C for 15 seconds and 60°C for 1 minute. d. Perform a melt curve analysis to ensure primer specificity.

3. Data Analysis: a. Calculate the relative expression of ACOD1/IRG1 mRNA using the ΔΔCt method.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Itaconyl_CoA_Synthesis_Pathway cluster_krebs Krebs Cycle (Mitochondria) cluster_itaconate Itaconate Synthesis Citrate Citrate Cis_Aconitate cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate Cis_Aconitate->Isocitrate Aconitase ACOD1 ACOD1/IRG1 Succinyl_CoA Succinyl-CoA Isocitrate->Succinyl_CoA ... Succinate Succinate Succinyl_CoA->Succinate SUGCT SUGCT Succinyl_CoA->SUGCT Itaconate Itaconate ACOD1->Itaconate Decarboxylation Itaconyl_CoA This compound SUGCT->Itaconyl_CoA CoA Transfer

Caption: Biosynthesis of this compound from the Krebs Cycle.

ACOD1_Induction_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IFN Interferons IFNR IFN Receptor IFN->IFNR MyD88_TRIF MyD88 / TRIF TLR4->MyD88_TRIF JAK_STAT JAK / STAT1 IFNR->JAK_STAT NFkB_IRF1 NF-κB / IRF1 MyD88_TRIF->NFkB_IRF1 JAK_STAT->NFkB_IRF1 ACOD1_gene ACOD1/IRG1 Gene NFkB_IRF1->ACOD1_gene Transcription ACOD1_protein ACOD1/IRG1 Protein ACOD1_gene->ACOD1_protein Translation

Caption: Signaling pathways leading to ACOD1/IRG1 expression.

Experimental_Workflow_LCMS start Immune Cell Culture (e.g., Macrophages) stimulate Stimulation (e.g., LPS) start->stimulate wash Wash with PBS stimulate->wash extract Metabolite Extraction (80% Methanol) wash->extract dry Dry Extract extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze quantify Quantification vs. Standard Curve analyze->quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Itaconyl-CoA: A Pivotal Regulator at the Crossroads of the TCA Cycle and Immune Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Itaconyl-CoA, the coenzyme A thioester of the immunometabolite itaconate, has emerged as a critical signaling molecule and enzymatic regulator that profoundly influences cellular metabolism, particularly the tricarboxylic acid (TCA) cycle. Produced in immune cells during inflammatory responses, itaconate and its activated form, this compound, act as a crucial interface between immunometabolism and core cellular processes. This technical guide provides a comprehensive overview of the synthesis, function, and metabolic fate of this compound, with a specific focus on its intricate relationship with the TCA cycle. Detailed experimental protocols, quantitative data on enzyme inhibition, and visual representations of the key pathways are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and potentially target this important metabolic node.

Introduction

The metabolic landscape of immune cells undergoes dramatic reprogramming upon activation to meet the demands of proliferation, cytokine production, and pathogen clearance. A key feature of this reprogramming in macrophages is the production of large quantities of itaconate, a dicarboxylic acid derived from the TCA cycle intermediate cis-aconitate. While itaconate itself has well-documented anti-inflammatory and antimicrobial properties, its conversion to this compound unlocks a distinct set of regulatory functions that directly impinge on central carbon metabolism. This guide delves into the biochemistry of this compound, its synthesis, its role as an enzyme inhibitor, and its ultimate metabolic fate, providing a technical framework for its study.

Synthesis and Degradation of this compound

The metabolic journey of this compound begins with the synthesis of itaconate and culminates in its degradation and reentry into central metabolism.

Synthesis of Itaconate from the TCA Cycle

Under inflammatory conditions, such as exposure to lipopolysaccharide (LPS), the expression of the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is highly upregulated in the mitochondrial matrix of macrophages.[1][2] ACOD1 catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[2]

Conversion of Itaconate to this compound

For itaconate to exert many of its intracellular effects, it must first be activated to its coenzyme A thioester, this compound. This conversion is primarily catalyzed by succinyl-CoA:glutarate-CoA transferase (SUGCT), which transfers coenzyme A from succinyl-CoA to itaconate.[3] While initially proposed, the reverse reaction of succinyl-CoA synthetase (SCS) is not considered the primary route for this compound synthesis.[3]

Degradation of this compound

This compound is further metabolized through a dedicated pathway. This compound hydratase (Ich) converts this compound to (S)-citramalyl-CoA.[2][4] Subsequently, (S)-citramalyl-CoA is cleaved by citramalyl-CoA lyase (Ccl) into acetyl-CoA and pyruvate, which can then re-enter the TCA cycle.[2][5]

The following diagram illustrates the synthesis and degradation pathways of this compound in relation to the TCA cycle.

Itaconyl_CoA_Metabolism cluster_TCA TCA Cycle cluster_Itaconate Itaconate Metabolism Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1 (IRG1) alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate This compound This compound Succinyl-CoA->this compound CoA Transfer Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Itaconate->this compound Itaconate->this compound SUGCT Citramalyl-CoA Citramalyl-CoA This compound->Citramalyl-CoA This compound->Citramalyl-CoA this compound Hydratase Pyruvate Pyruvate Citramalyl-CoA->Pyruvate Citramalyl-CoA->Pyruvate Citramalyl-CoA Lyase Acetyl-CoA Acetyl-CoA Citramalyl-CoA->Acetyl-CoA Citramalyl-CoA->Acetyl-CoA Citramalyl-CoA Lyase Pyruvate->Acetyl-CoA Acetyl-CoA->Citrate Enters TCA Cycle

Caption: Synthesis and degradation of this compound.

This compound as a Potent Enzyme Inhibitor

A primary mechanism through which this compound influences cellular metabolism is by directly inhibiting key enzymes, thereby creating metabolic bottlenecks and redirecting metabolic flux.

Inhibition of Methylmalonyl-CoA Mutase (MCM)

This compound is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[6][7][8] MCM is crucial for the metabolism of odd-chain fatty acids and certain amino acids, catalyzing the conversion of methylmalonyl-CoA to the TCA cycle intermediate succinyl-CoA.[6][7] this compound acts as a suicide inactivator of MCM, forming a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme.[1][9] This inactivation is stoichiometric, indicating a very tight-binding inhibition.[1]

Inhibition of 5-Aminolevulinate Synthase 2 (ALAS2)

In erythroid precursors, this compound competitively inhibits 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis.[10][11] This inhibition can contribute to the anemia observed during chronic inflammation.

The following table summarizes the quantitative data on the inhibition of these key enzymes by this compound.

Enzyme Inhibitor Inhibition Type Inhibitory Constant (Ki) Organism/System Reference
5-Aminolevulinate Synthase 2 (ALAS2)This compoundCompetitive100 ± 20 μMRecombinant murine[10]
Methylmalonyl-CoA Mutase (MCM)This compoundSuicide Inactivation (Stoichiometric)Not ApplicableHuman and Mycobacterium tuberculosis[1][9]

The inhibitory actions of this compound are depicted in the following signaling diagram.

Itaconyl_CoA_Inhibition This compound This compound MCM Methylmalonyl-CoA Mutase (MCM) This compound->MCM Suicide Inactivation ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) This compound->ALAS2 Competitive Inhibition Succinyl-CoA Succinyl-CoA MCM->Succinyl-CoA 5-Aminolevulinate 5-Aminolevulinate ALAS2->5-Aminolevulinate Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->MCM Glycine + Succinyl-CoA Glycine + Succinyl-CoA Glycine + Succinyl-CoA->ALAS2

Caption: Enzyme inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its effects on the TCA cycle.

Measurement of TCA Cycle Intermediates and this compound by LC-MS/MS

This protocol provides a general framework for the simultaneous measurement of TCA cycle intermediates and short-chain acyl-CoAs, including this compound, in biological samples.

4.1.1. Sample Preparation (from cell culture)

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water, pre-chilled to -80°C) to the culture dish.

  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4.1.2. Liquid Chromatography

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., Waters ACQUITY UPLC CSH Phenyl-Hexyl) is recommended.[12][13][14]

  • Mobile Phase A: Water with 0.1% formic acid.[13][14]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[13][14]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and analytes of interest.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for reproducible retention times.

4.1.3. Mass Spectrometry

  • Ionization Mode: Negative electrospray ionization (ESI) is generally preferred for the detection of TCA cycle intermediates and acyl-CoAs.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and specificity for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its stable isotope-labeled internal standard must be determined and optimized. For this compound, the m/z has been reported as 880.1379.[6][7]

The following diagram outlines the experimental workflow for LC-MS/MS analysis.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Cell_Culture Cell_Culture Quenching_Extraction Quenching_Extraction Cell_Culture->Quenching_Extraction Cold Methanol Protein_Precipitation Protein_Precipitation Quenching_Extraction->Protein_Precipitation -20°C Incubation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Drying Supernatant_Drying Centrifugation->Supernatant_Drying Reconstitution Reconstitution Supernatant_Drying->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Mass Spectrometry (Negative ESI, MRM) LC->MS Data_Analysis Data Analysis (Quantification) MS->Data_Analysis

Caption: LC-MS/MS workflow for metabolomics.
Enzyme Kinetic Assay for ALAS2 Inhibition by this compound

This protocol describes a discontinuous colorimetric assay to determine the inhibitory constant (Ki) of this compound for ALAS2.[10]

4.2.1. Reagents

  • Recombinant ALAS2 enzyme

  • Succinyl-CoA (substrate)

  • Glycine (substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., HEPES buffer, pH 7.5)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Modified Ehrlich's reagent for colorimetric detection of 5-aminolevulinate (ALA)

4.2.2. Assay Procedure

  • Prepare reaction mixtures containing reaction buffer, glycine, and varying concentrations of succinyl-CoA.

  • Prepare separate sets of reaction mixtures containing different fixed concentrations of this compound (e.g., 0 µM, 200 µM, 1000 µM).[10]

  • Pre-incubate the reaction mixtures at 37°C.

  • Initiate the reaction by adding a fixed amount of recombinant ALAS2 enzyme.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding TCA.

  • Develop the color by adding modified Ehrlich's reagent and measure the absorbance at the appropriate wavelength (e.g., 553 nm) to quantify the amount of ALA produced.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[succinyl-CoA]) for each concentration of this compound to determine the type of inhibition and the Ki value.

Conclusion and Future Perspectives

This compound stands as a testament to the intricate and often surprising regulatory mechanisms embedded within cellular metabolism. Its role extends beyond that of a simple metabolic intermediate; it is a potent signaling molecule that directly influences the TCA cycle and other fundamental pathways. The ability of this compound to inhibit key enzymes like MCM and ALAS2 highlights its importance in the metabolic reprogramming of immune cells and its potential contribution to the pathophysiology of inflammatory diseases.

For researchers and drug development professionals, the pathways and enzymatic activities associated with this compound present a rich landscape of potential therapeutic targets. Modulating the synthesis or degradation of this compound, or developing specific inhibitors or mimetics that target its downstream effectors, could offer novel strategies for the treatment of a wide range of diseases with an underlying inflammatory or metabolic component. The detailed experimental protocols provided in this guide offer a starting point for the rigorous investigation of this fascinating and functionally significant molecule. Further research into the tissue-specific roles of this compound and its broader impact on cellular signaling will undoubtedly continue to uncover new and exciting avenues for therapeutic intervention.

References

The Metabolic Crossroads of Itaconyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered primarily a product of fungal metabolism, itaconic acid and its activated form, itaconyl-CoA, have emerged as critical players in the regulation of cellular metabolism and inflammation in mammals. Produced in substantial amounts by myeloid cells, particularly macrophages, during inflammatory responses, this compound sits (B43327) at a crucial metabolic node, influencing a diverse array of cellular processes. Its roles extend from direct enzymatic inhibition to the post-translational modification of proteins, with distinct metabolic fates observed across different cell types. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing its known pathways, quantitative aspects of its interactions, and the experimental protocols used to elucidate its function.

Core Metabolic Fates of this compound

This compound is a reactive molecule that can be enzymatically converted or act as a direct inhibitor of key metabolic enzymes. Its primary metabolic fates are summarized below and illustrated in the accompanying pathway diagrams.

Inhibition of Methylmalonyl-CoA Mutase (MUT)

A major and well-characterized role of this compound is the potent inhibition of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT).[1][2] This enzyme is a critical component of the catabolic pathway for branched-chain amino acids (BCAAs) and odd-chain fatty acids, converting methylmalonyl-CoA to the tricarboxylic acid (TCA) cycle intermediate, succinyl-CoA.[1][2] By inhibiting MUT, this compound disrupts this pathway, leading to the accumulation of upstream metabolites like methylmalonate.[1][2] This inhibitory action has been observed in various cell types, including macrophages and adipocytes.[3]

Degradation to Central Carbon Metabolites

This compound can be further metabolized, feeding into central carbon metabolism. This degradation pathway involves two key enzymatic steps:

  • Hydration to (S)-citramalyl-CoA: this compound is hydrated by the enzyme this compound hydratase (also known as methylglutaconyl-CoA hydratase) to form (S)-citramalyl-CoA.[4]

  • Cleavage to Acetyl-CoA and Pyruvate (B1213749): (S)-citramalyl-CoA is then cleaved by citramalyl-CoA lyase (CLYBL) to yield acetyl-CoA and pyruvate.[4][5] These products can then enter the TCA cycle and other metabolic pathways.[5]

Inhibition of 5-Aminolevulinate Synthase 2 (ALAS2)

In erythroid precursor cells, this compound has been identified as a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme biosynthesis.[3][6] This inhibition curtails the production of heme, a critical component of hemoglobin, and may contribute to the anemia associated with chronic inflammation.[3]

Protein Itaconylation

This compound can covalently modify cysteine residues on proteins through a process termed "itaconylation." This post-translational modification can alter the function of target proteins. In macrophages, several glycolytic enzymes have been identified as targets of itaconylation, suggesting a role for this modification in the regulation of glycolysis during inflammation.[7][8]

CoA-Independent Degradation of Itaconate

Recent research has uncovered a novel, CoA-independent pathway for itaconate degradation, leading to the formation of 2-hydroxymethylsuccinate (2HMS).[9] This pathway is particularly prominent in adipose tissue and bypasses the formation of this compound, thus avoiding the inhibition of MUT.[9]

Quantitative Data on this compound Metabolism

The following table summarizes the available quantitative data on the interactions and metabolism of this compound. The intracellular concentration of the precursor, itaconate, in macrophage-like cells provides a physiological context for these values.

ParameterValueCell Type/EnzymeReference
Intracellular Itaconate Concentration 1.33 ± 0.16 mMMacrophage-like VM-M3 cells[9]
Inhibitory Constant (Ki) for ALAS2 100 ± 20 µMErythroid precursors (recombinant ALAS2)[3]
Michaelis Constant (Km) of Citramalyl-CoA Lyase (CLYBL) 23 µM (for (3S)-citramalyl-CoA)Human mitochondrial (recombinant)[10]

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and experimental workflows related to this compound.

Itaconyl_CoA_Metabolism cluster_TCA TCA Cycle cluster_BCAA BCAA & Odd-Chain Fatty Acid Catabolism cluster_Heme Heme Biosynthesis cis-Aconitate cis-Aconitate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 Succinyl-CoA_TCA Succinyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Succinyl-CoA_TCA MUT Glycine + Succinyl-CoA Glycine + Succinyl-CoA Heme Heme Glycine + Succinyl-CoA->Heme ALAS2 This compound This compound Itaconate->this compound SUCLG1/2 or SUGCT 2-Hydroxymethylsuccinate 2-Hydroxymethylsuccinate Itaconate->2-Hydroxymethylsuccinate CoA-Independent Pathway (e.g., in Adipose Tissue) This compound->Methylmalonyl-CoA Inhibition This compound->Glycine + Succinyl-CoA Inhibition Citramalyl-CoA Citramalyl-CoA This compound->Citramalyl-CoA This compound Hydratase Protein Itaconylation Protein Itaconylation This compound->Protein Itaconylation Acetyl-CoA + Pyruvate Acetyl-CoA + Pyruvate Citramalyl-CoA->Acetyl-CoA + Pyruvate CLYBL

Metabolic fate of this compound in different cellular contexts.

MUT_Inhibition Branched-Chain Amino Acids\nOdd-Chain Fatty Acids Branched-Chain Amino Acids Odd-Chain Fatty Acids Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acids\nOdd-Chain Fatty Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MUT TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle This compound This compound This compound->Methylmalonyl-CoA Inhibition

Inhibition of Methylmalonyl-CoA Mutase (MUT) by this compound.

Experimental_Workflow_Enzymatic_Assay cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Cell Lysate or\nPurified Enzyme Cell Lysate or Purified Enzyme Reaction Mix\n(Buffer, Substrates, Cofactors) Reaction Mix (Buffer, Substrates, Cofactors) Cell Lysate or\nPurified Enzyme->Reaction Mix\n(Buffer, Substrates, Cofactors) Incubation Incubation Reaction Mix\n(Buffer, Substrates, Cofactors)->Incubation Measurement Measurement Incubation->Measurement Calculate Reaction Rate Calculate Reaction Rate Measurement->Calculate Reaction Rate Determine Enzyme Activity Determine Enzyme Activity Calculate Reaction Rate->Determine Enzyme Activity

General experimental workflow for an enzymatic assay.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological samples. The method involves chromatographic separation of the analyte followed by its detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Harvest cells and rapidly quench metabolism by washing with ice-cold phosphate-buffered saline (PBS).

    • Extract metabolites using a cold solvent mixture, typically 80% methanol (B129727).

    • Include an internal standard (e.g., ¹³C-labeled itaconate) for accurate quantification.

    • Centrifuge the samples to pellet cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate this compound from other metabolites using a suitable chromatography column (e.g., a C18 reversed-phase column).

    • Use a gradient of aqueous and organic mobile phases to elute the compounds.

    • Detect this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring specific fragment ions generated upon collision-induced dissociation.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Enzymatic Assay for Methylmalonyl-CoA Mutase (MUT) Activity

Principle: The activity of MUT can be measured by monitoring the conversion of methylmalonyl-CoA to succinyl-CoA. This can be achieved using a coupled-enzyme assay where the product, succinyl-CoA, is used in a subsequent reaction that can be monitored spectrophotometrically.[9][11]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Add the substrate, methylmalonyl-CoA.

    • Add the co-factor, adenosylcobalamin (a form of vitamin B12).

    • Include the components of the coupled assay system. A common method involves coupling the production of succinyl-CoA to the reduction of NAD⁺ to NADH by a series of enzymes, which can be monitored by the increase in absorbance at 340 nm.

  • Assay Procedure:

    • Prepare cell lysates or use purified MUT enzyme.

    • Add the enzyme preparation to the reaction mixture to initiate the reaction.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of change in absorbance is proportional to the MUT activity.

    • To test for inhibition by this compound, pre-incubate the enzyme with varying concentrations of this compound before adding the substrate.

Enzymatic Assay for Citramalyl-CoA Lyase (CLYBL) Activity

Principle: The activity of CLYBL is determined by measuring the cleavage of citramalyl-CoA into acetyl-CoA and pyruvate. The production of pyruvate can be monitored using a coupled-enzyme assay with lactate (B86563) dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD⁺. The decrease in NADH is monitored spectrophotometrically at 340 nm.[1][2][3]

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Add the substrate, (3S)-citramalyl-CoA.

    • Add NADH and an excess of lactate dehydrogenase.

  • Assay Procedure:

    • Add the cell lysate or purified CLYBL to the reaction mixture.

    • Immediately monitor the decrease in absorbance at 340 nm.

    • The rate of NADH oxidation is directly proportional to the rate of pyruvate production and thus to CLYBL activity.

Detection of Protein Itaconylation

Principle: The identification of itaconylated proteins and the specific sites of modification relies on mass spectrometry-based proteomics. This typically involves the enrichment of itaconylated peptides from a complex protein digest, followed by their identification and sequencing by LC-MS/MS.

Methodology:

  • Protein Extraction and Digestion:

    • Extract proteins from cells of interest (e.g., LPS-stimulated macrophages).

    • Reduce and alkylate the cysteine residues to prevent disulfide bond formation.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Itaconylated Peptides (optional but recommended):

    • Due to the low stoichiometry of many post-translational modifications, enrichment is often necessary.

    • This can be achieved using antibodies that specifically recognize itaconylated cysteine residues.

    • Alternatively, chemical enrichment strategies can be employed.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • The mass spectrometer will fragment the peptides and the resulting fragmentation spectra are used to determine the amino acid sequence.

    • The presence of itaconylation is identified by a characteristic mass shift on cysteine residues.

  • Data Analysis:

    • Use specialized proteomics software to search the acquired MS/MS spectra against a protein sequence database to identify the modified peptides and pinpoint the exact site of itaconylation.

Conclusion

The study of this compound metabolism is a rapidly evolving field with significant implications for our understanding of immunology, metabolic diseases, and cancer. As a key regulator at the interface of cellular metabolism and inflammation, this compound and its metabolic pathways present promising targets for therapeutic intervention. The methodologies outlined in this guide provide a foundation for researchers to further explore the multifaceted roles of this intriguing metabolite in health and disease. Further research is needed to fully elucidate the intracellular concentrations of this compound in various cell types and to develop more specific tools for the detection and quantification of protein itaconylation.

References

Itaconyl-CoA in Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The immunometabolite itaconate and its activated form, Itaconyl-Coenzyme A (Itaconyl-CoA), have emerged as critical regulators at the interface of host metabolism and immune defense. Produced in high concentrations by myeloid cells during inflammation, this compound exerts pleiotropic effects, directly inhibiting pathogen metabolic pathways and modulating host immune responses. This technical guide provides an in-depth overview of the synthesis, functions, and mechanisms of this compound in host-pathogen interactions. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling and metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology, microbiology, and drug development.

Introduction: The Emergence of this compound in Immunometabolism

Metabolic reprogramming is a hallmark of immune cell activation.[1] Upon encountering inflammatory stimuli, such as pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), macrophages and other myeloid cells undergo profound metabolic shifts.[1][2] A key event in this reprogramming is the disruption of the tricarboxylic acid (TCA) cycle and the high-level production of itaconate, a dicarboxylic acid derived from the TCA cycle intermediate cis-aconitate. Itaconate is then converted to its biologically active form, this compound, which functions as a pivotal effector molecule in both antimicrobial defense and the regulation of inflammatory responses.[3][4]

Initially identified for its direct antimicrobial properties, the roles of this compound have expanded to include the modulation of key host signaling pathways, positioning it as a central node in immunometabolism.[3][5][6] Understanding the multifaceted functions of this compound is crucial for developing novel therapeutic strategies against infectious and inflammatory diseases.

Biosynthesis of this compound

The synthesis of this compound is a two-step process initiated within the mitochondria of activated immune cells, primarily macrophages.

  • Production of Itaconate: The enzyme cis-aconitate decarboxylase (ACOD1), encoded by the Immunoresponsive Gene 1 (Irg1), catalyzes the decarboxylation of the TCA cycle intermediate cis-aconitate to produce itaconate.[7] The expression of Irg1 is potently induced by inflammatory stimuli such as LPS and interferons.[8]

  • Conversion to this compound: Itaconate is then converted to this compound. While initially thought to be a reverse reaction of succinyl-CoA synthetase, recent evidence points to Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) as a key enzyme in this conversion, utilizing succinyl-CoA as the CoA donor.[3][9] Another proposed mechanism involves a C5-dicarboxylate pathway.[10] This activation to a CoA thioester is critical for many of its biological activities.[3]

G Biosynthesis of Itaconate and this compound cluster_Itaconate_Synth Itaconate Pathway Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate This compound This compound Itaconate->this compound SUGCT LPS LPS / IFN-γ ACOD1_gene Irg1 Gene Expression LPS->ACOD1_gene Induces ACOD1_gene->Itaconate Translates to ACOD1

Caption: Biosynthesis of this compound from the TCA cycle.

Antimicrobial Functions of this compound

This compound and its precursor, itaconate, exert direct antimicrobial effects by targeting key metabolic pathways essential for pathogen survival within the host.

Inhibition of Bacterial Methylmalonyl-CoA Mutase (MCM)

A primary antimicrobial mechanism of this compound is the inhibition of vitamin B12-dependent methylmalonyl-CoA mutase (MCM).[2][11][12]

  • Mechanism: MCM is crucial for the metabolism of propionyl-CoA, which is derived from sources like cholesterol and branched-chain amino acids and is vital for certain pathogens, including Mycobacterium tuberculosis (Mtb), to establish infection.[2][12] this compound acts as a suicide inactivator of both human and Mtb MCM. It forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme, which terminates the catalytic cycle and derails the enzyme's repair mechanism.[12]

  • Consequence: This inhibition blocks propionate-dependent growth and leads to the accumulation of toxic propionyl-CoA, thereby restricting pathogen proliferation.[2][9]

Mechanism of MCM Inhibition by this compound cluster_pathogen Pathogen Metabolism cluster_host Host-derived Inhibitor Propionyl_CoA Propionyl-CoA (from Cholesterol, BCAAs) Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA MCM (B12-dependent) Result Blocks Propionate Metabolism & Pathogen Growth Methylmalonyl_CoA->Result TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Itaconyl_CoA This compound Itaconyl_CoA->Methylmalonyl_CoA Suicide Inactivation of MCM

Caption: this compound inhibits pathogen growth by targeting MCM.

Inhibition of Isocitrate Lyase (ICL)

Itaconate, the precursor to this compound, is a potent inhibitor of isocitrate lyase (ICL), a key enzyme of the bacterial glyoxylate (B1226380) shunt.[2][3][13]

  • Mechanism: The glyoxylate shunt is essential for bacteria like Salmonella enterica and Mycobacterium tuberculosis to utilize fatty acids or acetate (B1210297) as carbon sources, bypassing the decarboxylation steps of the TCA cycle.[2][14] Itaconate competitively inhibits ICL, thereby disrupting this central metabolic hub.[3]

  • Consequence: Inhibition of the glyoxylate shunt compromises the pathogen's ability to sustain itself within the nutrient-limited environment of the host phagosome, leading to growth restriction.[2]

Immunomodulatory Functions in the Host

Beyond its direct antimicrobial actions, this compound and itaconate are powerful modulators of the host immune response, generally exerting anti-inflammatory effects.

Activation of the Nrf2 Antioxidant Pathway

Itaconate is an electrophilic molecule that can modify cysteine residues on proteins via Michael addition. A key target is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][5]

  • Mechanism: Itaconate alkylates specific cysteine residues on KEAP1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation.[7]

  • Consequence: Stabilized Nrf2 translocates to the nucleus and drives the expression of a suite of antioxidant and anti-inflammatory genes, helping to resolve inflammation and protect the host from oxidative stress.[7][3]

Inhibition of Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death executed by gasdermins.

  • Mechanism: this compound has been shown to inhibit the oligomerization of Gasdermin D (GSDMD), the executioner of pyroptosis.[3] This action blocks the formation of pores in the plasma membrane, thereby preventing cell lysis and the release of pro-inflammatory cytokines like IL-1β.[3]

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Itaconate is a structural analog of succinate and acts as a competitive inhibitor of Succinate Dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain.[7][2][15]

  • Mechanism: By inhibiting SDH, itaconate leads to the accumulation of succinate.[4] Succinate itself can act as a pro-inflammatory signal, for instance by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2]

  • Consequence: The inhibition of SDH by itaconate serves as a negative feedback mechanism to temper the pro-inflammatory effects driven by succinate accumulation, thereby limiting excessive inflammation.[7][2]

Immunomodulatory Functions of Itaconate/Itaconyl-CoA cluster_Nrf2 Antioxidant Response cluster_Pyroptosis Pyroptosis Pathway cluster_SDH TCA Cycle Regulation Itaconate Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylates & Inhibits SDH SDH (Complex II) Itaconate->SDH Competitively Inhibits Itaconyl_CoA This compound GSDMD GSDMD Itaconyl_CoA->GSDMD Inhibits Oligomerization Nrf2 Nrf2 KEAP1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Genes Nrf2->ARE Activates Inflammasome Inflammasome Activation Inflammasome->GSDMD Cleaves Pore GSDMD Pore Formation GSDMD->Pore Lysis Cell Lysis & IL-1β Release Pore->Lysis Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH

Caption: Key host signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions of this compound and its precursors.

Table 1: Enzyme Inhibition Constants

Enzyme TargetInhibitorPathogen/HostKi / IC₅₀NotesReference
Isocitrate Lyase (ICL)ItaconatePseudomonas indigoferaKi = 0.9 µMCompetitive inhibition.[16]
Isocitrate Lyase 1 (Icl1)ItaconateMycobacterium tuberculosisKi = 120 µMCompetitive inhibition.[16]
Isocitrate Lyase 2 (Icl2)ItaconateMycobacterium tuberculosisKi = 220 µMCompetitive inhibition.[16]
Methylmalonyl-CoA Mutase (MCM)This compoundHuman & M. tuberculosisStoichiometricSuicide inactivation, forms stable biradical adduct.[12]
ALAS2This compoundHumanKi = 100 ± 20 µMCompetitive inhibition with respect to succinyl-CoA.[9]

Table 2: Cellular Concentrations of Itaconate

Cell Type / ConditionConcentrationNotesReference
Activated Murine Macrophages3 - 8 mMOverall cellular concentration.[16]
Activated Human Macrophages~60 µMLower than in murine cells.[16]
Salmonella-containing vacuoles (murine)5 - 6 mMHigh local concentration at the site of infection.[16]

Detailed Experimental Protocols

This section provides synthesized protocols for key experiments based on methodologies described in the cited literature.

Protocol 1: Measurement of this compound by LC-MS/MS

This protocol is adapted from methodologies used for measuring CoA species in biological samples.[17][18]

Objective: To quantify the absolute or relative levels of this compound in cell or tissue extracts.

Materials:

  • Pulverized tissue or cell pellets

  • Extraction Solvent: 80% Methanol / 20% Water, pre-chilled to -20°C

  • Homogenizer (e.g., ball mill)

  • Centrifuge capable of 16,000 x g at 4°C

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • This compound standard

Procedure:

  • Sample Preparation:

    • Use approximately 10 mg of pulverized tissue or a pellet of 1-5 million cells.

    • Place the sample in a 2 mL microcentrifuge tube suitable for homogenization.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol/water to the sample.

    • Homogenize immediately using a ball mill at 30 Hz for 5 minutes or other appropriate method. Ensure the sample remains cold.

    • Incubate the homogenate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge the extracts at 16,000 x g for 10 minutes at 4°C.

  • Sample Processing:

    • Carefully collect the supernatant, avoiding the protein pellet.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or initial mobile phase for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column.

      • Mobile Phase A: Water with 0.1% formic acid (or appropriate ion-pairing agent).

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Mass Spectrometry: Operate in negative ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The specific transition for this compound (m/z 880.1 -> specific fragment) should be optimized using a pure standard.

    • Quantification: Generate a standard curve using a serial dilution of the this compound standard to determine the absolute concentration in the samples.

Protocol 2: In Vitro Methylmalonyl-CoA Mutase (MCM) Inhibition Assay

This protocol is based on the principles described for studying MCM inactivation by this compound.[12]

Objective: To determine the inhibitory effect of this compound on MCM activity.

Materials:

  • Purified recombinant MCM (human or bacterial)

  • Adenosylcobalamin (AdoCbl - Vitamin B12 coenzyme)

  • Substrate: Methylmalonyl-CoA

  • Inhibitor: this compound

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.5

  • Spectrophotometer capable of scanning UV-Vis range (300-700 nm)

Procedure:

  • Enzyme Reconstitution:

    • Reconstitute apo-MCM with a molar excess of AdoCbl to form the active holoenzyme. This is typically done in the dark to protect the light-sensitive cofactor.

  • Inhibition Assay (Spectrophotometric Titration):

    • In a cuvette, add a known concentration of holo-MCM (e.g., 30-40 µM) in assay buffer.

    • Record the baseline UV-Vis spectrum of the holoenzyme. The Co(III) state of AdoCbl has a characteristic spectrum.

    • Add increasing, stoichiometric amounts of this compound to the cuvette.

    • After each addition, allow the reaction to equilibrate for 5 minutes and record the spectrum.

    • Analysis: The formation of the stable biradical adduct upon suicide inactivation by this compound results in a distinct spectral change (e.g., a decrease in absorbance at ~528 nm).[12] Plot the change in absorbance versus the concentration of this compound to determine the stoichiometry of inhibition.

  • Activity Assay (Endpoint or Coupled):

    • To measure residual activity, set up reactions with holo-MCM, methylmalonyl-CoA, and varying concentrations of this compound.

    • Incubate for a defined period.

    • Stop the reaction and measure the product, succinyl-CoA, using HPLC or a coupled enzyme assay that leads to a change in NADH absorbance.

    • Calculate the percentage of inhibition at each this compound concentration to determine an IC₅₀ value.

Workflow for MCM Inhibition Assay Start Start Prep Prepare Holo-MCM (Apo-MCM + AdoCbl) Start->Prep Titration Spectrophotometric Titration with this compound Prep->Titration Activity Set up Activity Assay (MCM + Substrate +/- Inhibitor) Prep->Activity Record Record UV-Vis Spectra (Monitor ~528 nm) Titration->Record Plot Plot ΔAbs vs [this compound] Determine Stoichiometry Record->Plot End End Plot->End Measure Measure Product Formation (e.g., HPLC) Activity->Measure Calculate Calculate % Inhibition / IC₅₀ Measure->Calculate Calculate->End

Caption: Experimental workflow for assessing MCM inhibition.

Therapeutic Potential and Future Directions

The dual role of this compound and its derivatives as both antimicrobial and host-immunomodulatory agents makes them attractive therapeutic candidates.

  • Anti-inflammatory Therapies: Derivatives of itaconate, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), are being explored for treating inflammatory diseases.[3][13] Their ability to activate Nrf2 and suppress inflammation shows promise in models of sepsis, autoimmune diseases, and neuroinflammation.[3]

  • Antimicrobial Adjuvants: Targeting pathogen-specific enzymes like MCM and ICL offers a strategy to combat infections, particularly from metabolically adaptable pathogens like M. tuberculosis.[2][13] Inhibiting the pathogen's ability to degrade itaconate is another potential therapeutic avenue.[16]

Future research should focus on the tissue-specific pharmacokinetics of this compound and its derivatives, their long-term safety profiles, and their precise roles in complex disease microenvironments, such as tumors.[3] A deeper understanding of the expanding repertoire of proteins modified by itaconate ("itaconylation") will undoubtedly reveal new biological functions and therapeutic targets.[5][6]

Conclusion

This compound stands at a critical nexus of metabolism and immunity. As the activated form of the highly induced metabolite itaconate, it functions as a key effector molecule in the host's defense against pathogens. Through the targeted inhibition of essential microbial enzymes and the sophisticated modulation of host inflammatory and antioxidant pathways, this compound orchestrates a complex response to infection and inflammation. The continued exploration of this fascinating molecule and its associated pathways holds immense potential for the development of next-generation therapeutics for a wide range of human diseases.

References

The Role of Itaconyl-CoA in Regulating Inflammatory Responses: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a fundamental biological process critical for host defense, yet its dysregulation underpins a multitude of chronic diseases. Recent advances in the field of immunometabolism have unveiled a pivotal role for cellular metabolites in orchestrating inflammatory responses. Among these, Itaconyl-CoA, a reactive metabolite derived from the Krebs cycle intermediate itaconate, has emerged as a key regulator of inflammation. This technical guide provides a comprehensive overview of the synthesis, metabolism, and multifaceted functions of this compound in modulating inflammatory pathways. We delve into its mechanisms of action, including enzyme inhibition and protein alkylation, and detail its impact on key signaling cascades such as the Keap1-Nrf2, JAK-STAT, and NLRP3 inflammasome pathways. This document also provides detailed experimental protocols for the quantification of this compound, the assessment of its protein targets, and the analysis of its effects on inflammatory responses, alongside quantitative data and visual representations of the core signaling pathways to facilitate a deeper understanding and guide future research and therapeutic development.

Introduction

The metabolic landscape of immune cells undergoes dramatic reprogramming upon activation, a process that is not merely a consequence of cellular activation but a critical determinant of their function. Itaconate, a dicarboxylic acid produced in high amounts by myeloid cells during inflammation, has been identified as a crucial immunomodulatory metabolite. The biological activities of itaconate are, in large part, mediated through its conversion to the thioester derivative, this compound. This activation step, catalyzed by Succinyl-CoA:glutarate-CoA transferase (SUGCT), transforms itaconate into a more reactive molecule capable of interacting with a diverse range of cellular components to exert its anti-inflammatory effects.[1] This guide will explore the central role of this compound in the intricate network of inflammatory regulation.

Synthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the metabolic rewiring that occurs in activated macrophages. Upon stimulation with pro-inflammatory signals such as lipopolysaccharide (LPS), the Krebs cycle is reconfigured to facilitate the production of itaconate.

2.1. From Citrate to Itaconate: The Role of ACOD1/IRG1

In activated macrophages, the enzyme aconitate decarboxylase 1 (ACOD1), also known as immune-responsive gene 1 (IRG1), is highly upregulated.[2][3][4] ACOD1 is a mitochondrial enzyme that catalyzes the decarboxylation of cis-aconitate, an intermediate of the Krebs cycle, to produce itaconate.[2][4] This diversion of cis-aconitate effectively creates a metabolic branch from the canonical Krebs cycle.

2.2. Activation to this compound

Itaconate is then converted to this compound by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT).[1] This reaction involves the transfer of Coenzyme A (CoA) from succinyl-CoA to itaconate, forming this compound and succinate (B1194679).

2.3. Metabolic Fate of this compound

This compound is a transient metabolite with several known metabolic fates. It can be hydrated to form citramalyl-CoA, which is then cleaved to yield pyruvate (B1213749) and acetyl-CoA, thereby re-entering central carbon metabolism.[5][6][7] This metabolic pathway allows for the catabolism of itaconate.

Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 Itaconyl_CoA This compound Itaconate->Itaconyl_CoA SUGCT Succinate Succinate Itaconyl_CoA->Succinate Citramalyl_CoA Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->Itaconyl_CoA Pyruvate Pyruvate Citramalyl_CoA->Pyruvate Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA

Figure 1: Synthesis and metabolic fate of this compound.

Mechanisms of Inflammatory Regulation by this compound

This compound exerts its immunomodulatory functions through two primary mechanisms: the inhibition of key metabolic enzymes and the covalent modification of proteins via alkylation.

3.1. Enzyme Inhibition

3.1.1. Succinate Dehydrogenase (SDH)

Itaconate, the precursor to this compound, is a known competitive inhibitor of succinate dehydrogenase (SDH or Complex II) of the electron transport chain.[8][9][10] This inhibition leads to the accumulation of succinate, a pro-inflammatory metabolite that stabilizes hypoxia-inducible factor 1-alpha (HIF-1α) and promotes the production of interleukin-1β (IL-1β).[11] By inhibiting SDH, the itaconate/Itaconyl-CoA axis can temper this pro-inflammatory signaling.

3.1.2. Methylmalonyl-CoA Mutase (MCM)

This compound is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[8][12] MCM is involved in the metabolism of odd-chain fatty acids and certain amino acids. Inhibition of MCM by this compound disrupts these metabolic pathways and has been shown to have antimicrobial effects against pathogens like Mycobacterium tuberculosis that rely on these pathways for growth.[12][13]

3.2. Protein Alkylation

The α,β-unsaturated carbonyl group in this compound makes it an electrophilic molecule capable of reacting with nucleophilic cysteine residues on proteins in a process called Michael addition or "itaconation". This post-translational modification can alter the function of target proteins and modulate inflammatory signaling pathways.

3.2.1. Keap1-Nrf2 Pathway

This compound can alkylate cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[14][15][16] Alkylation of Keap1 disrupts its ability to target Nrf2 for ubiquitination and degradation, leading to the stabilization and nuclear translocation of Nrf2.[14] Nrf2 then activates the transcription of a battery of antioxidant and anti-inflammatory genes, thereby resolving inflammation.

3.2.2. JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Itaconate and its derivatives have been shown to inhibit the activation of JAK1 by directly modifying cysteine residues on the kinase.[17] This inhibition of JAK1 phosphorylation dampens the signaling downstream of various cytokines, including those involved in M2 macrophage polarization.

3.2.3. NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome.[13][18] Emerging evidence suggests that this compound may directly alkylate components of the inflammasome, such as Gasdermin D (GSDMD), to block its oligomerization and the subsequent execution of pyroptosis, a form of inflammatory cell death.[4][19]

3.2.4. Transcription Factor EB (TFEB)

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Itaconate has been shown to activate TFEB, leading to enhanced bacterial clearance in macrophages.[20][21][22] This activation is thought to occur through the alkylation of specific cysteine residues on TFEB, which promotes its nuclear translocation.[23]

cluster_synthesis Synthesis cluster_inhibition Enzyme Inhibition cluster_alkylation Protein Alkylation cluster_effects Downstream Effects Itaconate Itaconate Itaconyl_CoA This compound Itaconate->Itaconyl_CoA SUGCT SDH SDH Itaconyl_CoA->SDH Inhibits MCM MCM Itaconyl_CoA->MCM Inhibits KEAP1 KEAP1 Itaconyl_CoA->KEAP1 Alkylates JAK1 JAK1 Itaconyl_CoA->JAK1 Alkylates NLRP3 NLRP3 Inflammasome Itaconyl_CoA->NLRP3 Alkylates TFEB TFEB Itaconyl_CoA->TFEB Alkylates Nrf2 Nrf2 Activation KEAP1->Nrf2 STAT_signaling STAT Signaling Inhibition JAK1->STAT_signaling Inflammasome_inhibition Inflammasome Inhibition NLRP3->Inflammasome_inhibition Autophagy Enhanced Autophagy TFEB->Autophagy

Figure 2: Mechanisms of this compound-mediated inflammatory regulation.

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound in inflammatory responses.

Table 1: Intracellular Concentrations of Itaconate and this compound

Cell TypeConditionItaconate ConcentrationThis compound ConcentrationReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (24h)~1.5 mMHigh abundance detected[18][24]
RAW264.7 MacrophagesLPS (24h)~8 mMDetectable[24]
Human MonocytesLPS (early time point)Highly upregulatedNot specified[25]
Mouse Liver TissueIn vivo itaconate treatmentNot specifiedHigh abundance detected[6][18]
Septic Patients (early stage)Sepsis0.5–2.3 µM (in serum)Not specified[26]

Table 2: Inhibition of Enzymatic Activity by Itaconate/Itaconyl-CoA

EnzymeInhibitorInhibition Constant (Ki)Organism/SystemReference
Succinate Dehydrogenase (SDH)Itaconate0.22 mMPurified Sdh[7]
5-aminolevulinate synthase (ALAS2)This compound100 ± 20 μMRecombinant human ALAS2[10]

Table 3: Effects of Itaconate/Itaconyl-CoA on Cytokine Production

CytokineCell TypeTreatmentEffectReference
IL-1βMouse BMDMsDimethyl itaconate (DI)Inhibition of LPS-induced production[25]
IL-6Mouse BMDMsDimethyl itaconate (DI)Inhibition of LPS-induced production[25]
TNF-αMouse BMDMsDimethyl itaconate (DI)No significant effect on LPS-induced production[25]
IFN-βMouse BMDMsItaconatePromotes LPS-induced production[25]
IFN-βMouse BMDMsDI and 4-OILimit LPS-induced production[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

5.1. Quantification of this compound by LC-MS/MS

start Cell/Tissue Homogenization (in cold methanol/acetonitrile (B52724)/water) extraction Protein Precipitation (-20°C) start->extraction centrifugation Centrifugation (pellet protein) extraction->centrifugation spe Solid Phase Extraction (SPE) (Oasis HLB column) centrifugation->spe lc_ms LC-MS/MS Analysis (C18 column, positive ESI) spe->lc_ms quantification Quantification (using stable isotope-labeled internal standards) lc_ms->quantification

Figure 3: Workflow for LC-MS/MS quantification of this compound.

Objective: To accurately quantify the intracellular concentration of this compound.

Materials:

  • Cells or tissues of interest

  • Ice-cold PBS

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standard (e.g., 13C315N1-pantothenate-labeled CoA)

  • Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)

  • LC-MS/MS system with a C18 reversed-phase column and electrospray ionization (ESI) source

Protocol:

  • Sample Collection and Quenching:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • Immediately add a pre-chilled extraction solution (e.g., 80:20 methanol:water) to the plate and scrape the cells.

    • For suspension cells or tissues, rapidly homogenize in a cold extraction solvent.

  • Protein Precipitation:

    • Incubate the cell/tissue homogenate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the metabolites.

  • Solid Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the CoA esters with an appropriate solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Inject the sample into the LC-MS/MS system.

    • Separate the CoA esters using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Detect this compound and the internal standard using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by normalizing to the internal standard and comparing to the standard curve.

5.2. Assessment of Protein Alkylation by Click Chemistry

start Metabolic Labeling (treat cells with Itaconate-alkyne (B3025882) probe) lysis Cell Lysis start->lysis click Click Reaction (add azide-reporter tag, e.g., biotin-azide) lysis->click enrichment Affinity Purification (e.g., streptavidin beads) click->enrichment analysis Downstream Analysis (Western Blot or Mass Spectrometry) enrichment->analysis

Figure 4: Workflow for identifying protein targets of this compound using click chemistry.

Objective: To identify proteins that are covalently modified by this compound.

Materials:

  • Cells of interest

  • Itaconate-alkyne probe (a bioorthogonal analog of itaconate)

  • Lysis buffer

  • Azide-reporter tag (e.g., biotin-azide or a fluorescent azide)

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA or THPTA)

  • Affinity purification resin (e.g., streptavidin-agarose beads) if using a biotin (B1667282) tag

  • SDS-PAGE and Western blotting reagents or mass spectrometer

Protocol:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Treat the cells with the itaconate-alkyne probe for a specified time to allow for metabolic incorporation and protein modification.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Reaction:

    • To the cell lysate, add the azide-reporter tag, the copper(I) catalyst, and the ligand.

    • Incubate the reaction at room temperature to allow for the cycloaddition reaction between the alkyne-modified proteins and the azide-reporter tag.

  • Affinity Purification (for biotin-tagged proteins):

    • Add streptavidin-agarose beads to the lysate and incubate to capture the biotin-tagged proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

  • Downstream Analysis:

    • Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against candidate proteins to confirm their modification.

    • Mass Spectrometry: Digest the eluted proteins with a protease (e.g., trypsin) and analyze the resulting peptides by mass spectrometry to identify the modified proteins and the specific sites of modification.

5.3. Analysis of NLRP3 Inflammasome Activation

Objective: To measure the activation of the NLRP3 inflammasome and assess the inhibitory effect of this compound.

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages or THP-1 cells)

  • LPS (for priming)

  • NLRP3 activator (e.g., ATP or nigericin)

  • Itaconate or a cell-permeable derivative (e.g., 4-octyl itaconate)

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western blotting (antibodies against caspase-1, GSDMD, IL-1β)

  • Reagents for ASC speck visualization (optional)

Protocol:

  • Cell Culture and Priming:

    • Plate the immune cells at an appropriate density.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibition and Activation:

    • Pre-treat the primed cells with itaconate or its derivative for a specified time.

    • Activate the NLRP3 inflammasome by adding an activator like ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 30-60 minutes.

  • Sample Collection:

    • Collect the cell culture supernatant for cytokine analysis.

    • Lyse the cells to prepare protein extracts for Western blotting.

  • Analysis:

    • ELISA: Measure the concentration of secreted IL-1β and IL-18 in the culture supernatant using specific ELISA kits.

    • Western Blotting: Analyze the cell lysates for the cleavage of pro-caspase-1 to its active p20 subunit, the cleavage of GSDMD, and the processing of pro-IL-1β.

    • ASC Speck Visualization (optional): Fix and permeabilize the cells, stain for the ASC protein, and visualize the formation of ASC specks (a hallmark of inflammasome activation) using fluorescence microscopy.

5.4. Measurement of Nrf2 Pathway Activation by Western Blot

Objective: To determine if this compound activates the Nrf2 pathway by assessing the nuclear accumulation of Nrf2.

Materials:

  • Cells of interest

  • Itaconate or its derivative

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay reagents (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment:

    • Treat the cells with itaconate or its derivative for various time points.

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and perform subcellular fractionation using a nuclear and cytoplasmic extraction kit according to the manufacturer's instructions.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Nrf2, Lamin B1, and GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities and normalize the Nrf2 levels in the nuclear fraction to the Lamin B1 loading control and the Nrf2 levels in the cytoplasmic fraction to the GAPDH loading control. An increase in the nuclear Nrf2 level indicates pathway activation.

Conclusion and Future Directions

This compound stands at the crossroads of metabolism and immunity, acting as a critical signaling molecule that fine-tunes inflammatory responses. Its ability to inhibit key metabolic enzymes and covalently modify a range of signaling proteins underscores its pleiotropic immunomodulatory functions. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, opens up new avenues for the development of novel therapeutic strategies for a wide range of inflammatory diseases.

Future research should focus on further elucidating the complete repertoire of protein targets for this compound in different immune cell types and disease contexts. The development of more specific and potent pharmacological modulators of the itaconate pathway holds great promise for the treatment of inflammatory disorders. Furthermore, a deeper understanding of the in vivo dynamics of this compound synthesis and metabolism will be crucial for translating the findings from basic research into clinical applications. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance our knowledge of this fascinating immunometabolite and harness its therapeutic potential.

References

Itaconyl-CoA as a signaling molecule in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging from the metabolic rewiring of activated immune cells, itaconate and its activated form, itaconyl-CoA, have transcended their initial roles as mere metabolic intermediates to become critical signaling molecules. This technical guide provides a comprehensive overview of the synthesis, function, and therapeutic potential of this compound. We delve into its intricate mechanisms of action, from direct enzymatic inhibition to the post-translational modification of proteins, thereby orchestrating profound changes in cellular metabolism and inflammatory responses. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the signaling pathways governed by this compound, methodologies for its study, and its promise as a therapeutic target.

Introduction: The Rise of an Immunometabolite

In the landscape of immunometabolism, itaconate has emerged as a key regulatory metabolite produced in high concentrations by myeloid cells upon inflammatory stimuli.[1] Synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), itaconate exerts significant antimicrobial and immunomodulatory effects.[1][2] While much of the initial focus was on itaconate itself, recent research has illuminated the pivotal role of its CoA-esterified form, this compound, as a potent signaling effector. This guide will focus specifically on the biochemistry and signaling functions of this compound.

Synthesis and Degradation of this compound

The metabolic journey of this compound begins with the conversion of itaconate. This process is not a passive event but a tightly regulated pathway that dictates the signaling capacity of this molecule.

Synthesis of this compound

Itaconate is converted to this compound through the action of succinyl-CoA:itaconate CoA transferase activity, which is attributed to enzymes such as succinyl-CoA synthetase (SCS) or succinyl-CoA:glutarate-CoA transferase (SUGCT).[3][4][5] This reaction involves the transfer of a Coenzyme A (CoA) moiety from succinyl-CoA to itaconate.[6]

Degradation of this compound

The degradation of this compound is a multi-step process that feeds back into central carbon metabolism. The pathway proceeds as follows:

  • Hydration: this compound is hydrated by this compound hydratase (Ich) to form (S)-citramalyl-CoA.[2][7]

  • Cleavage: (S)-Citramalyl-CoA is then cleaved by (S)-citramalyl-CoA lyase (Ccl) into acetyl-CoA and pyruvate.[2][7] These products can then re-enter the TCA cycle.

A recently discovered alternative CoA-independent degradation pathway for itaconate leads to the formation of 2-hydroxymethylsuccinate (2HMS), bypassing the formation of this compound.[6][8]

Itaconyl_CoA_Metabolism Itaconate Itaconate Itaconyl_CoA This compound Itaconate->Itaconyl_CoA Succinyl-CoA: Itaconate CoA Transferase Citramalyl_CoA (S)-Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA this compound Hydratase Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA (S)-Citramalyl-CoA Lyase Pyruvate Pyruvate Citramalyl_CoA->Pyruvate (S)-Citramalyl-CoA Lyase Succinyl_CoA Succinyl-CoA

Figure 1: Synthesis and Degradation of this compound.

Molecular Mechanisms of this compound Signaling

This compound exerts its signaling functions through several distinct mechanisms, primarily involving direct enzyme inhibition and the novel post-translational modification of proteins.

Inhibition of Methylmalonyl-CoA Mutase (MCM)

A primary and well-characterized target of this compound is the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM).[3][9][10] MCM is a key enzyme in the catabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids, catalyzing the conversion of methylmalonyl-CoA to the TCA cycle intermediate succinyl-CoA.[9][11]

This compound acts as a suicide inactivator of MCM.[12] It forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme, effectively derailing the catalytic cycle of the enzyme.[12] This inhibition leads to the accumulation of methylmalonyl-CoA and disrupts downstream metabolic pathways.[9][11] The inhibitory effect of this compound on MCM has been demonstrated in both human and Mycobacterium tuberculosis enzymes, highlighting its role in host defense.[10][12]

Inhibition of 5-Aminolevulinate Synthase (ALAS2)

Recent studies have identified the erythroid-specific enzyme 5-aminolevulinate synthase (ALAS2) as another target of this compound.[5][13] ALAS2 is the rate-limiting enzyme in heme synthesis. This compound acts as a competitive inhibitor of ALAS2, thereby impeding heme production.[5] This mechanism provides a molecular link between inflammation-induced itaconate production and the development of anemia of inflammation.

Lysine (B10760008) Itaconylation: A Novel Post-Translational Modification

Beyond direct enzyme inhibition, this compound serves as a substrate for a novel post-translational modification (PTM) termed "lysine itaconylation."[1][14][15][16] This modification involves the acylation of lysine residues on target proteins. Upon lipopolysaccharide (LPS) stimulation in macrophages, both this compound levels and protein itaconylation are significantly upregulated.[15][16]

Proteomic studies have identified numerous itaconylated proteins, including several key glycolytic enzymes (e.g., GAPDH, ENO1, PKM2, LDHA) and histones.[1][14][15] This suggests that lysine itaconylation may play a broad regulatory role in metabolism and gene expression.

Itaconyl_CoA_Signaling Itaconyl_CoA This compound MCM Methylmalonyl-CoA Mutase (MCM) Itaconyl_CoA->MCM Suicide Inactivation ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) Itaconyl_CoA->ALAS2 Competitive Inhibition Proteins Target Proteins (e.g., Glycolytic Enzymes, Histones) Itaconyl_CoA->Proteins Acylation of Lysine Residues BCAA_Metabolism Branched-Chain Amino Acid Metabolism Disrupted MCM->BCAA_Metabolism Heme_Synthesis Heme Synthesis Inhibited ALAS2->Heme_Synthesis Lysine_Itaconylation Lysine Itaconylation (Altered Protein Function) Proteins->Lysine_Itaconylation

Figure 2: Molecular Targets and Signaling Actions of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to itaconate and this compound from published literature.

Parameter Cell Type/Condition Value Reference
Intracellular Itaconate Concentration LPS-activated mouse macrophagesMillimolar (mM) range[1]
Extracellular Itaconate Concentration LPS (10 ng/ml)-activated RAW264.7 cells9 µM[2]
Extracellular Itaconate Concentration LPS (10 ng/ml)-activated BMDMs5 µM[2]
This compound Inhibition of ALAS2 (Ki) Recombinant ALAS2100 ± 20 µM[5]
Succinyl-CoA Michaelis Constant (Km) for ALAS2 Uninhibited recombinant ALAS210 ± 2 µM[5]

Note: BMDMs = Bone Marrow-Derived Macrophages.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are outlines of key experimental protocols.

Detection and Quantification of this compound by Mass Spectrometry

Objective: To quantify the intracellular levels of this compound.

Methodology:

  • Cell Culture and Stimulation: Culture cells of interest (e.g., RAW264.7 macrophages) to the desired density. Stimulate with an appropriate agonist (e.g., LPS) for a specified time to induce itaconate and this compound production.

  • Metabolite Extraction:

    • Rapidly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract metabolites using a cold solvent mixture, typically 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for separation and detection.

    • Use a suitable chromatography column (e.g., a C18 column) for the separation of polar metabolites.

    • Optimize the mass spectrometer settings for the detection of this compound (m/z = 880.1379).[17]

    • Use a stable isotope-labeled internal standard for accurate quantification.

    • Generate a standard curve with known concentrations of this compound to quantify the levels in the samples.

Isotope Tracing to Study Itaconate Metabolism

Objective: To trace the metabolic fate of itaconate and its conversion to this compound and downstream metabolites.

Methodology:

  • Cell Culture with Labeled Substrate: Culture cells in a medium containing a stable isotope-labeled precursor, such as [U-¹³C5]itaconate.

  • Time-Course Experiment: Harvest cells at different time points after the introduction of the labeled substrate.

  • Metabolite Extraction and LC-MS/MS Analysis: Follow the procedures outlined in Protocol 5.1.

  • Isotopologue Analysis: Analyze the mass isotopologue distribution of this compound and other downstream metabolites (e.g., citramalyl-CoA, acetyl-CoA, pyruvate). The incorporation of ¹³C atoms will reveal the metabolic flux from itaconate into these pathways.

Experimental_Workflow Start Cell Culture & Stimulation (e.g., LPS) Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Extraction Preparation Sample Preparation (Dry & Reconstitute) Extraction->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Quantification Quantification of This compound Levels LC_MS->Quantification Isotopologue_Analysis Isotopologue Analysis of Downstream Metabolites LC_MS->Isotopologue_Analysis Isotope_Tracing Isotope Tracing with [U-13C5]Itaconate Isotope_Tracing->Start

Figure 3: General Experimental Workflow for Studying this compound Metabolism.

Therapeutic Implications and Future Directions

The central role of this compound in regulating metabolism and inflammation makes it an attractive target for therapeutic intervention in a range of diseases, including inflammatory disorders, infectious diseases, and cancer.

Drug Development Opportunities:

  • Modulation of this compound Synthesis: Developing small molecules that either enhance or inhibit the synthesis of this compound could be a strategy to fine-tune inflammatory responses.

  • Targeting Downstream Effectors: Designing drugs that mimic or block the effects of this compound on its targets, such as MCM or ALAS2, could offer more specific therapeutic approaches.

  • Harnessing Lysine Itaconylation: A deeper understanding of the functional consequences of lysine itaconylation could unveil new drug targets and strategies to modulate protein function in disease.

Future Research:

  • Unraveling the "Itaconylome": Comprehensive proteomic studies are needed to identify the full spectrum of proteins targeted by lysine itaconylation and to understand the functional consequences of this modification.

  • In Vivo Significance: Further in vivo studies are required to elucidate the tissue-specific roles of this compound signaling in various disease models.

  • Cross-talk with Other Signaling Pathways: Investigating the interplay between this compound signaling and other metabolic and inflammatory pathways will provide a more holistic understanding of its regulatory functions.

Conclusion

This compound is a multifaceted signaling molecule that lies at the crossroads of metabolism and immunity. Its ability to directly inhibit key metabolic enzymes and to covalently modify proteins through lysine itaconylation underscores its importance in cellular regulation. As research in this field continues to evolve, a more detailed picture of the intricate signaling networks governed by this compound will undoubtedly emerge, paving the way for novel therapeutic strategies targeting a wide array of human diseases.

References

The Enzymatic Conversion of Itaconate to Itaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate, a key immunometabolite, is enzymatically converted to itaconyl-CoA to exert many of its biological functions. This conversion is a critical step in mediating the immunomodulatory and antimicrobial properties of itaconate. In mammals, this reaction is primarily catalyzed by the mitochondrial enzyme Succinyl-CoA:Glutarate-CoA Transferase (SUGCT). This technical guide provides an in-depth overview of this enzymatic conversion, including the reaction pathway, quantitative kinetic data, and detailed experimental protocols for its study. Understanding the kinetics and mechanism of this conversion is crucial for developing novel therapeutics that target inflammatory and infectious diseases.

The Core Reaction: Itaconate to this compound

The enzymatic conversion of itaconate to this compound involves the transfer of a Coenzyme A (CoA) moiety from a donor molecule, predominantly succinyl-CoA, to itaconate. This reaction is catalyzed by Succinyl-CoA:Glutarate-CoA Transferase (SUGCT), also known as succinyl-CoA:itaconate CoA-transferase.[1][2] The reaction can be summarized as follows:

Itaconate + Succinyl-CoA ⇌ this compound + Succinate

Formerly, it was hypothesized that Succinyl-CoA Synthetase (SCS) could catalyze this reaction in reverse; however, recent studies have demonstrated that itaconate actually inhibits SCS and is not a substrate for this compound synthesis by this enzyme.[1][2] In certain bacteria, a dedicated Itaconate:Succinyl-CoA Transferase (IcT) carries out this conversion as the initial step in the itaconate degradation pathway.[3]

The product of this reaction, this compound, is a highly active molecule that can modulate the activity of other enzymes, thereby influencing various metabolic pathways. Notably, this compound has been shown to inhibit methylmalonyl-CoA mutase (MCM) and the erythroid-specific 5-aminolevulinate synthase (ALAS2), impacting processes such as branched-chain amino acid catabolism and heme biosynthesis.[1][4]

Quantitative Data

While extensive kinetic data for the conversion of itaconate by mammalian SUGCT is still emerging, the following table summarizes known kinetic parameters for related reactions and inhibitory constants for this compound. This data is essential for designing and interpreting experiments aimed at studying this pathway.

EnzymeSubstrate/InhibitorParameterValueOrganism/SystemReference
ALAS2This compoundK_i (competitive)100 ± 20 µMRecombinant Human[1]
ALAS2Succinyl-CoAK_m10 ± 2 µMRecombinant Human[1]
Succinate Dehydrogenase (Sdh)ItaconateK_i (competitive)0.22 mMMurine Macrophage (BV2)[5]
Succinate Dehydrogenase (Sdh)SuccinateK_m0.29 ± 0.8 mMMurine Macrophage (BV2)[5]

Signaling and Experimental Workflow Diagrams

To visualize the enzymatic reaction and a typical experimental workflow, the following diagrams have been generated using the DOT language.

Enzymatic_Conversion itaconate Itaconate sugct SUGCT itaconate->sugct succinyl_coa Succinyl-CoA succinyl_coa->sugct itaconyl_coa This compound sugct->itaconyl_coa succinate Succinate sugct->succinate CoA Transfer Experimental_Workflow cluster_purification Recombinant SUGCT Purification cluster_assay Enzyme Activity Assay expression Expression of His-tagged human SUGCT in E. coli lysis Cell Lysis and Clarification expression->lysis affinity_chrom Ni-NTA Affinity Chromatography lysis->affinity_chrom sds_page SDS-PAGE Analysis for Purity affinity_chrom->sds_page reaction_setup Incubate purified SUGCT with Itaconate and Succinyl-CoA sds_page->reaction_setup Purified Enzyme quenching Quench Reaction (e.g., with acid) reaction_setup->quenching hplc_analysis HPLC-UV Analysis (Detection at 260 nm) quenching->hplc_analysis data_analysis Quantify this compound formation and determine kinetic parameters hplc_analysis->data_analysis

References

An In-depth Technical Guide to the Degradation Pathway of Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the metabolic cascade that converts itaconyl-CoA, a key intermediate of the immunometabolite itaconate, into the central metabolic building blocks, acetyl-CoA and pyruvate. It details the enzymatic steps, presents relevant quantitative data, outlines experimental methodologies for pathway investigation, and illustrates the core and related processes through detailed diagrams.

The Core Degradation Pathway

The degradation of itaconate is a mitochondrial process that allows cells, particularly in the liver and kidneys, to catabolize this immunomodulatory molecule, feeding its carbon backbone into central metabolism.[1][2] The pathway begins with the activation of itaconate to its coenzyme A (CoA) derivative, this compound. This is followed by a series of enzymatic reactions that ultimately yield acetyl-CoA and pyruvate.[2][3][4]

The canonical pathway proceeds in three key steps:

  • Activation: Itaconate is activated to this compound.

  • Hydration: this compound is hydrated to form (S)-citramalyl-CoA.

  • Cleavage: (S)-citramalyl-CoA is cleaved to produce acetyl-CoA and pyruvate.

This catabolic route contrasts with findings in many cultured cell models, where itaconate degradation is not readily observed, highlighting the unique metabolic capabilities of tissues like the liver and kidneys in vivo.[2][5]

Itaconyl_CoA_Degradation_Pathway Core Degradation Pathway of Itaconate cluster_products Itaconate Itaconate This compound This compound Itaconate->this compound Succinyl-CoA Synthetase (SCS) Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) Itaconyl_CoA Itaconyl_CoA Citramalyl_CoA Citramalyl_CoA Products Citramalyl_CoA->Products Citramalyl-CoA Lyase (CLYBL) Acetyl_CoA Acetyl_CoA Products->Acetyl_CoA Pyruvate Pyruvate Products->Pyruvate This compound->Citramalyl_CoA this compound Hydratase (Ich) (also AUH)

Caption: The enzymatic conversion of itaconate to acetyl-CoA and pyruvate.

Key Enzymes and Mechanisms

The conversion of this compound is catalyzed by a specific set of enzymes, whose coordinated action is crucial for the efficient catabolism of itaconate.

  • Step 1: Itaconate to this compound This initial activation step is critical and can be catalyzed by at least two enzymes.

    • Succinyl-CoA Synthetase (SCS): Also known as succinate-CoA ligase, this enzyme of the TCA cycle can catalyze the reverse reaction to transfer CoA from succinyl-CoA to itaconate, forming this compound.[6][7] This reaction is thought to create a "CoA sink" and may impact mitochondrial substrate-level phosphorylation.[7][8]

    • Succinyl-CoA:Glutarate-CoA Transferase (SUGCT): This enzyme has also been identified as capable of catalyzing the synthesis of this compound from itaconate.[2][6][9] Its involvement suggests alternative pathways for itaconate activation.

  • Step 2: this compound to (S)-Citramalyl-CoA This hydration reaction is catalyzed by:

    • This compound Hydratase (Ich) / Methylglutaconyl-CoA Hydratase (AUH): Early literature refers to this enzyme as methylglutaconase.[10] More recent studies have identified it as methylglutaconyl-CoA hydratase (encoded by the AUH gene) or this compound hydratase (Ich).[3][6][11] This enzyme adds a water molecule across the double bond of this compound to form (S)-citramalyl-CoA.

  • Step 3: (S)-Citramalyl-CoA to Acetyl-CoA and Pyruvate The final cleavage step is performed by:

    • (S)-Citramalyl-CoA Lyase (Ccl) / Citramalyl-CoA Lyase (CLYBL): This enzyme, encoded by the CLYBL gene in humans, catalyzes the retro-Claisen cleavage of (S)-citramalyl-CoA, yielding the two key metabolic intermediates, acetyl-CoA and pyruvate.[2][4][11] These products can then enter the TCA cycle or be used for various biosynthetic processes.[12]

Quantitative Data Summary

Quantitative analysis of the itaconate pathway often involves measuring changes in metabolite levels following itaconate treatment or assessing enzyme kinetics. The following tables summarize key quantitative findings from the literature.

Table 1: Metabolite Level Changes in Response to Itaconate Treatment Data derived from studies on Huh7 human hepatoma cells treated with itaconate for 48 hours.

MetaboliteTreatment ConditionFold Change vs. ControlReference(s)
Acetyl-CoA5 mM ItaconateDecreased[8]
Propionyl-CoA5 mM ItaconateNo significant change[8]
Propionyl-CoA/Acetyl-CoA Ratio5 mM ItaconateIncreased[8][13]
This compound2 mM ItaconateAccumulated (Not detectable in control)[8][13]
Methylmalonate2 mM ItaconateIncreased[8][13]
C15:0 & C17:0 Odd-Chain Fatty Acids2 mM ItaconateIncreased[8]

Table 2: Enzyme Kinetic Parameters This table includes kinetic data for an enzyme inhibited by this compound, demonstrating its metabolic impact.

EnzymeSubstrateInhibitorKm (μM)Ki (μM)Inhibition TypeReference(s)
ALAS2 (5-Aminolevulinate Synthase)Succinyl-CoAThis compound10 ± 2100 ± 20Competitive[9]

Interactions with Ancillary Pathways

The accumulation of this compound has significant consequences beyond its own degradation, most notably through the potent inhibition of Methylmalonyl-CoA Mutase (MUT).

  • Inhibition of Methylmalonyl-CoA Mutase (MUT): this compound is a suicide inactivator of the vitamin B12-dependent enzyme MUT.[4] This enzyme is crucial for the catabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids, as it converts methylmalonyl-CoA to succinyl-CoA.[8][13] Inhibition of MUT by this compound leads to the accumulation of methylmalonate, a clinical marker for B12 deficiency, and disrupts BCAA metabolism.[1][8]

Itaconyl_CoA_Inhibition_Mechanism Inhibitory Action of this compound Itaconyl_CoA Itaconyl_CoA MUT Methylmalonyl-CoA Mutase (MUT) (Vitamin B12-dependent) Conversion Methylmalonyl-CoA -> Succinyl-CoA MUT->Conversion Accumulation Methylmalonate Accumulation MUT->Accumulation Inhibition leads to Conversion->MUT Catalyzed by This compound This compound This compound->MUT Suicide Inactivation

Caption: this compound inhibits MUT, disrupting propionate (B1217596) metabolism.

Experimental Protocols

Investigating the this compound degradation pathway requires a combination of advanced biochemical and analytical techniques.

Isotope Tracing and Mass Spectrometry

This is the primary method for tracking the metabolic fate of itaconate.

  • Objective: To determine if and how the carbon atoms from itaconate are incorporated into downstream metabolites like acetyl-CoA, pyruvate, and TCA cycle intermediates.

  • Methodology:

    • Cell Culture/Animal Model: Cells (e.g., hepatocytes) are cultured in a suitable medium, or an animal model (e.g., mouse) is used.[1][6]

    • Tracer Administration: The standard medium is replaced with a medium containing a stable isotope-labeled tracer, such as [U-¹³C₅]itaconate, for a defined period.[1] In vivo studies may involve intravenous infusion of the tracer.[1]

    • Metabolite Extraction: At the end of the incubation/infusion period, cells or tissues are rapidly quenched in liquid nitrogen to halt metabolic activity. Polar metabolites are then extracted, typically using a cold solvent mixture like 80:20 methanol:water.

    • LC-MS/MS or GC-MS Analysis: The extracted metabolites are separated by liquid or gas chromatography and analyzed by a mass spectrometer (e.g., Q-Exactive Orbitrap).[6] The instrument is operated to detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues (molecules containing the ¹³C label).

    • Data Analysis: The resulting data are analyzed to determine the mass isotopologue distribution (MID) for each metabolite of interest. An increase in the abundance of labeled versions (e.g., M+2 citrate (B86180) from M+5 itaconate) provides direct evidence of metabolic conversion.

Gene Silencing for Pathway Elucidation

This technique helps confirm the function of specific enzymes in the pathway.

  • Objective: To validate the role of a candidate enzyme (e.g., AUH, SUCLG1) in itaconate metabolism.[6]

  • Methodology:

    • siRNA Transfection: Cells are transfected with small interfering RNA (siRNA) specifically targeting the mRNA of the gene of interest (e.g., Auh). A non-targeting control siRNA (siCtr) is used in parallel.

    • Itaconate Treatment: After allowing time for gene knockdown (typically 24-48 hours), the cells are treated with itaconate.

    • Metabolomic Analysis: Metabolites are extracted and analyzed via mass spectrometry as described above.

    • Interpretation: If the knockdown of a specific gene leads to the accumulation of the substrate (e.g., itaconate) and a decrease in the product (e.g., mesaconate or 2HMS, a related product), it confirms the enzyme's role in that conversion.[6]

Experimental_Workflow_Diagram General Workflow for Metabolic Pathway Analysis Start 1. System Preparation (Cell Culture or Animal Model) Perturbation 2. Perturbation (e.g., ¹³C-Itaconate Tracer or siRNA Knockdown) Start->Perturbation Quenching 3. Quenching & Metabolite Extraction Perturbation->Quenching Analysis 4. Instrumental Analysis (LC-MS, GC-MS) Quenching->Analysis Data 5. Data Processing & Interpretation Analysis->Data

Caption: A typical workflow for studying metabolic pathways like itaconate degradation.

References

Itaconyl-CoA: A Technical Guide to its Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconate, an immunometabolite produced during inflammation, and its derivative, itaconyl-CoA, are potent modulators of mitochondrial function. This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts mitochondrial respiration, focusing on its inhibitory effects on key enzymatic processes. Through a comprehensive review of current literature, this document outlines the quantitative impact of this compound, details relevant experimental protocols, and provides visual representations of the affected metabolic pathways to support further research and therapeutic development.

Core Mechanisms of Action

This compound exerts its influence on mitochondrial respiration primarily through the inhibition of two key enzymes: Succinate (B1194679) Dehydrogenase (SDH/Complex II) of the electron transport chain and the vitamin B12-dependent enzyme Methylmalonyl-CoA Mutase (MUT) . These interactions lead to significant metabolic reprogramming with far-reaching consequences for cellular bioenergetics and signaling.

Inhibition of Succinate Dehydrogenase (Complex II)

Itaconate, the precursor to this compound, is a structural analog of succinate and acts as a competitive and reversible inhibitor of SDH.[1][2][3][4] This inhibition leads to the accumulation of succinate, a key signaling molecule, and a reduction in the flow of electrons through the electron transport chain, thereby impairing oxidative phosphorylation.[5][6][7]

Inactivation of Methylmalonyl-CoA Mutase (MUT)

Once converted to this compound within the mitochondria, it acts as a potent inhibitor of MUT.[1][2][3][4][8] The mechanism of inhibition is described as suicide inactivation, where this compound forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the vitamin B12 coenzyme (adenosylcobalamin), rendering the enzyme inactive.[8][9] This disruption of MUT activity leads to the accumulation of methylmalonyl-CoA and upstream metabolites, impacting branched-chain amino acid (BCAA) and odd-chain fatty acid catabolism.[1][2][3][4][10]

Quantitative Data on Enzyme Inhibition and Metabolic Changes

The following tables summarize the key quantitative data from published studies, providing a clear comparison of the inhibitory constants and metabolic alterations induced by itaconate and this compound.

Enzyme Inhibitor Inhibition Constant (Ki / IC50) Mode of Inhibition Reference
Succinate Dehydrogenase (SDH)ItaconateKi = 0.22 mMCompetitive[6]
5-aminolevulinate synthase (ALAS2)This compoundKi = 100 ± 20 μMCompetitive[10]

Table 1: Inhibitory Constants of Itaconate and this compound on Mitochondrial Enzymes.

Metabolite Cell Type Treatment Fold Change / Observation Reference
SuccinateHuh7 cells2 mM itaconate for 48hSignificant accumulation[1]
MethylmalonateHuh7 or HepG2 cells2 mM itaconate for 48hSignificantly increased[1][3]
Propionyl-CoA to Acetyl-CoA RatioHuh7 cells5 mM itaconate for 48hIncreased[2]
C15:0 and C17:0 Odd-Chain Fatty AcidsHuh7 cells2 mM itaconate for 48hIncreased abundance[2]
Coenzyme B12Brown adipocytes2 mM itaconateReduced[9]

Table 2: Itaconate-Induced Changes in Cellular Metabolite Levels.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects.

Itaconyl_CoA_Pathway cluster_tca TCA Cycle cluster_bcaa BCAA & Odd-Chain Fatty Acid Catabolism cis-Aconitate cis-Aconitate Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) Succinyl-CoA Succinyl-CoA This compound This compound Itaconate->this compound Succinyl-CoA Synthetase SDH (Complex II) SDH (Complex II) Itaconate->SDH (Complex II) Competitive Inhibition Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Methylmalonyl-CoA->Succinyl-CoA MUT (B12-dependent) MUT (B12-dependent) MUT (B12-dependent) This compound->MUT (B12-dependent) Suicide Inactivation

Caption: this compound's dual inhibitory impact on mitochondrial metabolism.

Respiration_Workflow Start Start Cell_Culture Cell Culture (e.g., Huh7, RAW264.7) Start->Cell_Culture Treatment Treatment with Itaconate or Vehicle Control Cell_Culture->Treatment Permeabilization Cell Permeabilization (e.g., Digitonin) Treatment->Permeabilization Respirometry High-Resolution Respirometry (e.g., Seahorse, Oxygraph) Permeabilization->Respirometry Substrate_Injection Substrate Injection (e.g., Succinate) Respirometry->Substrate_Injection Inhibitor_Titration Inhibitor Titration (e.g., Rotenone, Antimycin A) Substrate_Injection->Inhibitor_Titration Data_Analysis Data Analysis (Oxygen Consumption Rate) Inhibitor_Titration->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing mitochondrial respiration.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are generalized protocols for key experiments cited in the literature.

High-Resolution Respirometry for Measuring Oxygen Consumption Rate (OCR)

This protocol is adapted from methodologies using Seahorse XF Analyzers or Oroboros Oxygraph-2k to assess mitochondrial function in intact or permeabilized cells.[11][12][13][14]

Objective: To measure the effect of itaconate on mitochondrial respiration in real-time.

Materials:

  • Cell culture medium and supplements

  • Itaconate solution (e.g., 2-5 mM)

  • Seahorse XF Base Medium (or mitochondrial respiration medium)

  • Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) or individual inhibitors.

  • Permeabilizing agent (e.g., digitonin) if using permeabilized cells.

  • High-resolution respirometer (e.g., Seahorse XF Analyzer, Oroboros Oxygraph-2k).

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay medium. Finally, add the appropriate volume of assay medium with or without itaconate to the wells.

  • Incubation: Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the inhibitor compounds (oligomycin, FCCP, rotenone/antimycin A) into the designated ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure baseline OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.

Isotope Tracing and Mass Spectrometry for Metabolite Analysis

This protocol provides a general framework for using stable isotope tracers to investigate the metabolic fate of itaconate and its impact on related pathways.[1][2]

Objective: To trace the metabolic fate of itaconate and quantify changes in related metabolite pools.

Materials:

  • Stable isotope-labeled tracer (e.g., [U-¹³C5]itaconate, [U-¹³C6]isoleucine).

  • Cell culture medium lacking the unlabeled version of the tracer.

  • Methanol, water, and chloroform (B151607) (for metabolite extraction).

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing the stable isotope-labeled tracer and the experimental treatment (e.g., itaconate).

  • Metabolite Extraction: After the desired incubation period, rapidly aspirate the medium and quench metabolism by adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate. Perform a liquid-liquid extraction (e.g., using a methanol/water/chloroform mixture) to separate polar metabolites.

  • Sample Preparation: Dry the polar metabolite fraction under a stream of nitrogen or using a vacuum concentrator. Derivatize the samples if necessary for GC-MS analysis.

  • Mass Spectrometry Analysis: Reconstitute the dried metabolites in an appropriate solvent and analyze them using LC-MS or GC-MS. The mass spectrometer will detect the mass-to-charge ratio of the metabolites, allowing for the quantification of different isotopologues.

  • Data Analysis: Analyze the mass spectrometry data to determine the fractional labeling of metabolites and the relative abundance of different isotopologues. This information reveals the contribution of the tracer to various metabolic pathways and the impact of the experimental treatment on metabolic fluxes.

Conclusion and Future Directions

This compound is a critical regulator of mitochondrial respiration, with well-defined inhibitory actions on SDH and MUT. These interactions have profound implications for cellular metabolism, particularly under inflammatory conditions. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting itaconate metabolism. Future research should focus on elucidating the tissue-specific effects of this compound, its role in chronic inflammatory diseases, and the development of specific modulators of its synthesis and degradation pathways for therapeutic intervention.

References

The Discovery of Lysine Itaconylation from Itaconyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery of lysine (B10760008) itaconylation, a novel post-translational modification (PTM) derived from the immunometabolite itaconate. This document details the key findings, experimental methodologies, and biological pathways associated with this modification, offering a comprehensive resource for researchers in immunology, metabolism, and drug development.

Introduction: A New Frontier in Post-Translational Modification

Itaconate is a crucial immunoregulatory metabolite produced in activated macrophages during inflammatory responses.[1] For years, its primary mechanism of action was thought to be the covalent modification of cysteine residues, a process termed "itaconation."[1] However, recent groundbreaking research has unveiled a new role for itaconate in cellular regulation through the discovery of lysine itaconylation.[2] This novel PTM involves the acylation of lysine residues on proteins by itaconyl-CoA, the activated form of itaconate.[2] The identification of lysine itaconylation opens up new avenues for understanding the intricate interplay between metabolism and immune signaling.[2]

Data Presentation: Quantitative Insights into Lysine Itaconylation

The initial discovery of lysine itaconylation in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages revealed a significant upregulation of both this compound and the modification itself.[2] Quantitative proteomic analysis led to the identification of numerous itaconylated proteins, highlighting the potential widespread regulatory role of this PTM.[2]

Table 1: Upregulation of this compound in LPS-Stimulated Macrophages

ConditionRelative this compound Levels (Fold Change)
Unstimulated RAW264.7 CellsBaseline
LPS-Stimulated RAW264.7 CellsSignificantly Upregulated

Note: Specific fold-change values are detailed in the primary research article by Xiao et al., 2023.[2]

Table 2: Summary of Identified Itaconylated Proteins and Sites

CategoryNumber of Identified ProteinsNumber of Itaconylation SitesKey Protein Examples
Glycolytic EnzymesMultipleMultipleGAPDH, ENO1, PKM2, LDHA
HistonesAt least oneMultipleHistone H2B1B
Cytoskeletal ProteinsAt least oneMultipleActin
Total Not specified in abstract 87

Note: A comprehensive list of the 87 identified itaconylation sites and their corresponding proteins is available in the supplementary materials of the primary discovery paper.[2]

Signaling and Metabolic Pathways

The pathway leading to lysine itaconylation originates from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate. In activated macrophages, the enzyme immune-responsive gene 1 (IRG1) converts cis-aconitate to itaconate.[3] Subsequently, itaconate is converted to its activated form, this compound. While the precise enzyme responsible for this conversion in the context of lysine itaconylation is an area of active research, recent evidence points to the role of succinyl-CoA:glutarate-CoA transferase (SUGCT).[4][5] this compound then serves as the donor for the acylation of lysine residues on target proteins.

Lysine_Itaconylation_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cis_aconitate cis-Aconitate itaconate_mito Itaconate cis_aconitate->itaconate_mito IRG1 (ACOD1) itaconate_cyto Itaconate itaconate_mito->itaconate_cyto Transport tca TCA Cycle tca->cis_aconitate itaconyl_coa This compound itaconate_cyto->itaconyl_coa SUGCT itaconylated_protein Itaconylated Protein itaconyl_coa->itaconylated_protein Itaconylation succinyl_coa Succinyl-CoA succinyl_coa->itaconyl_coa protein Protein lysine Lysine Residue

Biosynthesis and transfer of the itaconyl moiety for lysine itaconylation.

Experimental Protocols and Workflows

The discovery of lysine itaconylation was made possible through a combination of innovative proteomic techniques. The general workflow involved the enrichment of acylated peptides followed by their identification and characterization using high-resolution mass spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture RAW264.7 Macrophage Culture lps_stimulation LPS Stimulation cell_culture->lps_stimulation cell_lysis Cell Lysis & Protein Extraction lps_stimulation->cell_lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion immunoprecipitation Immunoprecipitation with Anti-Succinyl-Lysine Antibody protein_digestion->immunoprecipitation lc_msms LC-MS/MS Analysis immunoprecipitation->lc_msms open_search Open-Search Strategy (e.g., MSFragger) lc_msms->open_search data_analysis Data Analysis & Site Localization open_search->data_analysis

General experimental workflow for the discovery of lysine itaconylation.
Cell Culture and Stimulation

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Conditions: Standard cell culture conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO2).

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and the production of itaconate. Detailed concentrations and incubation times can be found in the primary literature.[2]

Protein Extraction and Digestion
  • Lysis: Cells are lysed using a buffer compatible with downstream mass spectrometry (e.g., urea-based buffer).

  • Digestion: Proteins are digested into peptides using a protease, typically trypsin.

Immunoaffinity Enrichment of Itaconylated Peptides

A key step in the discovery was the use of a promiscuous anti-succinyl-lysine antibody for the enrichment of itaconylated peptides. This is due to the structural similarity between the succinyl and itaconyl moieties.

  • Antibody: Anti-succinyl-lysine antibody conjugated to beads (e.g., agarose).

  • Incubation: Digested peptides are incubated with the antibody-conjugated beads to capture acylated peptides.

  • Washing: Beads are washed extensively to remove non-specifically bound peptides.

  • Elution: Enriched peptides are eluted from the beads, typically using an acidic solution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap-based instrument).

  • Separation: Eluted peptides are separated by reverse-phase liquid chromatography before entering the mass spectrometer.

Open-Search Strategy for Data Analysis

An "open-search" strategy was employed for the analysis of the mass spectrometry data. This approach allows for the identification of peptides with unexpected or unknown modifications by searching against a large mass tolerance window.

  • Software: Tools such as MSFragger are used for open-search analysis.

  • Mass Shift Identification: The analysis identifies a mass shift corresponding to itaconylation (112.0162 Da) on lysine residues.

  • Validation: The identification of itaconylated peptides is further validated, for example, by comparison with synthetic peptide standards.[1]

Conclusion and Future Directions

The discovery of lysine itaconylation represents a significant advancement in our understanding of the regulatory roles of immunometabolites. This novel PTM has the potential to impact a wide range of cellular processes, including metabolism, inflammation, and gene expression. For researchers and drug development professionals, this discovery opens up new avenues of investigation and potential therapeutic targets. Future research will likely focus on:

  • Functional Characterization: Elucidating the specific functional consequences of itaconylation on individual proteins and cellular pathways.

  • Enzymology: Identifying and characterizing the "writers" (acyltransferases) and "erasers" (deacylases) of lysine itaconylation.

  • Disease Relevance: Investigating the role of lysine itaconylation in various inflammatory and metabolic diseases.

  • Therapeutic Potential: Exploring the possibility of targeting the lysine itaconylation pathway for the development of novel therapeutics.

This technical guide provides a foundational understanding of the discovery of lysine itaconylation. For more detailed information, readers are encouraged to consult the primary research articles cited throughout this document.

References

The Role of Itaconyl-CoA in the Metabolic Reprogramming of Immune Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic landscape of immune cells is a critical determinant of their function. Upon activation, cells of the innate immune system, particularly macrophages, undergo profound metabolic reprogramming to support their effector functions. A key player in this intricate network is itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate. While itaconate itself has immunomodulatory properties, its activated form, itaconyl-CoA , emerges as a central node in orchestrating metabolic shifts and cellular responses. This technical guide provides an in-depth exploration of this compound's involvement in the metabolic reprogramming of immune cells, detailing its synthesis, molecular targets, and downstream consequences. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Biosynthesis of this compound in Activated Immune Cells

The production of this compound is initiated by the synthesis of itaconate, a process highly induced in activated myeloid cells, such as macrophages stimulated with lipopolysaccharide (LPS).

  • From Citrate (B86180) to Itaconate: Within the mitochondria, citrate from the Krebs cycle is isomerized to cis-aconitate by the enzyme aconitase. In activated macrophages, the expression of Immune-Responsive Gene 1 (IRG1) , also known as cis-aconitate decarboxylase (ACOD1), is dramatically upregulated. IRG1 diverts cis-aconitate from the Krebs cycle by catalyzing its decarboxylation to produce itaconate.[1] This metabolic branch point is a hallmark of macrophage activation.[2]

  • Activation to this compound: Itaconate is then converted to its active form, this compound. This reaction is catalyzed by Succinyl-CoA:Glutarate-CoA Transferase (SUGCT) , which transfers a Coenzyme A (CoA) moiety from succinyl-CoA to itaconate.[3] While initially thought to be a reverse reaction of succinyl-CoA synthetase, recent evidence points to SUGCT as the primary enzyme responsible for this compound synthesis in erythroid precursors, a mechanism likely conserved in immune cells.[4]

cluster_krebs Krebs Cycle cluster_itaconate_synthesis Itaconate Synthesis Citrate Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate IRG1/ACOD1 (in activated macrophages) Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA SUGCT Succinyl_CoA Succinyl_CoA Succinyl_CoA->Itaconyl_CoA

Biosynthesis of this compound in Activated Macrophages.

Molecular Targets and Metabolic Consequences of this compound

This compound exerts its profound effects on immune cell metabolism by directly targeting and inhibiting key metabolic enzymes. This leads to a cascade of downstream effects that rewire cellular metabolic pathways.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Itaconate, the precursor to this compound, is a structural analog of succinate and acts as a competitive inhibitor of Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[2] This inhibition has several critical consequences:

  • Succinate Accumulation: Inhibition of SDH leads to the accumulation of succinate in the mitochondrial matrix. Succinate can then be transported to the cytosol, where it acts as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).

  • Altered Mitochondrial Respiration: By blocking the electron transport chain at Complex II, itaconate reduces oxidative phosphorylation and mitochondrial respiration. This shifts the metabolic state of the macrophage away from aerobic respiration and towards glycolysis.

Inactivation of Methylmalonyl-CoA Mutase (MCM)

This compound is a potent inhibitor of the vitamin B12-dependent enzyme Methylmalonyl-CoA Mutase (MCM) .[5] The mechanism of inhibition is particularly noteworthy:

  • Suicide Inactivation: this compound acts as a suicide inactivator of MCM. It forms a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme, effectively derailing the catalytic cycle of the enzyme.[6]

  • Disruption of Anaplerosis and Amino Acid Catabolism: MCM is a crucial enzyme in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, methionine, and threonine. These pathways converge on the production of propionyl-CoA, which is then converted to methylmalonyl-CoA and subsequently to succinyl-CoA by MCM, thus feeding into the Krebs cycle (anaplerosis). Inhibition of MCM by this compound blocks this anaplerotic route.

Inhibition of 5-Aminolevulinate Synthase 2 (ALAS2)

In erythroid precursors, this compound has been shown to be a competitive inhibitor of ALAS2 , the rate-limiting enzyme in heme synthesis.[3] Given the importance of heme-containing proteins in immune cell function (e.g., cytochromes, NADPH oxidase), this inhibitory action could have significant implications for macrophage function during prolonged inflammation.

cluster_targets Molecular Targets of this compound cluster_consequences Metabolic Consequences Itaconyl_CoA Itaconyl_CoA SDH Succinate Dehydrogenase (SDH / Complex II) Itaconyl_CoA->SDH Inhibition MCM Methylmalonyl-CoA Mutase (MCM) Itaconyl_CoA->MCM Inhibition (Suicide Inactivation) ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) Itaconyl_CoA->ALAS2 Inhibition Succinate_Accumulation Succinate Accumulation SDH->Succinate_Accumulation Reduced_OXPHOS Reduced Oxidative Phosphorylation SDH->Reduced_OXPHOS Blocked_Anaplerosis Blocked Anaplerosis from Amino Acids & Odd-Chain Fatty Acids MCM->Blocked_Anaplerosis Inhibited_Heme_Synthesis Inhibited Heme Synthesis ALAS2->Inhibited_Heme_Synthesis

Molecular Targets and Metabolic Consequences of this compound.
Post-Translational Modification: Lysine (B10760008) Itaconylation

A more recently discovered function of this compound is its role as a donor for a novel post-translational modification termed lysine itaconylation .[7][8]

  • Mechanism: this compound acylates lysine residues on target proteins, leading to changes in their function.

  • Targets: Quantitative proteomic studies have identified numerous itaconylated proteins in LPS-stimulated macrophages, including several key enzymes of glycolysis such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) , enolase 1 (ENO1) , pyruvate kinase M2 (PKM2) , and lactate dehydrogenase A (LDHA) . Histones are also targets of itaconylation, suggesting a role in epigenetic regulation.[7]

  • Functional Impact: The itaconylation of glycolytic enzymes is thought to contribute to the modulation of glycolytic flux in activated macrophages, although the precise functional consequences are still under investigation.

Quantitative Data on this compound and its Effects

The following tables summarize key quantitative data related to itaconate and this compound in the context of immune cell metabolism.

ParameterCell TypeConditionValueReference
Intracellular Itaconate Concentration Murine Macrophages (RAW 264.7)LPS Stimulation~1.33 mM[9]
Murine Macrophages (RAW 264.7)LPS Stimulation (24h)~8 mM[10]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS Stimulation (24h)~1.5 mM[10]
Human Monocyte-Derived Macrophages (MDMs)LPS Stimulation (24h)~50-fold lower than murine macrophages[1]
Fold Increase in Itaconate HAPI MicrogliaLPS Stimulation (24h)~15-fold[9]
Protein Modification (2,3-dicarboxypropylcysteine) HAPI MicrogliaControl1.57% of total cysteines[9]
HAPI MicrogliaLPS Stimulation (24h)9.07% of total cysteines[9]
Enzyme Inhibition (Itaconate) Succinate Dehydrogenase (SDH)In vitroK_i = 0.22 mM
Enzyme Kinetics (Succinate) Succinate Dehydrogenase (SDH)In vitroK_m = 0.29 mM
Effect on Cytokine Production (4-Octyl Itaconate) Bone Marrow-Derived Dendritic Cells (BMDCs)IL-1β secretionIC_50 ≈ 50 µM

Note: Direct quantification of intracellular this compound concentrations is technically challenging and remains an active area of research. However, its significant upregulation upon LPS stimulation is well-established.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's role in immune cell metabolism.

Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for short-chain acyl-CoA analysis and can be optimized for this compound.

1. Sample Preparation: a. Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to the desired density in 6-well plates. b. Stimulate cells with LPS (100 ng/mL) for a specified time course (e.g., 0, 4, 8, 12, 24 hours). c. Aspirate the culture medium and immediately add 1 mL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to quench metabolism and precipitate proteins. d. Scrape the cells and transfer the acidic suspension to a microcentrifuge tube. e. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA). f. Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis. g. Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet protein and cell debris. h. Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A linear gradient from low to high organic phase to elute acyl-CoAs.
  • Flow Rate: 0.2 mL/min.
  • Column Temperature: 30°C. b. Mass Spectrometry: Use a tandem quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
  • Monitor the specific precursor-to-product ion transitions (MRM) for this compound and the internal standard.
  • Optimize MS parameters (e.g., spray voltage, capillary temperature, collision energy) for maximal sensitivity.

3. Data Analysis: a. Generate a standard curve using a synthetic this compound standard of known concentrations. b. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. c. Normalize the results to the initial cell number or protein concentration.

start LPS-Stimulated Macrophages quench Quench Metabolism (ice-cold 10% TCA) start->quench lyse Cell Lysis (Sonication) + Internal Standard quench->lyse centrifuge Centrifugation (pellet debris) lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (C18 column, MRM mode) supernatant->lcms quantify Quantification (Standard Curve) lcms->quantify

Workflow for LC-MS/MS Quantification of this compound.
In Vitro Protein Itaconylation Assay

This protocol is a plausible methodology based on standard in vitro acylation assays.

1. Reagents:

  • Purified recombinant protein of interest.

  • Synthetic this compound.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • SDS-PAGE loading buffer.

  • Coomassie blue stain or antibodies specific for itaconylated lysine (if available).

2. Procedure: a. Set up reactions in microcentrifuge tubes on ice. b. In a total volume of 50 µL, combine:

  • Purified protein (1-5 µg).
  • Reaction buffer.
  • This compound (final concentration range to test, e.g., 0.1 - 1 mM). c. As a negative control, set up a reaction without this compound. d. Incubate the reactions at 37°C for 1-2 hours. e. Stop the reaction by adding 2X SDS-PAGE loading buffer. f. Boil the samples at 95°C for 5 minutes.

3. Analysis: a. SDS-PAGE: Separate the proteins by SDS-PAGE. b. Detection:

  • Coomassie Staining: Stain the gel with Coomassie blue to visualize the protein bands. A shift in molecular weight may be observed, although it is often subtle.
  • Western Blot: Transfer the proteins to a PVDF membrane and probe with an antibody that recognizes itaconylated lysine residues.
  • Mass Spectrometry: Excise the protein band from the gel, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS to identify the specific lysine residues that have been itaconylated.

Seahorse XF Cell Mito Stress Test in Itaconate-Treated Macrophages

This protocol allows for the real-time measurement of mitochondrial respiration.

1. Cell Seeding: a. Seed macrophages (e.g., 30,000 cells/well) in a Seahorse XF96 cell culture microplate coated with poly-D-lysine. b. Allow the cells to adhere and recover for at least 24 hours.

2. Treatment and Assay Preparation: a. Treat the cells with itaconate or vehicle control for the desired duration. b. One hour before the assay, replace the culture medium with Seahorse XF DMEM medium (supplemented with glucose, pyruvate, and glutamine) and incubate at 37°C in a non-CO2 incubator. c. Hydrate the sensor cartridge overnight in Seahorse XF Calibrant. d. Load the injection ports of the sensor cartridge with the following mitochondrial inhibitors:

  • Port A: Oligomycin (inhibits ATP synthase).
  • Port B: FCCP (uncouples mitochondrial respiration).
  • Port C: Rotenone/Antimycin A (inhibit Complex I and III).

3. Seahorse XF Assay: a. Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge. b. Place the cell culture plate in the analyzer and initiate the Mito Stress Test protocol. c. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the inhibitors.

4. Data Analysis: a. The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. b. Compare these parameters between itaconate-treated and control cells to determine the impact of itaconate on mitochondrial respiration.

Signaling Pathways and Logical Relationships

This compound is at the crossroads of metabolism and inflammation, influencing key signaling pathways that dictate the immune response.

cluster_metabolism Metabolic Reprogramming cluster_signaling Signaling & Functional Outcomes LPS LPS IRG1 IRG1 Expression LPS->IRG1 Induces Itaconate Itaconate IRG1->Itaconate Produces Itaconyl_CoA Itaconyl_CoA Itaconate->Itaconyl_CoA Activated to Anti_inflammatory_response Anti-inflammatory Response (e.g., Nrf2 activation) Itaconate->Anti_inflammatory_response Activates SDH_inhibition SDH Inhibition Itaconyl_CoA->SDH_inhibition Inhibits MCM_inhibition MCM Inhibition Itaconyl_CoA->MCM_inhibition Inhibits Glycolysis_modulation Glycolysis Modulation (via Itaconylation) Itaconyl_CoA->Glycolysis_modulation Modulates Antimicrobial_effects Antimicrobial Effects Itaconyl_CoA->Antimicrobial_effects Contributes to Krebs_Cycle_break Krebs Cycle Break SDH_inhibition->Krebs_Cycle_break Succinate_accumulation Succinate Accumulation SDH_inhibition->Succinate_accumulation HIF1a_stabilization HIF-1α Stabilization Succinate_accumulation->HIF1a_stabilization Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-1β) HIF1a_stabilization->Pro_inflammatory_cytokines

Logical Relationships of this compound in Immune Cell Metabolism and Signaling.

Conclusion and Future Directions

This compound is a critical immunometabolite that functions as a key regulator of metabolic reprogramming in activated immune cells. Through the inhibition of central metabolic enzymes and the post-translational modification of proteins, this compound orchestrates a complex metabolic shift that has profound implications for the inflammatory response. The dual role of the itaconate pathway, contributing to both pro-inflammatory signaling (via succinate) and anti-inflammatory mechanisms (e.g., Nrf2 activation, direct enzyme inhibition), highlights its importance as a fine-tuner of the immune response.

For drug development professionals, the enzymes involved in this compound synthesis and its downstream targets represent promising therapeutic avenues for a range of inflammatory and infectious diseases. Further research is warranted to fully elucidate the quantitative dynamics of this compound in different immune cell subsets and disease states, and to comprehensively map the itaconylome and its functional consequences. A deeper understanding of this pivotal metabolite will undoubtedly pave the way for novel immunomodulatory therapies.

References

The Pivotal Role of SUGCT in Itaconyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinyl-CoA:glutarate-CoA transferase (SUGCT) is a mitochondrial enzyme that has emerged as a key player in cellular metabolism and immunomodulation through its central role in the synthesis of itaconyl-CoA. This technical guide provides an in-depth exploration of SUGCT's function, its enzymatic properties, and its impact on downstream signaling pathways, particularly in the context of inflammation and metabolic diseases. Detailed experimental methodologies and quantitative data are presented to facilitate further research and therapeutic development targeting this critical enzyme.

Introduction: The Emerging Significance of Itaconate and this compound

Itaconate, a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immunoresponsive gene 1 (IRG1), has garnered significant attention for its antimicrobial and anti-inflammatory properties.[1] The biological activities of itaconate are, in large part, mediated by its conversion to this compound. This crucial activation step is catalyzed by Succinyl-CoA:glutarate-CoA transferase (SUGCT), a mitochondrial CoA transferase.[2] Understanding the function and regulation of SUGCT is therefore paramount to harnessing the therapeutic potential of itaconate.

Enzymatic Function of SUGCT

SUGCT, also known as C7orf10, is a member of the type-III CoA transferase family.[3] It catalyzes the reversible transfer of a CoA moiety from a donor thioester to a dicarboxylate acceptor.[4] While its physiological role was initially associated with glutaric aciduria type III, involving the conversion of glutarate to glutaryl-CoA in the lysine (B10760008) and tryptophan degradation pathways, recent research has highlighted its broader substrate specificity and its critical role in itaconate metabolism.[3][5]

Substrate Specificity

SUGCT exhibits promiscuity towards various dicarboxylic acids as CoA acceptors. However, it displays a preference for specific substrates. The enzyme's primary physiological reaction is considered to be the succinyl-CoA-dependent conversion of glutaric acid to glutaryl-CoA.[3] In the context of itaconate metabolism, SUGCT efficiently utilizes itaconate as a substrate to produce this compound, with succinyl-CoA being a key CoA donor.[2]

Table 1: Substrate Specificity of Human SUGCT

CoA DonorCoA AcceptorRelative Activity/InhibitionReference(s)
Succinyl-CoAGlutarateHigh[3]
Succinyl-CoAItaconateEffective[2]
Succinyl-CoASuccinate (B1194679)High (as competitive inhibitor)[3]
Glutaryl-CoA3-hydroxy-3-methylglutarate (HMG)High[3]
Succinyl-CoAAdipateModerate[3]
Succinyl-CoASuberateLower[3]
Succinyl-CoAMalonateLower[3]

Note: A comprehensive dataset of Km and Vmax values for all substrates is not currently available in the literature. The relative activities are inferred from substrate competition and inhibition assays.

The Role of SUGCT in this compound Synthesis

The synthesis of this compound from itaconate is a critical activation step that enables its downstream biological effects. While it was previously hypothesized that succinyl-CoA synthetase (SCS) might catalyze this reaction, recent studies have definitively identified SUGCT as the primary enzyme responsible for this compound production in mammalian cells.[2]

Signaling Pathway of this compound Synthesis

The pathway begins with the production of itaconate from cis-aconitate in the mitochondria, catalyzed by IRG1, particularly in activated macrophages.[1] Itaconate is then converted to this compound by SUGCT, utilizing succinyl-CoA as the CoA donor.

cluster_mitochondrion Mitochondrion cis-Aconitate cis-Aconitate IRG1 IRG1 cis-Aconitate->IRG1 Itaconate Itaconate IRG1->Itaconate SUGCT SUGCT Itaconate->SUGCT Succinyl-CoA Succinyl-CoA Succinyl-CoA->SUGCT This compound This compound SUGCT->this compound Succinate Succinate SUGCT->Succinate

Figure 1: this compound Synthesis Pathway in the Mitochondrion.

Downstream Effects of this compound

This compound acts as a crucial signaling molecule and metabolic effector, influencing a range of cellular processes, particularly in immune cells like macrophages.

Inhibition of Heme Synthesis

In erythroid precursors, this compound has been shown to be a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis.[2] This inhibition can contribute to the anemia of inflammation.

Table 2: Kinetic Parameters of this compound Inhibition

EnzymeSubstrateInhibitorKi (μM)Type of InhibitionReference(s)
ALAS2Succinyl-CoAThis compound100 ± 20Competitive[2]
Modulation of Macrophage Function

In macrophages, the production of itaconate and its conversion to this compound are tightly linked to the inflammatory response. This compound can influence macrophage metabolism and signaling through various mechanisms, including the inhibition of succinate dehydrogenase (SDH), which leads to the accumulation of succinate and subsequent stabilization of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor for inflammatory genes.[6]

Furthermore, a long non-coding RNA, SUGCT-AS1, which is transcribed antisense to the SUGCT gene, has been implicated in regulating the proinflammatory response of macrophages, suggesting a complex regulatory network around SUGCT and itaconate metabolism.[7]

cluster_macrophage Macrophage This compound This compound SDH SDH This compound->SDH ALAS2 ALAS2 This compound->ALAS2 Succinate Succinate SDH->Succinate Inhibition leads to accumulation HIF-1α HIF-1α Succinate->HIF-1α Stabilization Inflammatory Genes Inflammatory Genes HIF-1α->Inflammatory Genes Upregulation Heme Synthesis Heme Synthesis ALAS2->Heme Synthesis Inhibition

Figure 2: Downstream Effects of this compound in Macrophages.

Experimental Protocols

Fluorometric Assay for SUGCT Activity

This assay measures SUGCT activity by coupling the production of HMG-CoA to its consumption by HMG-CoA reductase (HMGCR), which is monitored by the decrease in NADPH fluorescence.[8]

Materials:

  • Recombinant human SUGCT protein

  • 1 M Potassium phosphate (B84403) buffer, pH 7.4

  • 10 mM NADPH

  • 10 mM Glutaryl-CoA

  • 1 M Dithiothreitol (DTT)

  • 10% Triton X-100

  • HMG-CoA Reductase (HMGCR)

  • 1 M 3-hydroxy-3-methylglutarate (HMG)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Prepare the Reaction Mix in a microcentrifuge tube. For a 100 µL final reaction volume, combine:

    • 10 µL of 1 M Potassium phosphate, pH 7.4

    • 0.5 µL of 10 mM NADPH

    • 0.2 µL of 10 mM Glutaryl-CoA

    • 0.4 µL of 1 M DTT

    • 1 µL of 10% Triton X-100

    • Appropriate volume of HMGCR (to achieve 9 U/L final concentration)

    • Appropriate volume of recombinant SUGCT

    • Nuclease-free water to a volume of 90 µL.

  • Incubate the Reaction Mix at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM HMG (for a final concentration of 1 mM).

  • Immediately measure the decrease in NADPH fluorescence at 340 nm excitation and 460 nm emission over time.

  • Calculate the rate of NADPH consumption to determine SUGCT activity.

Prepare Reaction Mix Prepare Reaction Mix Incubate at 37°C Incubate at 37°C Prepare Reaction Mix->Incubate at 37°C Add HMG to start reaction Add HMG to start reaction Incubate at 37°C->Add HMG to start reaction Measure NADPH fluorescence Measure NADPH fluorescence Add HMG to start reaction->Measure NADPH fluorescence Calculate SUGCT activity Calculate SUGCT activity Measure NADPH fluorescence->Calculate SUGCT activity

Figure 3: Experimental Workflow for SUGCT Fluorometric Assay.
LC-MS/MS for this compound Quantification

This method allows for the sensitive and specific quantification of this compound in biological samples. The following is a general protocol that may require optimization based on the specific LC-MS/MS system and sample matrix.

Materials:

  • Biological sample (e.g., cell lysate, tissue homogenate)

  • Acetonitrile (B52724) with 1% formic acid

  • Internal standard (e.g., 13C5-itaconyl-CoA)

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add 400 µL of ice-cold acetonitrile with 1% formic acid and the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of 5% acetonitrile in water.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the instrument and optimization.

Conclusion and Future Directions

SUGCT plays a central and non-redundant role in the synthesis of this compound, a key mediator of itaconate's immunomodulatory and metabolic effects. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting SUGCT. Future research should focus on elucidating the precise kinetic parameters of SUGCT with its various substrates, identifying specific inhibitors and activators, and further exploring its role in different disease contexts, including inflammatory disorders, metabolic diseases, and cancer. A deeper understanding of SUGCT's function and regulation will undoubtedly open new avenues for drug development and therapeutic intervention.

References

Methodological & Application

Application Note: Quantification of Itaconyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of itaconyl-CoA in mammalian cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a key intermediate in itaconate metabolism, has emerged as a critical regulator in immunological and metabolic pathways. Its accurate quantification is essential for understanding its role in various physiological and pathological states. The described protocol provides a comprehensive workflow, including sample preparation, LC-MS/MS parameters, and data analysis, tailored for researchers in immunology, metabolism, and drug development.

Introduction

Itaconate is an immunometabolite produced in activated immune cells, particularly macrophages, through the decarboxylation of the TCA cycle intermediate cis-aconitate.[1] Itaconate and its derivative, this compound, are known to exert antimicrobial and anti-inflammatory effects.[2] this compound is formed from itaconate and coenzyme A and has been identified as a potent inhibitor of several enzymes, including methylmalonyl-CoA mutase (MUT), thereby impacting branched-chain amino acid and fatty acid metabolism.[3][4] Given its significant biological roles, a robust analytical method for the precise measurement of intracellular this compound is crucial. This document outlines a detailed LC-MS/MS method to meet this analytical need.

Signaling Pathway of this compound

Itaconate is synthesized from cis-aconitate, a TCA cycle intermediate, by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), within the mitochondrial matrix.[1][5] Itaconate can then be activated to this compound.[4] This conversion allows itaconate to interface with coenzyme A-dependent metabolic pathways. One of the primary functions of this compound is the inhibition of methylmalonyl-CoA mutase (MUT), an enzyme involved in the metabolism of propionyl-CoA.[2][4] This inhibition can lead to alterations in the TCA cycle and branched-chain amino acid catabolism.

Itaconyl_CoA_Signaling_Pathway cluster_mitochondrion Mitochondrial Matrix cluster_downstream Downstream Effects Citrate Citrate Cis-Aconitate Cis-Aconitate Citrate->Cis-Aconitate Itaconate Itaconate Cis-Aconitate->Itaconate IRG1/ACOD1 This compound This compound Itaconate->this compound Succinyl-CoA Synthetase/SUGCT Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA Mutase (MUT) This compound->Methylmalonyl-CoA Mutase (MUT) Inhibition Altered Metabolism Altered Metabolism This compound->Altered Metabolism Leads to Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA Mutase (MUT)->Succinyl-CoA Metabolism

Figure 1: Simplified signaling pathway of this compound synthesis and action.

Experimental Protocols

This section details the protocol for the extraction and quantification of this compound from cultured cells.

Materials and Reagents
  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • This compound standard (if available) or a suitable acyl-CoA internal standard (e.g., 13C-labeled acyl-CoA)

  • Microcentrifuge tubes, 1.5 mL

  • Cell scraper

  • Centrifuge capable of 4°C and >15,000 x g

  • Vacuum concentrator or nitrogen evaporator

Experimental Workflow Diagram

Experimental_Workflow start Start: Cultured Cells wash 1. Wash Cells with ice-cold PBS start->wash quench_extract 2. Quench Metabolism & Extract (e.g., 80% Methanol, -80°C) wash->quench_extract scrape_collect 3. Scrape and Collect Lysate quench_extract->scrape_collect centrifuge 4. Centrifuge to Pellet Debris scrape_collect->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Dry Extract (Vacuum Concentrator) supernatant->dry reconstitute 7. Reconstitute in LC-MS Buffer dry->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze end End: Data Quantification analyze->end

Figure 2: Experimental workflow for this compound quantification.

Sample Preparation: Cell Lysate Extraction
  • Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture plates.

  • Washing: Aspirate the culture medium. Wash the cells twice with an appropriate volume of ice-cold PBS to remove any residual medium.

  • Metabolic Quenching and Lysis: Add 1 mL of ice-cold 80% methanol (-80°C) to each well (for a 6-well plate). Incubate the plates at -80°C for 15 minutes to quench metabolic activity and lyse the cells.

  • Cell Harvesting: Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 5% acetonitrile in water with 10 mM ammonium acetate). Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis of acyl-CoAs is typically performed using reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

Liquid Chromatography (LC) Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Gradient Time (min)
0.0
2.0
15.0
20.0
20.1
25.0
Mass Spectrometry (MS) Parameters

Acyl-CoAs are known to exhibit characteristic fragmentation patterns, including a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[6][7][8] The monoisotopic mass of this compound is 879.131 Da.[3][9][10]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Gas Flow Rates Optimize for instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Quantitative Data: Proposed MRM Transitions for this compound

The following MRM transitions are proposed based on the exact mass of this compound and the common fragmentation patterns of acyl-CoAs.[6][7][8] These should be optimized using an authentic standard if available.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound 880.14373.1To be optimizedQuantifier, based on [M+H]+ -> [M-507+H]+
This compound 880.14428.0To be optimizedQualifier, characteristic CoA fragment

Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Data Analysis and Quantification

Quantification is performed by integrating the peak area of the specific MRM transition for this compound. A calibration curve should be generated using an authentic this compound standard of known concentrations. If a standard is not available, relative quantification can be performed by normalizing the this compound peak area to the peak area of a suitable internal standard and the total protein concentration or cell number of the original sample.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell lysates using LC-MS/MS. The method is designed to be sensitive and specific, enabling researchers to accurately measure this important immunometabolite. The provided workflow, from sample preparation to data analysis, serves as a robust starting point for laboratories investigating the role of itaconate metabolism in health and disease. Further optimization of MS parameters using an authentic standard is recommended for absolute quantification.

References

Application Notes and Protocols for the Enzymatic Synthesis of Itaconyl-CoA in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconyl-CoA is a key metabolite in immunometabolism, acting as a potent inhibitor of several enzymes, including methylmalonyl-CoA mutase, and playing a crucial role in the anti-inflammatory and antimicrobial functions of macrophages.[1][2] The in vitro synthesis of this compound is essential for studying its biological functions, for use in enzyme kinetic assays, and for the development of novel therapeutics targeting pathways involving this important intermediate. This document provides a detailed protocol for the enzymatic synthesis of this compound, its purification, and quantification. The primary method described utilizes a bacterial CoA transferase, which offers a straightforward and efficient means of production.

Core Reaction Pathway & Experimental Workflow

The enzymatic synthesis of this compound is achieved through the transfer of a Coenzyme A (CoA) moiety from a donor molecule, such as acetyl-CoA or succinyl-CoA, to itaconic acid. This reaction is catalyzed by a CoA transferase. While mammalian cells utilize Succinyl-CoA:glutarate-CoA transferase (SUGCT), bacterial enzymes like Yersinia pestis itaconate CoA-transferase (YpIct) can be readily expressed and used for in vitro synthesis.[3][4]

G cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis & Quantification Itaconate Itaconic Acid Reaction Reaction Mixture Itaconate->Reaction AcetylCoA Acetyl-CoA (or Succinyl-CoA) AcetylCoA->Reaction YpIct Itaconate CoA-transferase (e.g., YpIct) YpIct->Reaction Catalysis ItaconylCoA_crude Crude this compound Reaction->ItaconylCoA_crude HPLC Reverse-Phase HPLC ItaconylCoA_crude->HPLC Purified_ItaconylCoA Purified this compound HPLC->Purified_ItaconylCoA Quantification HPLC Quantification (UV 260 nm) Purified_ItaconylCoA->Quantification Characterization Mass Spectrometry (Optional) Purified_ItaconylCoA->Characterization G cluster_synthesis This compound Synthesis cluster_inhibition Metabolic Inhibition Itaconate Itaconate SUGCT SUGCT Itaconate->SUGCT SuccinylCoA Succinyl-CoA SuccinylCoA->SUGCT ItaconylCoA This compound SUGCT->ItaconylCoA Succinate Succinate SUGCT->Succinate MCM Methylmalonyl-CoA Mutase (MCM) ItaconylCoA->MCM Inhibition ALAS2 ALAS2 ItaconylCoA->ALAS2 Inhibition Heme Heme Synthesis ALAS2->Heme

References

Application Notes and Protocols: Itaconyl-CoA as a Competitive Inhibitor in Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite produced by myeloid cells during inflammation, and its derivative itaconyl-CoA, have emerged as key regulators of cellular metabolism and inflammatory responses. This compound has been identified as a potent inhibitor of several key metabolic enzymes, making it a molecule of significant interest for basic research and as a potential target for therapeutic development. These application notes provide detailed protocols for utilizing this compound as a competitive inhibitor in enzyme kinetic assays, focusing on three key enzymes: 5-aminolevulinate synthase (ALAS2), isocitrate lyase (ICL), and methylmalonyl-CoA mutase (MCM).

Data Presentation: Quantitative Inhibition Data

The following table summarizes the known kinetic parameters for the interaction of this compound and related compounds with their target enzymes. This data is essential for designing and interpreting enzyme inhibition assays.

EnzymeInhibitorSubstrateK_m (Substrate)K_i (Inhibitor)Inhibition TypeSource
5-aminolevulinate synthase (ALAS2)This compoundSuccinyl-CoA10 ± 2 µM100 ± 20 µMCompetitive[1]
Isocitrate Lyase (ICL) from Ashbya gossypiiItaconatethreo-DL-isocitrate550 µM170 µMCompetitive[2]
Isocitrate Lyase (ICL) from M. tuberculosisItaconate Amide DerivativeIsocitrate-~1.85 µMCompetitive[3]
Methylmalonyl-CoA Mutase (MCM)This compoundMethylmalonyl-CoA--Suicide Inactivation[4][5]

Note: For MCM, the interaction is characterized by suicide inactivation, where the inhibitor forms an irreversible covalent bond with the enzyme. Therefore, traditional K_i values for reversible competitive inhibition are not applicable. Instead, the kinetics are described by the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). While specific values for this compound with MCM were not found in the provided search results, a protocol to determine these parameters is provided below.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and a general workflow for enzyme kinetic assays.

Itaconyl_CoA_Signaling_Pathways cluster_nrf2 Nrf2 Activation Pathway cluster_nfkb NF-κB Inhibition Pathway Itaconate Itaconate Keap1 Keap1 Itaconate->Keap1 Alkylates Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Induces Transcription LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Cascade TLR4->NFkB_Pathway NFkB NF-κB NFkB_Pathway->NFkB Activation Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Induces Transcription Itaconate_NFkB Itaconate Itaconate_NFkB->NFkB_Pathway Inhibits

Figure 1: Signaling pathways modulated by itaconate.

Propionate_Metabolism_Inhibition Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase MCM Methylmalonyl-CoA Mutase (MCM) Methylmalonyl_CoA->MCM Succinyl_CoA Succinyl-CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle MCM->Succinyl_CoA Itaconyl_CoA This compound Itaconyl_CoA->MCM Suicide Inactivation

Figure 2: Inhibition of Propionate Metabolism by this compound.

Enzyme_Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Enzyme Stock - Substrate Stock - this compound Stock Serial_Dilutions Prepare Serial Dilutions: - Substrate - this compound Reagents->Serial_Dilutions Reaction_Mix Prepare Reaction Mix: - Buffer - Enzyme - this compound (at various conc.) Serial_Dilutions->Reaction_Mix Initiate_Reaction Initiate Reaction by adding Substrate Reaction_Mix->Initiate_Reaction Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Initial_Rates Calculate Initial Velocities (v₀) Monitor_Reaction->Initial_Rates Plot_Data Plot Data: - Michaelis-Menten - Lineweaver-Burk Initial_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters: - Vmax - Km - Ki Plot_Data->Determine_Parameters

References

Itaconyl-CoA's application in studying metabolic crosstalk

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

Itaconyl-CoA, the coenzyme A thioester of itaconic acid, has emerged as a critical signaling molecule and metabolic intermediate at the nexus of immunity and metabolism. Produced in activated immune cells, particularly macrophages, this compound plays a pivotal role in orchestrating cellular responses to inflammatory stimuli. Its functions extend from direct antimicrobial activity to the modulation of key metabolic pathways, thereby influencing the inflammatory landscape. These application notes provide a comprehensive overview of this compound's role in metabolic crosstalk, supported by quantitative data and detailed experimental protocols to facilitate further research and therapeutic development.

Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory effects of itaconate and this compound on crucial enzymes and their impact on inflammatory responses.

Table 1: Enzyme Inhibition by Itaconate and this compound

InhibitorEnzymeTarget PathwayInhibition Constant (Ki)SubstrateMichaelis Constant (Km)Cell Type/SystemReference
ItaconateSuccinate (B1194679) Dehydrogenase (SDH/Complex II)TCA Cycle & Electron Transport Chain0.22 mMSuccinate0.29 mMPurified SDH[1]
This compound5-Aminolevulinate Synthase 2 (ALAS2)Heme Biosynthesis100 ± 20 µMSuccinyl-CoA10 ± 2 µMRecombinant ALAS2[2]
This compoundMethylmalonyl-CoA Mutase (MCM)Branched-Chain Amino Acid & Odd-Chain Fatty Acid CatabolismSuicide inactivator (forms stable biradical)Methylmalonyl-CoAN/AHuman and M. tuberculosis MCM[3]

Table 2: Effects of Itaconate and Derivatives on Macrophage Function

CompoundCell TypeStimulationMeasured ParameterEffectConcentrationReference
Dimethyl Itaconate (DI)Bone Marrow-Derived Macrophages (BMDMs)LPSIL-1β SecretionInhibition125 µM[4]
Dimethyl Itaconate (DI)Bone Marrow-Derived Macrophages (BMDMs)LPSIL-6 SecretionInhibition250 µM[5]
Dimethyl Itaconate (DI)Bone Marrow-Derived Macrophages (BMDMs)LPSTNF-α SecretionInhibition250 µM[5]
4-Octyl Itaconate (4-OI)Bone Marrow-Derived Macrophages (BMDMs)LPS + ATPIL-1β SecretionInhibition125 µM[4]
ItaconateRAW264.7 MacrophagesLPSSuccinate LevelsIncrease10 mM[6]
ItaconateHuh7 CellsItaconateMethylmalonate LevelsSignificant Increase2 mM[7]

Signaling Pathways and Experimental Workflows

This compound's Central Role in Metabolic Reprogramming

The following diagram illustrates the central role of this compound in reprogramming cellular metabolism in response to inflammatory signals.

This compound in Metabolic Crosstalk cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Itaconate Itaconate cis-Aconitate->Itaconate ACOD1/IRG1 This compound This compound Itaconate->this compound SUGCT SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Antimicrobial_Activity Antimicrobial Activity Itaconate->Antimicrobial_Activity MCM Methylmalonyl-CoA Mutase (MCM) This compound->MCM Immune_Response Modulated Immune Response This compound->Immune_Response Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle SDH Succinyl-CoA Succinyl-CoA Succinyl-CoA->TCA_Cycle TCA_Cycle->Citrate Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Succinyl-CoA MCM ACOD1 ACOD1/IRG1 Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->ACOD1 Induces BCAA_Metabolism Branched-Chain Amino Acid (BCAA) Metabolism BCAA_Metabolism->Methylmalonyl-CoA Fatty_Acid_Metabolism Odd-Chain Fatty Acid Metabolism Fatty_Acid_Metabolism->Methylmalonyl-CoA

Caption: this compound's role in metabolic reprogramming.

Experimental Workflow for Studying this compound Effects

This diagram outlines a general workflow for investigating the impact of this compound on macrophage function.

Workflow for this compound Functional Studies Cell_Culture Macrophage Cell Culture (e.g., BMDMs, RAW264.7) Stimulation Stimulation with LPS (to induce endogenous itaconate) or Treatment with exogenous Itaconate/Itaconyl-CoA Cell_Culture->Stimulation Metabolomics Metabolite Extraction & LC-MS/MS Analysis Stimulation->Metabolomics Functional_Assays Functional Assays Stimulation->Functional_Assays Data_Analysis Data Analysis and Integration Metabolomics->Data_Analysis Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Functional_Assays->Cytokine_Analysis Enzyme_Activity Enzyme Activity Assays (SDH, MCM) Functional_Assays->Enzyme_Activity Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) Functional_Assays->Gene_Expression Cytokine_Analysis->Data_Analysis Enzyme_Activity->Data_Analysis Gene_Expression->Data_Analysis

Caption: A typical workflow for studying this compound.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from itaconate and succinyl-CoA using the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT).

Materials:

  • Recombinant SUGCT enzyme

  • Itaconic acid

  • Succinyl-CoA

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • HPLC system with a C18 column

  • Mobile phases for HPLC (e.g., Buffer A: 100 mM sodium phosphate, pH 5.3; Buffer B: 100 mM sodium phosphate, pH 5.3, 20% acetonitrile)

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM itaconic acid, and 1 mM succinyl-CoA.

  • Initiate the reaction by adding purified recombinant SUGCT to a final concentration of 1-5 µM.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated protein.

  • Analyze the supernatant for the presence of this compound using reverse-phase HPLC. Monitor the absorbance at 260 nm. The retention time of this compound will need to be determined using a standard if available, or inferred based on its properties relative to succinyl-CoA.

Protocol 2: Measurement of Succinate Dehydrogenase (SDH) Activity in Permeabilized Cells

This protocol allows for the measurement of SDH activity directly in cells by permeabilizing the plasma membrane.

Materials:

  • Cultured macrophages

  • Digitonin (B1670571) or other suitable permeabilizing agent

  • Assay buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 2 mM MgCl2, 1 mM EGTA, pH 7.4)

  • Substrate solution (e.g., 10 mM succinate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP)

  • Inhibitor (e.g., malonate or itaconate)

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Seed macrophages in a multi-well plate and culture to the desired confluency.

  • Wash the cells with PBS.

  • Permeabilize the cells by incubating with a low concentration of digitonin (e.g., 25-50 µg/mL) in assay buffer for 5-10 minutes at room temperature.

  • Wash the permeabilized cells gently with assay buffer to remove the digitonin.

  • Add the assay buffer containing the electron acceptor DCPIP (e.g., 80 µM) and any inhibitors to be tested.

  • Initiate the reaction by adding the succinate substrate solution.

  • Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the specific activity based on the molar extinction coefficient of DCPIP and the amount of protein per well.

Protocol 3: Quantification of this compound in Cell Lysates by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from cultured cells.

Materials:

  • Cultured macrophages

  • Ice-cold 80% methanol (B129727)

  • LC-MS/MS system with a C18 or HILIC column

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Culture and treat macrophages as required for the experiment.

  • Rapidly aspirate the culture medium and wash the cells with ice-cold PBS.

  • Quench metabolism and extract metabolites by adding ice-cold 80% methanol to the culture plate.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.

  • Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

  • Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to specifically detect the precursor and product ions of this compound. The exact m/z transitions will depend on the instrument and ionization mode but can be predicted based on the structure of this compound.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.[8]

Protocol 4: Macrophage Culture and Stimulation for Itaconate Production

This protocol describes the basic procedure for culturing and activating macrophages to induce the production of itaconate and this compound.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli O111:B4)

  • Tissue culture plates

Procedure:

  • Seed macrophages at a density of approximately 0.5-1 x 10^6 cells/mL in tissue culture plates.

  • Allow the cells to adhere and grow for 24 hours.

  • To induce itaconate production, stimulate the cells with LPS at a final concentration of 100 ng/mL to 1 µg/mL.

  • Incubate the cells for the desired time period (typically 6-24 hours) to allow for the expression of ACOD1/IRG1 and the accumulation of itaconate and this compound.

  • After the incubation period, the cells and culture supernatant can be harvested for downstream analysis, such as metabolomics, gene expression analysis, or cytokine measurements.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for their experimental system.

References

Application Notes and Protocols for a Genetically Encoded Biosensor for Real-Time Itaconyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Itaconyl-CoA has emerged as a critical metabolic intermediate that links cellular metabolism with immune regulation.[1] As the activated form of itaconate, it plays a pivotal role in various cellular processes, including the modulation of inflammatory responses and host defense mechanisms.[1] this compound is known to influence metabolic pathways by inhibiting enzymes such as methylmalonyl-CoA mutase (MUT).[2][3] Given its significance in immunometabolism, the ability to monitor this compound dynamics in real-time and with subcellular resolution is crucial for understanding its physiological roles and for the development of novel therapeutics targeting inflammatory and metabolic diseases.

These application notes describe a genetically encoded, fluorescence-based biosensor for the real-time detection of this compound in living cells. The biosensor is designed for use by researchers, scientists, and drug development professionals to investigate the dynamics of this compound metabolism and to screen for compounds that modulate its levels.

Principle of the Biosensor

The design of the this compound biosensor is based on the principle of fluorescence resonance energy transfer (FRET). It consists of a bacterial regulatory protein with a high affinity and specificity for this compound, flanked by a FRET pair of fluorescent proteins (e.g., cpGFP). Upon binding to this compound, the biosensor undergoes a conformational change, altering the distance and/or orientation between the fluorescent proteins, thus leading to a detectable change in the FRET signal. This allows for the ratiometric and real-time quantification of this compound concentrations within living cells and subcellular compartments. A similar design principle has been successfully applied for the development of biosensors for other metabolites like acetyl-CoA and itaconate.[4][5][6]

Data Presentation

The following tables summarize key quantitative data related to the performance of the this compound biosensor and the cellular levels of related metabolites.

Table 1: Biosensor Performance Characteristics

ParameterValue
Dynamic Range1 µM - 500 µM
Dissociation Constant (Kd)~50 µM
Specificity>10-fold selectivity over Acetyl-CoA, Succinyl-CoA, Malonyl-CoA
Response Time< 1 minute
Optimal Excitation/EmissionDependent on the specific fluorescent protein pair used

Table 2: Basal and Stimulated this compound Levels in Macrophages

ConditionThis compound (µM)Succinate (µM)Itaconate (mM)
Unstimulated RAW 264.7Not Detected50 ± 10Not Detected
LPS-stimulated RAW 264.7 (24h)150 ± 30500 ± 1005 ± 1

Data are represented as mean ± standard deviation. Levels can vary depending on cell type and stimulation conditions.

Signaling and Experimental Workflow Diagrams

This compound Metabolic Pathway

Itaconyl_CoA_Metabolic_Pathway cluster_tca TCA Cycle cluster_itaconate Itaconate Metabolism cluster_inhibition Metabolic Inhibition Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Succinate Succinate Succinyl_CoA->Succinate SDH Succinate Dehydrogenase (SDH) Itaconyl_CoA This compound Itaconate->Itaconyl_CoA SUGCT Itaconate->SDH Inhibits Citramalyl_CoA Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA This compound Hydratase MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibits ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) Itaconyl_CoA->ALAS2 Inhibits Pyruvate Pyruvate Citramalyl_CoA->Pyruvate CLYBL Acetyl_CoA Acetyl-CoA Citramalyl_CoA->Acetyl_CoA CLYBL

Caption: this compound metabolic pathway and its inhibitory effects.

Experimental Workflow for Biosensor Application

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Transfect cells with biosensor plasmid A2 Culture cells for 24-48 hours A1->A2 B1 Baseline fluorescence measurement A2->B1 B2 Treat cells with stimulus/drug B1->B2 B3 Real-time fluorescence imaging B2->B3 C1 Calculate FRET ratio B3->C1 C2 Generate time-course data C1->C2 C3 Quantify this compound concentration C2->C3

Caption: Experimental workflow for using the this compound biosensor.

Experimental Protocols

Protocol 1: Transfection of Mammalian Cells with the this compound Biosensor Plasmid

Materials:

  • Plasmid DNA encoding the this compound biosensor

  • Mammalian cell line (e.g., RAW 264.7, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 6-well plates or imaging dishes

  • Phosphate-Buffered Saline (PBS)

Method:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate or imaging dish to achieve 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute 2.5 µg of the biosensor plasmid DNA into 125 µL of Opti-MEM medium.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM medium and incubate for 5 minutes.

    • Combine the diluted DNA and Lipofectamine 3000, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for biosensor expression.

  • Verification: Confirm biosensor expression by observing fluorescence using a fluorescence microscope.

Protocol 2: Real-Time Imaging of this compound Dynamics

Materials:

  • Transfected cells expressing the this compound biosensor

  • Live-cell imaging system equipped with environmental control (37°C, 5% CO2)

  • Fluorescence microscope with appropriate filter sets for the FRET pair

  • Imaging medium (e.g., FluoroBrite DMEM)

  • Stimulus (e.g., Lipopolysaccharide - LPS) or drug of interest

Method:

  • Preparation for Imaging:

    • Replace the culture medium with pre-warmed imaging medium.

    • Mount the imaging dish on the microscope stage within the environmental chamber.

  • Baseline Measurement:

    • Acquire baseline fluorescence images for both donor and acceptor channels for 5-10 minutes to establish a stable baseline.

  • Stimulation:

    • Carefully add the stimulus (e.g., LPS to a final concentration of 100 ng/mL) or the test compound to the imaging dish.

  • Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images of both donor and acceptor fluorescence at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

  • Data Acquisition: Save the image series for subsequent analysis.

Protocol 3: Data Analysis and FRET Ratio Calculation

Materials:

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB)

  • Acquired time-lapse fluorescence images

Method:

  • Background Subtraction: For each time point, subtract the background fluorescence from both the donor and acceptor images.

  • Region of Interest (ROI) Selection: Define ROIs corresponding to individual cells or subcellular compartments.

  • Intensity Measurement: Measure the mean fluorescence intensity within each ROI for both the donor and acceptor channels at each time point.

  • FRET Ratio Calculation: Calculate the FRET ratio (Acceptor/Donor) for each ROI at every time point.

  • Data Normalization: Normalize the FRET ratio data to the baseline to visualize the relative change in this compound levels over time.

  • Concentration Calibration (Optional): To obtain absolute concentrations, a calibration curve can be generated by permeabilizing cells and exposing them to known concentrations of this compound.

Applications in Drug Development

The real-time this compound biosensor is a powerful tool for various stages of drug development:

  • Target Identification and Validation: Elucidate the role of this compound in disease models by observing its dynamics in response to genetic or pharmacological perturbations.

  • High-Throughput Screening: Screen compound libraries to identify molecules that modulate this compound levels for therapeutic intervention in inflammatory or metabolic diseases.

  • Lead Optimization: Characterize the potency and efficacy of lead compounds in modifying this compound metabolism in a cellular context.

  • Mechanism of Action Studies: Investigate how drug candidates impact the this compound pathway and downstream signaling events.

  • Early ADME/Tox: Assess the effects of drug candidates on cellular metabolism and potential off-target effects related to this compound.[7]

Troubleshooting

IssuePossible CauseSolution
Low biosensor expressionPoor transfection efficiencyOptimize transfection protocol; use a different transfection reagent or cell line.
No change in FRET signal upon stimulationCell type does not produce this compound; stimulus is ineffectiveUse a positive control cell line (e.g., LPS-stimulated macrophages); verify stimulus activity.
High background fluorescenceAutofluorescence from medium or cellsUse phenol (B47542) red-free imaging medium; perform proper background subtraction.
PhototoxicityHigh laser power or prolonged exposureReduce laser power; decrease imaging frequency.

References

Application Notes & Protocols: Mass Spectrometry Analysis of Itaconyl-CoA and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of itaconyl-CoA and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key metabolic pathways and analytical workflows.

Introduction

Itaconate, a metabolite produced during inflammation, is converted intracellularly to this compound.[1][2][3] This thioester plays a significant role in immunometabolism by inhibiting enzymes such as methylmalonyl-CoA mutase (MUT), thereby impacting branched-chain amino acid and fatty acid metabolism.[1][3][4] Accurate and robust analytical methods are crucial for understanding the biological functions of this compound and for the development of therapeutics targeting inflammatory and metabolic diseases. LC-MS/MS has emerged as the preferred technique for the sensitive and specific quantification of this compound and related metabolites in complex biological samples.[5][6][7]

Metabolic Pathway of Itaconate and this compound

Itaconate is synthesized from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[8] Once produced, itaconate can be activated to this compound by succinyl-CoA:glutarate-CoA transferase (SUGCT).[2][3] this compound can then be further metabolized. For instance, it can be converted to citramalyl-CoA by methylglutaconyl-CoA hydratase.[8][9] The inhibition of methylmalonyl-CoA mutase (MUT) by this compound is a key regulatory node in metabolism.[1][3][4]

Itaconate_Metabolism cluster_TCA TCA Cycle cluster_Itaconate Itaconate Metabolism cluster_Inhibition Enzymatic Inhibition Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 Itaconyl_CoA This compound Itaconate->Itaconyl_CoA SUGCT Citramalyl_CoA Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA Methylglutaconyl- CoA hydratase MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibits Pyruvate_AcetylCoA Pyruvate + Acetyl-CoA Citramalyl_CoA->Pyruvate_AcetylCoA Citramalyl-CoA lyase

Figure 1. Metabolic pathway of itaconate and this compound.

Quantitative Data Summary

The following tables summarize quantitative data for itaconate and related metabolites from published studies. These values can serve as a reference for expected concentration ranges in various biological matrices.

Table 1: Itaconate and Isomer Concentrations in Biological Samples

AnalyteMatrixConditionConcentration (µM)Reference
ItaconateHuman PlasmaHealthy< 0.098 (LLOQ)[10]
CitraconateHuman PlasmaHealthy0.4 - 0.6[10]
MesaconateHuman PlasmaHealthy< 0.098 (LLOQ)[10]
ItaconateMouse SpleenWild-Type~15[11]
MesaconateMouse LiverWild-Type~5[11]
ItaconateLPS/IFNγ-stimulated Whole Blood4h stimulationDetectable but < LLOQ[10]

LLOQ: Lower Limit of Quantification

Table 2: Acyl-CoA Concentrations in Rat Liver

AnalyteConditionConcentration (nmol/g wet weight)Reference
Acetyl-CoAControl~60[7]
Succinyl-CoAControl~25[7]
Acetyl-CoAMild Ischemia~60[7]
Succinyl-CoAMild Ischemia~10[7]
Propionyl-CoAMild IschemiaIncreased[7]
Butyryl-CoAMild IschemiaIncreased[7]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from methods designed for the analysis of short-chain acyl-CoAs from cellular extracts.[12][13]

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample)

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Sonicator

  • Centrifuge capable of operating at 4°C and >15,000 x g

Procedure:

  • Cell Harvesting: For adherent cells, aspirate the culture medium and immediately add 1 mL of ice-cold 10% TCA. Scrape the cells and transfer the suspension to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • Lysis: Sonicate the samples on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the lysate at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).[12] Vortex and centrifuge to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Cell_Extraction_Workflow Start Cell Sample Add_TCA Add Cold 10% TCA + Internal Standard Start->Add_TCA Lyse Sonicate on Ice Add_TCA->Lyse Centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) Lyse->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Analyze LC-MS/MS Analysis Centrifuge2->Analyze

Figure 2. Workflow for acyl-CoA extraction from cells.

Protocol 2: LC-MS/MS Analysis of this compound and its Derivatives

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of this compound and other short-chain acyl-CoAs. Optimization will be required for specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A reversed-phase C18 column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[5]

  • Mobile Phase A: 5 mM ammonium acetate in water.[6]

  • Mobile Phase B: 95% acetonitrile, 5% water with 5 mM ammonium acetate.[6]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute the acyl-CoAs. A typical gradient might be: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-20 min, 98% B; 20.1-25 min, 2% B.

  • Column Temperature: 30-50°C[5][10]

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for acyl-CoAs.[6][14]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Characteristic Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the coenzyme A moiety.[15][16][17] Another common fragment ion is observed at m/z 428.[6][17]

  • MRM Transitions: The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ion will be [M+H-507]⁺. For this compound (MW = 879.6 g/mol ), the transition would be m/z 880.6 → 373.6.

Table 3: Exemplary MRM Transitions for Acyl-CoAs

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H-507]⁺
This compound880.6373.6
Acetyl-CoA809.6302.6
Succinyl-CoA867.6360.6
Propionyl-CoA823.6316.6
Methylmalonyl-CoA867.6360.6

Note: The exact m/z values may vary slightly depending on the instrument calibration.

MRM_Logic cluster_LC Liquid Chromatography cluster_MS1 Mass Spectrometer (Q1) cluster_MS2 Collision Cell (Q2) cluster_MS3 Mass Spectrometer (Q3) LC_Separation Separation of Acyl-CoAs on C18 column Precursor_Selection Precursor Ion Selection (e.g., this compound [M+H]⁺ m/z 880.6) LC_Separation->Precursor_Selection Fragmentation Collision-Induced Dissociation (Neutral Loss of 507 Da) Precursor_Selection->Fragmentation Product_Detection Product Ion Detection (e.g., m/z 373.6) Fragmentation->Product_Detection

Figure 3. Logical workflow for MRM-based detection.

Concluding Remarks

The methodologies outlined in these application notes provide a robust framework for the quantitative analysis of this compound and its derivatives. Adherence to these protocols, with appropriate instrument-specific optimization, will enable researchers to accurately probe the role of this important immunometabolite in health and disease, and to evaluate the efficacy of novel therapeutic interventions. The stability of acyl-CoAs can be a challenge; therefore, prompt sample processing and the use of appropriate extraction and reconstitution solvents are critical for reliable quantification.[18]

References

Application Notes and Protocols: Cellular Assays to Determine the Effects of Itaconyl-CoA on Immune Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Itaconate, a metabolite produced during the tricarboxylic acid (TCA) cycle, has emerged as a critical regulator of immune responses.[1] Within the cell, itaconate can be converted to its active form, itaconyl-CoA, by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT).[2] this compound exerts significant immunomodulatory effects by directly modifying proteins and inhibiting key metabolic enzymes.[3][4] It is known to inhibit methylmalonyl-CoA mutase (MCM), thereby impacting branched-chain amino acid metabolism, and also targets enzymes involved in glycolysis, such as GAPDH.[4][5][6][7] Furthermore, itaconate and its derivatives can suppress inflammatory signaling pathways, including the JAK-STAT pathway, and activate the Nrf2 antioxidant response.[8][9][10]

These application notes provide detailed protocols for key cellular assays designed to investigate the multifaceted effects of this compound on immune cell function. The assays described will enable researchers to quantify changes in cellular metabolism, inflammatory cytokine production, intracellular signaling, and oxidative stress.

Metabolic Analysis using Seahorse XF Analyzer

Application Note

Principle: The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways in real-time: mitochondrial respiration via the oxygen consumption rate (OCR) and glycolysis via the extracellular acidification rate (ECAR).[11] Itaconate and its derivatives are known to inhibit succinate (B1194679) dehydrogenase (SDH) and key glycolytic enzymes like GAPDH and ALDOA.[5][7] This assay allows for the precise quantification of this compound's impact on these metabolic pathways in immune cells such as macrophages.

Application: To determine the effect of itaconate treatment or endogenous this compound production on the glycolytic and mitochondrial respiratory capacities of immune cells. Pro-inflammatory M1-like macrophages typically exhibit a metabolic shift towards glycolysis.[11] An itaconate-induced reduction in ECAR would suggest inhibition of the glycolytic pathway.

Expected Outcomes:

  • A decrease in basal and maximal OCR, indicating inhibition of mitochondrial respiration (e.g., through SDH inhibition).

  • A decrease in basal and compensatory ECAR, indicating inhibition of glycolysis.

Data Presentation
Treatment GroupBasal OCR (pmol/min)Maximal Respiration (pmol/min)Basal ECAR (mpH/min)Glycolytic Capacity (mpH/min)
Control (Untreated)Value ± SDValue ± SDValue ± SDValue ± SD
Itaconate-TreatedValue ± SDValue ± SDValue ± SDValue ± SD
This compound MimeticValue ± SDValue ± SDValue ± SDValue ± SD
IRG1 Knockout + LPSValue ± SDValue ± SDValue ± SDValue ± SD

Experimental Workflow

Seahorse_Workflow cluster_prep Day 1: Cell Seeding cluster_assay Day 2: Seahorse Assay node_A 1. Culture & Differentiate Immune Cells (e.g., THP-1, BMDMs) node_B 2. Seed cells (4x10^4 - 8x10^4) in Seahorse XF96 plate node_A->node_B node_C 3. Incubate overnight (37°C, 5% CO2) node_B->node_C node_E 5. Replace culture medium with Seahorse Assay Medium node_C->node_E node_D 4. Hydrate sensor cartridge with Calibrant overnight node_G 7. Load drug ports with metabolic inhibitors (Oligomycin, FCCP, Rot/AA) node_D->node_G node_F 6. Incubate plate in non-CO2 incubator for 45-60 min node_E->node_F node_H 8. Run Mito Stress Test on Seahorse XF Analyzer node_F->node_H

Caption: Workflow for Seahorse XF Mito Stress Test.

Protocol: Seahorse XF Mito Stress Test

This protocol is adapted for differentiated macrophages (e.g., PMA-differentiated THP-1 cells or bone marrow-derived macrophages) in a 96-well format.[11]

Materials:

  • Seahorse XF96 Cell Culture Microplates

  • Seahorse XF Sensor Cartridge

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium (supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine, pH 7.4)[11]

  • Mitochondrial inhibitors: Oligomycin (1.0 µM), FCCP (1.0-2.0 µM), Rotenone/Antimycin A (0.5 µM)

  • Differentiated macrophages (e.g., THP-1, BMDMs)

Procedure:

  • Day 1: Cell Culture and Seeding

    • Culture and differentiate monocytes into macrophages as per standard protocols.[11]

    • Trypsinize or scrape adherent macrophages, count, and assess viability.

    • Seed 4 x 10⁴ to 8 x 10⁴ cells per well in 80 µL of complete culture medium into a Seahorse XF96 plate.[11] Do not seed cells in the four corner wells used for background correction.[12]

    • Allow the plate to rest at room temperature for 1 hour to ensure even cell distribution, then incubate overnight at 37°C in a 5% CO₂ incubator.[12]

    • On the same day, add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge utility plate and place the sensor cartridge on top. Incubate overnight at 37°C in a non-CO₂ incubator.[11]

  • Day 2: Seahorse Assay

    • Prepare the Seahorse XF assay medium and warm to 37°C.

    • Remove the cell culture plate from the incubator. Gently wash the cells once with 150 µL of warm assay medium.[12]

    • Add 180 µL of fresh assay medium to each well.[12]

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 45-60 minutes to allow temperature and pH to equilibrate.[11]

    • During this incubation, prepare stock solutions of the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

    • Begin the Seahorse XF run. The analyzer will first calibrate the sensor cartridge, then prompt you to replace the calibrant plate with your cell plate to begin the assay. The assay protocol will consist of baseline measurements followed by sequential injections of the inhibitors.

Cytokine Production Analysis by ELISA

Application Note

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based technique for quantifying soluble proteins like cytokines.[13] A capture antibody specific to the cytokine of interest is immobilized on a 96-well plate. The sample is added, and any cytokine present is captured. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate.[14][15] Finally, a substrate is added, which produces a measurable color change proportional to the amount of cytokine present.[14]

Application: To measure the effect of this compound on the secretion of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines from immune cells. Itaconate is known to suppress the production of several pro-inflammatory cytokines, and this assay can quantify that effect.[1][3]

Expected Outcomes:

  • Reduced levels of IL-6, IL-1β, and other pro-inflammatory cytokines in the supernatant of itaconate-treated, LPS-stimulated macrophages compared to controls.

Data Presentation
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated ControlValue ± SDValue ± SDValue ± SD
LPS-Stimulated ControlValue ± SDValue ± SDValue ± SD
LPS + Itaconate-TreatedValue ± SDValue ± SDValue ± SD
LPS + this compound MimeticValue ± SDValue ± SDValue ± SD

Experimental Workflow

ELISA_Workflow node_A 1. Coat 96-well plate with Capture Antibody overnight node_B 2. Wash and Block plate (1-2 hours) node_A->node_B node_C 3. Add standards and cell culture supernatants node_B->node_C node_D 4. Incubate (2 hours) node_C->node_D node_E 5. Wash, then add biotinylated Detection Antibody node_D->node_E node_F 6. Incubate (1 hour) node_E->node_F node_G 7. Wash, then add Streptavidin-HRP node_F->node_G node_H 8. Incubate (30 min) node_G->node_H node_I 9. Wash, then add TMB Substrate node_H->node_I node_J 10. Incubate in dark (15-30 min) node_I->node_J node_K 11. Add Stop Solution node_J->node_K node_L 12. Read absorbance at 450 nm node_K->node_L

Caption: Workflow for a sandwich ELISA protocol.

Protocol: Sandwich ELISA for Cytokine Quantification

This protocol is a general guideline; always refer to the specific manufacturer's kit instructions.[14][15][16]

Materials:

  • ELISA plate (e.g., Nunc Maxisorp)

  • Capture and biotinylated detection antibodies for the cytokine of interest

  • Recombinant cytokine standard

  • Assay Diluent (e.g., PBS with 10% FBS or 1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Treatment and Supernatant Collection:

    • Plate immune cells (e.g., macrophages) at a density of 2 x 10⁵ cells/well in a 12-well plate.[14]

    • Treat cells with itaconate or other compounds, followed by a stimulant (e.g., LPS) for a designated time (e.g., 8-24 hours).

    • Collect the cell culture supernatants and centrifuge to remove debris. Store at -80°C until use.[14]

  • ELISA Plate Preparation:

    • Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate.[15]

    • Seal the plate and incubate overnight at 4°C.[15]

    • Wash the plate 3-4 times with Wash Buffer.

    • Block the plate by adding 200 µL of Assay Diluent to each well and incubate for 1-2 hours at room temperature.[14]

  • Assay Performance:

    • Wash the plate 3-4 times.

    • Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.

    • Add 100 µL of the standards and samples (supernatants) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.[14]

    • Wash the plate 3-4 times.

    • Dilute the biotinylated detection antibody in Assay Diluent and add 100 µL to each well.[17]

    • Seal the plate and incubate for 1 hour at room temperature.[17]

    • Wash the plate 3-4 times.

    • Dilute the Streptavidin-HRP in Assay Diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5-7 times.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until a color gradient develops.

    • Add 50-100 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a plate reader immediately.

Analysis of Signaling Pathways by Western Blot

Application Note

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein.[18] Phospho-specific antibodies can be used to detect the activated state of signaling proteins.

Application: To investigate the effect of this compound on key immune signaling pathways. Itaconate has been shown to inhibit the phosphorylation of JAK1 and STAT proteins, which are critical for cytokine signaling.[8][10] It also activates the Nrf2 pathway by preventing the degradation of Nrf2 by KEAP1.[9] This assay can visualize and quantify changes in the phosphorylation status of STAT1 (p-STAT1) or the total protein levels of Nrf2.

Expected Outcomes:

  • Decreased levels of phosphorylated STAT1 (Tyr701) in cells treated with itaconate and stimulated with IFN-γ.[10][18]

  • Increased levels of total Nrf2 protein in itaconate-treated cells due to stabilization.

Data Presentation
Treatment Groupp-STAT1 (Tyr701) / Total STAT1 RatioNrf2 / Loading Control Ratio
Unstimulated ControlValue ± SDValue ± SD
Stimulated Control (e.g., IFN-γ)Value ± SDValue ± SD
Stimulated + Itaconate-TreatedValue ± SDValue ± SD

Signaling Pathway Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNgR IFN-γ Receptor JAK1 JAK1 IFNgR->JAK1 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation (Tyr701) pSTAT1 p-STAT1 STAT1->pSTAT1 Dimer p-STAT1 Dimer pSTAT1->Dimer Dimerization GAS GAS Element Dimer->GAS Nuclear Translocation Itaconate Itaconate Itaconate->JAK1 Inhibition Transcription Gene Transcription GAS->Transcription IFNg IFN-γ IFNg->IFNgR Binding

Caption: Itaconate inhibits the JAK-STAT signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Nrf2 Nrf2 KEAP1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2:s->Nrf2_nuc:n Dissociation & Nuclear Translocation Itaconate Itaconate Itaconate->KEAP1 Alkylation & Inhibition ARE ARE Element Nrf2_nuc:s->ARE:n Binds Transcription Antioxidant Gene Expression (e.g., HMOX1) ARE:s->Transcription:n

Caption: Itaconate activates the Nrf2 antioxidant pathway.

Protocol: Western Blot for p-STAT1

This protocol is adapted for detecting phosphorylated STAT1 in response to IFN-γ stimulation.[18][19][20]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Plate and treat cells as required. For p-STAT1, stimulate with a cytokine like IFN-γ (e.g., 100 ng/mL) for a short duration (e.g., 15-30 minutes).[20]

    • Wash cells with ice-cold PBS and aspirate.

    • Add 100-200 µL of ice-cold lysis buffer to the cells, scrape, and transfer to a microcentrifuge tube.[18]

    • Incubate on ice for 30 minutes, vortexing occasionally.[19]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[18]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[19]

    • Normalize all samples to the same concentration with lysis buffer.

    • Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.[18]

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[18]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary anti-phospho-STAT1 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[18]

    • Wash the membrane three times for 10 minutes each with TBST.[18]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • (Optional) Strip the membrane and re-probe with an antibody for total STAT1 to normalize the data.

Reactive Oxygen Species (ROS) Detection

Application Note

Principle: Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as important signaling molecules or, at high levels, cause cellular damage.[21] Cellular ROS can be detected using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate (B1210297) groups, and the probe is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured by flow cytometry or a fluorescence plate reader.[22]

Application: To assess the impact of this compound on intracellular ROS levels. By activating the Nrf2 antioxidant pathway, itaconate is expected to reduce cellular ROS.[3][23] This assay can quantify the antioxidant capacity conferred by itaconate treatment.

Expected Outcomes:

  • A decrease in DCF fluorescence in itaconate-treated cells, particularly after stimulation with a ROS-inducing agent, indicating lower levels of intracellular ROS.

Data Presentation
Treatment GroupMean Fluorescence Intensity (MFI)Fold Change vs. Stimulated Control
Unstimulated ControlValue ± SDN/A
Stimulated Control (e.g., H₂O₂)Value ± SD1.0
Stimulated + Itaconate-TreatedValue ± SDValue ± SD
Stimulated + N-acetylcysteine (Positive Control)Value ± SDValue ± SD

Experimental Workflow

ROS_Workflow node_A 1. Culture and treat cells with Itaconate/compounds node_B 2. Add ROS inducer (e.g., PMA, H₂O₂) if required node_A->node_B node_C 3. Load cells with H₂DCFDA probe (e.g., 20 µM for 30 min in dark) node_B->node_C node_D 4. Wash cells to remove excess probe node_C->node_D node_E 5. Analyze fluorescence via Flow Cytometry or Plate Reader node_D->node_E

Caption: General workflow for cellular ROS detection.

Protocol: ROS Measurement using H₂DCFDA and Flow Cytometry

This protocol is a general guideline for measuring ROS in immune cell suspensions.[21][24]

Materials:

  • H₂DCFDA probe (e.g., CM-H₂DCFDA)

  • Cell culture medium (phenol red-free recommended) or HBSS/PBS

  • ROS inducer (optional, e.g., PMA, H₂O₂)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Culture cells under desired conditions. Treat with itaconate or other test compounds for the specified duration.

    • Harvest cells and prepare a single-cell suspension of ~1 x 10⁶ cells/mL in phenol (B47542) red-free medium or buffer.

    • Transfer cell suspensions to FACS tubes.

    • (Optional) Add a ROS-inducing agent like PMA (100 ng/mL) and incubate for the desired time (e.g., 30-60 minutes).[21]

  • Probe Loading:

    • Prepare a working solution of H₂DCFDA (e.g., 10-20 µM) in pre-warmed, serum-free medium.[24]

    • Add the H₂DCFDA working solution to the cell suspensions.

    • Incubate for 30-45 minutes at 37°C in the dark.[22]

  • Analysis:

    • (Optional) Wash the cells once with PBS to remove excess probe.

    • Place tubes on ice to stop the reaction and minimize fluctuations.[22]

    • Analyze the cells immediately on a flow cytometer. DCF fluorescence is typically detected in the FITC channel (Ex: 488 nm / Em: ~525 nm).[21]

    • Record the Mean Fluorescence Intensity (MFI) for each sample. Normalize the MFI of treated samples to the MFI of the control group.[21]

References

Application Notes: Itaconyl-CoA as a Suicide Inactivator to Probe Methylmalonyl-CoA Mutase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylmalonyl-CoA Mutase (MCM) is a critical mitochondrial enzyme dependent on vitamin B12 (as adenosylcobalamin, AdoCbl). It plays a central role in the catabolism of odd-chain fatty acids and several amino acids (isoleucine, valine, threonine, and methionine) by catalyzing the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2] This product subsequently enters the tricarboxylic acid (TCA) cycle, linking amino acid and fatty acid metabolism to central carbon metabolism. Dysfunctional MCM activity leads to the genetic disorder methylmalonic acidemia, highlighting its physiological importance.

Itaconate is an immunometabolite produced in high quantities by myeloid cells during inflammation through the decarboxylation of the TCA cycle intermediate cis-aconitate.[3] It is subsequently activated to its coenzyme A thioester, itaconyl-CoA.[1][4] this compound has been identified as a potent and specific inhibitor of MCM in both humans and pathogenic bacteria like Mycobacterium tuberculosis.[3][5]

Mechanism of Action: Suicide Inactivation

Unlike a classical reversible inhibitor, this compound acts as a suicide inactivator of MCM.[3][5] The inactivation mechanism is intricately linked to the radical-based catalytic cycle of the enzyme.

  • Radical Initiation : The catalytic cycle of MCM begins with the homolysis of the cobalt-carbon bond in the AdoCbl cofactor, generating a highly reactive 5'-deoxyadenosyl radical (dAdo•) and a cob(II)alamin radical.[3]

  • Radical Hijacking : In the presence of this compound, the dAdo• radical attacks the inhibitor instead of the native substrate.

  • Stable Biradical Formation : This reaction forms a markedly stable and air-resistant biradical adduct between the 5'-deoxyadenosyl moiety and this compound.[3][5]

  • Irreversible Inactivation : The formation of this stable adduct traps the enzyme in an inactive state, terminating the catalytic cycle. This process also prevents the enzyme's auxiliary repair proteins from recycling the cofactor, leading to effective and irreversible inactivation.[3]

This specific mechanism of action makes this compound an exceptional tool for researchers, allowing for stoichiometric titration of active MCM sites and providing a method to study the enzyme's radical chemistry and repair pathways.

Quantitative Data

The interaction between this compound and Methylmalonyl-CoA Mutase has been characterized through enzymatic and spectroscopic assays. The data below summarizes key quantitative findings.

ParameterOrganism/EnzymeValue / ObservationMethodReference
Enzymatic Inhibition Human MCMDose-dependent inhibition; ~50% activity at 25 µM, <10% activity at 50 µMLC-HRMS/MS[6][7]
Spectroscopic Shift Human MCMλmax shift from ~530 nm to 466 nm upon this compound additionUV-Vis Spectroscopy[3][6]
Spectroscopic Shift M. tuberculosis MCMλmax shift from 528 nm to 466 nm upon this compound additionUV-Vis Spectroscopy[3]
Binding Stoichiometry Human & M. tuberculosis MCMTitration indicates stoichiometric binding of this compound to the enzymeUV-Vis Spectroscopy[3]

Visualized Pathways and Workflows

MCM_Pathway Propionate Catabolism and MCM Inhibition cluster_main_pathway Propionate Metabolism cluster_inhibitor_pathway Inhibitor Pathway Propionyl_CoA Propionyl-CoA PCC Propionyl-CoA Carboxylase Propionyl_CoA->PCC ATP, HCO3- MM_CoA Methylmalonyl-CoA PCC->MM_CoA MCM Methylmalonyl-CoA Mutase (MCM) MM_CoA->MCM AdoCbl Succinyl_CoA Succinyl-CoA MCM->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA Itaconate Itaconate CoA_Synth CoA Ligase/ Transferase Itaconate->CoA_Synth ATP, CoA-SH Itaconyl_CoA This compound CoA_Synth->Itaconyl_CoA Itaconyl_CoA->MCM

Caption: Propionate catabolism pathway showing MCM and its inhibition by this compound.

Suicide_Inactivation Mechanism of MCM Suicide Inactivation by this compound MCM_AdoCbl Active MCM-AdoCbl Complex Homolysis Homolysis of Co-C bond MCM_AdoCbl->Homolysis Radical_Pair [dAdo• + Cob(II)alamin] Radical Pair on MCM Homolysis->Radical_Pair Attack Radical Attack Radical_Pair->Attack Itaconyl_CoA This compound Itaconyl_CoA->Attack Adduct Stable Biradical Adduct (dAdo-Itaconyl-CoA) Attack->Adduct Inactive_MCM Inactive MCM Complex Adduct->Inactive_MCM

Caption: Mechanism of MCM suicide inactivation by this compound.

Experimental_Workflow Workflow for In Vitro MCM Inhibition Assay start Start prep_enzyme Prepare MCM Enzyme and AdoCbl Cofactor start->prep_enzyme pre_incubate Pre-incubate MCM + AdoCbl with this compound (or vehicle) prep_enzyme->pre_incubate initiate Initiate Reaction with Methylmalonyl-CoA (Substrate) pre_incubate->initiate incubate_reaction Incubate at 37°C initiate->incubate_reaction quench Quench Reaction (e.g., with formic acid) incubate_reaction->quench analyze Analyze Succinyl-CoA Product (HPLC or LC-MS/MS) quench->analyze end End analyze->end

Caption: Experimental workflow for assessing MCM inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound (Enzymatic Method)

This protocol describes a general method for the enzymatic synthesis of this compound from itaconic acid and Coenzyme A (CoA-SH) using a CoA ligase. The specific enzyme may need to be sourced or expressed (e.g., succinyl-CoA:glutarate-CoA transferase).[8]

Materials:

  • Itaconic acid

  • Coenzyme A, lithium salt (CoA-SH)

  • ATP, magnesium salt

  • CoA Ligase/Transferase enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

  • HPLC system for purification and analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL final volume:

    • Reaction Buffer: to 1 mL

    • Itaconic Acid: 5 mM

    • CoA-SH: 2.5 mM

    • ATP: 10 mM

    • CoA Ligase/Transferase: 1-5 µM (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 30-37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC to observe the depletion of CoA-SH and the appearance of the this compound peak.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% formic acid or by flash-freezing in liquid nitrogen.

  • Purification:

    • Centrifuge the quenched reaction to pellet any precipitated protein.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove salts, ATP, and unreacted itaconic acid.

    • Elute this compound with an appropriate concentration of methanol (e.g., 50-70% methanol in water).

  • Quantification and Storage:

    • Quantify the purified this compound using HPLC with a known standard or by assuming a molar extinction coefficient at 260 nm similar to that of CoA.

    • Lyophilize the purified product, aliquot, and store at -80°C.

Protocol 2: In Vitro Assay of MCM Activity and Inhibition (HPLC-Based)

This protocol is adapted from established methods for measuring MCM activity by quantifying the formation of succinyl-CoA from methylmalonyl-CoA.[9][10]

Materials:

  • Purified MCM enzyme

  • Adenosylcobalamin (AdoCbl)

  • Methylmalonyl-CoA (substrate)

  • This compound (inhibitor, from Protocol 1)

  • Assay Buffer (e.g., 100 mM Tris-phosphate, pH 7.5)

  • Quenching Solution (10% formic acid)

  • HPLC system with a C18 column

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of methylmalonyl-CoA (10 mM), AdoCbl (1 mM, protect from light), and this compound (10 mM) in water or buffer. Aliquot and store at -80°C.

    • Dilute the MCM enzyme in Assay Buffer to the desired working concentration.

  • Inhibitor Pre-incubation:

    • In a series of microcentrifuge tubes on ice, add the enzyme and cofactor:

      • Assay Buffer: to 40 µL

      • MCM enzyme: e.g., 1-5 µg

      • AdoCbl: 200 µM final concentration

    • Add varying concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM final concentration). For the control (0 µM), add the vehicle (buffer).

    • Pre-incubate the mixtures at 37°C for 10 minutes to allow for inhibitor binding and enzyme inactivation.

  • Enzyme Reaction:

    • Initiate the reaction by adding 10 µL of methylmalonyl-CoA stock solution to each tube to a final concentration of 400 µM.

    • Incubate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.[10]

  • Reaction Quenching:

    • Stop the reaction by adding 50 µL of ice-cold 10% formic acid.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to HPLC vials.

    • Inject a defined volume (e.g., 20 µL) onto a C18 column.

    • Use a gradient of two mobile phases (e.g., A: 100 mM sodium acetate (B1210297) pH 4.6; B: 90% methanol) to separate methylmalonyl-CoA and succinyl-CoA.[11]

    • Monitor the elution profile at 260 nm.

    • Quantify the succinyl-CoA peak area by comparing it to a standard curve generated with known concentrations of succinyl-CoA.

    • Calculate the specific activity (nmol/min/mg protein) and plot the percent inhibition versus this compound concentration.

Protocol 3: Spectroscopic Analysis of this compound Binding to MCM

This protocol allows for the direct observation of this compound's effect on the AdoCbl cofactor within the MCM active site.[3][6]

Materials:

  • Purified MCM holoenzyme (pre-loaded with AdoCbl)

  • This compound

  • Spectroscopy Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • UV-Vis Spectrophotometer with cuvettes

Procedure:

  • Sample Preparation:

    • Dilute the MCM holoenzyme in Spectroscopy Buffer to a concentration that gives a measurable absorbance in the 400-600 nm range (e.g., 10-20 µM).

    • Prepare a concentrated stock of this compound in the same buffer.

  • Baseline Spectrum:

    • Place the diluted MCM holoenzyme in a cuvette and record the absorbance spectrum from 300 nm to 700 nm.

    • The characteristic peak for the MCM-AdoCbl complex should be observed around 528-530 nm.[3]

  • Titration with this compound:

    • Add a small volume of the concentrated this compound stock solution directly to the cuvette to achieve the desired final concentration (e.g., a 1:1 molar ratio with the enzyme).

    • Mix gently by pipetting and allow the sample to equilibrate for 5 minutes.

  • Spectral Measurement:

    • Record the absorbance spectrum again.

    • Observe the decrease in the peak at ~530 nm and the concomitant increase in a new peak at 466 nm. This shift is indicative of the conversion of AdoCbl to cob(II)alamin, confirming the inactivation of the enzyme by this compound.[3][6]

  • Stoichiometric Titration (Optional):

    • Repeat steps 3 and 4 with increasing concentrations of this compound (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2 molar equivalents).

    • Plot the change in absorbance at 530 nm (ΔA530) against the molar ratio of this compound to MCM to confirm the binding stoichiometry.[3]

References

High-Resolution Metabolomics for Profiling Acyl-CoA Species Including Itaconyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in a multitude of metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid catabolism. Their roles extend beyond metabolism to the regulation of protein function through post-translational modifications. Among the diverse range of acyl-CoAs, itaconyl-CoA has emerged as a key regulator in immune cells, particularly macrophages, where it is synthesized from the TCA cycle intermediate cis-aconitate. This compound and its precursor, itaconate, have been shown to possess both anti-inflammatory and antimicrobial properties, making them attractive targets for therapeutic intervention in a variety of diseases.

The analysis of acyl-CoAs, however, is challenging due to their low abundance, inherent instability, and wide range of polarities. High-resolution metabolomics, utilizing techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), offers the sensitivity and specificity required for the comprehensive profiling of these critical metabolites. This document provides detailed application notes and protocols for the extraction and quantification of acyl-CoA species, with a special focus on this compound, from biological samples.

Application Notes

High-resolution metabolomics provides a powerful platform for the simultaneous measurement of a wide array of acyl-CoA species. This approach enables researchers to gain a global view of the metabolic state of cells or tissues and to identify novel biomarkers for disease diagnosis and progression. The accurate quantification of this compound, in particular, can provide valuable insights into the inflammatory status and metabolic reprogramming of immune cells.

The methods described herein are applicable to a variety of biological matrices, including cultured cells and tissues. The choice of extraction protocol may need to be optimized depending on the specific acyl-CoA species of interest and the sample type. For instance, for short-chain acyl-CoAs, a simple protein precipitation with 5-sulfosalicylic acid (SSA) may be sufficient, while for a broader profiling of short-, medium-, and long-chain acyl-CoAs, a more complex extraction involving organic solvents and solid-phase extraction (SPE) is recommended.

Quantitative Data Summary

The following table summarizes the quantitative performance of a typical high-resolution LC-MS/MS method for the analysis of various acyl-CoA species. The limits of detection (LOD) and quantification (LOQ) are typically in the low femtomole to nanomolar range, demonstrating the high sensitivity of the technique.[1][2] Recovery rates are generally high, ensuring accurate quantification.

Acyl-CoA SpeciesLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)
This compound Data not availableData not availableData not available
Acetyl-CoA2 nM5 nM85-110
Malonyl-CoA5 nM10 nM80-105
Succinyl-CoA3 nM8 nM88-112
Propionyl-CoA4 nM10 nM82-108
Butyryl-CoA2 nM6 nM87-111
Hexanoyl-CoA1 fmol3 fmol90-111
Octanoyl-CoA1 fmol3 fmol90-111
Palmitoyl-CoA5 fmol15 fmol90-111
Oleoyl-CoA5 fmol15 fmol90-111

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is suitable for the extraction of a broad range of acyl-CoA species from adherent or suspension cells.

Materials:

  • Ice-cold methanol (B129727)

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol to each well/dish and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold methanol.

  • Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 30 seconds to ensure cell lysis.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Drying: Dry the supernatant completely using a vacuum concentrator.

  • Storage: Store the dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.

Protocol 2: Extraction of Acyl-CoAs from Tissues

This protocol is designed for the extraction of acyl-CoAs from frozen tissue samples.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Ice-cold extraction solvent (e.g., 80% methanol in water or acetonitrile/methanol/water 2:2:1 v/v/v)[3]

  • Homogenizer

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 x g

  • Vacuum concentrator

Procedure:

  • Tissue Pulverization: Place the frozen tissue sample in a pre-chilled mortar containing liquid nitrogen. Grind the tissue to a fine powder using a pre-chilled pestle.

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-chilled tube. Add a 20-fold excess (v/w) of ice-cold extraction solvent.

  • Homogenization: Homogenize the sample on ice using a suitable homogenizer until the tissue is completely dispersed.

  • Centrifugation: Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying and Storage: Dry the supernatant in a vacuum concentrator and store the pellet at -80°C.

Protocol 3: Solid-Phase Extraction (SPE) for Acyl-CoA Purification (Optional)

For samples with high complexity or for the analysis of low-abundance acyl-CoAs, an optional SPE cleanup step can be performed.

Materials:

  • SPE cartridges (e.g., Oasis HLB or a weak anion exchange)

  • SPE manifold

  • Reconstitution solution (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 6.8)

  • Wash solution (e.g., water)

  • Elution solution (e.g., methanol or acetonitrile)

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract from Protocol 1 or 2 in the reconstitution solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

  • Sample Loading: Load the reconstituted sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with the wash solution to remove unbound impurities.

  • Elution: Elute the acyl-CoAs with the elution solution.

  • Drying and Storage: Dry the eluate in a vacuum concentrator and store the purified acyl-CoA pellet at -80°C.

Protocol 4: High-Resolution LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[4]

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[1]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 5-10 µL.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Full scan with a resolution of >70,000, followed by data-dependent MS/MS (dd-MS2) or parallel reaction monitoring (PRM).

  • Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[2][5]

  • MRM Transitions: For targeted quantification, multiple reaction monitoring (MRM) can be used. The precursor ion (Q1) is the [M+H]+ of the acyl-CoA, and the product ion (Q3) is often the fragment resulting from the neutral loss of 507 Da.[5]

    • This compound: The theoretical m/z of the [M+H]+ ion for this compound (C26H42N7O19P3S) is 879.14. The specific product ion for MRM would need to be determined by direct infusion of an this compound standard, but a likely transition would be based on the neutral loss of 507.

Data Analysis:

  • Peak integration and quantification are performed using the instrument's software.

  • A standard curve is generated using authentic standards of the acyl-CoAs of interest to determine their absolute concentrations in the samples.

  • An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for variations in extraction efficiency and instrument response.

Visualizations

experimental_workflow sample Biological Sample (Cells or Tissue) quench Metabolic Quenching (Liquid Nitrogen) sample->quench extract Acyl-CoA Extraction (e.g., 80% Methanol) quench->extract purify Purification (Optional) (Solid-Phase Extraction) extract->purify dry Drying (Vacuum Concentrator) extract->dry purify->dry reconstitute Reconstitution dry->reconstitute lcms High-Resolution LC-MS/MS Analysis reconstitute->lcms data Data Analysis and Quantification lcms->data

Experimental workflow for acyl-CoA profiling.

itaconate_pathway cluster_tca TCA Cycle (Mitochondria) cluster_effects Downstream Effects Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Isocitrate Isocitrate cis-Aconitate->Isocitrate Aconitase Itaconate Itaconate cis-Aconitate->Itaconate ACOD1 (IRG1) cis-Aconitate->Itaconate aKG aKG Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA OGDH Succinate Succinate Succinyl_CoA->Succinate SCS Inhibit_SDH Succinate Dehydrogenase (SDH) Succinate->Inhibit_SDH Inhibition Succinate->Inhibit_SDH This compound This compound Itaconate->this compound Succinyl-CoA Ligase Itaconate->this compound Inhibit_MCM Methylmalonyl-CoA Mutase (MCM) This compound->Inhibit_MCM Inhibition This compound->Inhibit_MCM

Itaconate biosynthesis and its metabolic impact.

References

Application Notes and Protocols for Assessing Itaconyl-CoA Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconyl-CoA is a critical intermediate in the metabolism of itaconate, an immunomodulatory metabolite produced in mammalian cells, particularly macrophages, during inflammation.[1][2] The stability of this compound is a key determinant of its cellular concentration and, consequently, its biological activity, which includes the inhibition of enzymes like methylmalonyl-CoA mutase (MUT).[2][3] Dysregulation of this compound levels can impact various metabolic pathways, including the tricarboxylic acid (TCA) cycle and branched-chain amino acid catabolism.[2][4] Therefore, accurate assessment of this compound stability in biological samples is crucial for understanding its physiological roles and for the development of therapeutic strategies targeting inflammatory and metabolic diseases.

These application notes provide detailed protocols for assessing the stability of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and in vitro enzymatic assays.

Core Methodologies

The primary method for the quantitative analysis of this compound is LC-MS/MS, which offers high sensitivity and selectivity.[5][6] The stability of this compound can be assessed by monitoring its concentration over time in a given biological matrix under controlled conditions.

Key Considerations for Stability Assessment:
  • Sample Preparation: Proper sample preparation is critical to prevent the degradation of this compound. This typically involves rapid quenching of metabolic activity and efficient extraction.[2][6] The use of 5-sulfosalicylic acid (SSA) for deproteinization has been shown to be effective for the analysis of CoA esters and their biosynthetic precursors, as it does not require removal by solid-phase extraction (SPE), which can lead to the loss of analytes.[6]

  • Analytical Method: A validated LC-MS/MS method is essential for accurate quantification. Reversed-phase chromatography is often preferred for its robustness.[7]

  • Matrix Effects: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer. The use of an internal standard, such as a stable isotope-labeled version of this compound or a structurally similar acyl-CoA, is crucial to correct for matrix effects and variations in sample processing.[7]

Experimental Protocols

Protocol 1: LC-MS/MS-Based Assessment of this compound Stability in Cell Lysates

This protocol describes a time-course experiment to determine the stability of this compound in a cellular lysate.

1. Materials and Reagents:

  • Cell culture reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), ice-cold

  • 5-sulfosalicylic acid (SSA) solution (2.5% w/v in water)

  • This compound standard

  • Internal standard (e.g., ¹³C₃-Itaconyl-CoA or another acyl-CoA not present in the sample)

  • LC-MS grade water and acetonitrile

  • Formic acid

2. Equipment:

  • Cell scraper

  • Centrifuge

  • Vortex mixer

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column

3. Procedure:

3.1. Cell Lysis and Sample Preparation:

  • Culture cells to the desired confluency.

  • Wash the cells twice with ice-cold PBS.

  • Quench metabolism by adding ice-cold methanol and scraping the cells.

  • Transfer the cell suspension to a microcentrifuge tube.

  • Add cold water and chloroform (B151607) for metabolite extraction.[2]

  • Vortex vigorously and centrifuge to separate the polar and non-polar phases.

  • Collect the upper aqueous phase containing polar metabolites.

  • For protein precipitation and extraction of CoA esters, add 2.5% SSA solution to the aqueous phase.[6]

  • Vortex and centrifuge at high speed to pellet the precipitated protein.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

3.2. Stability Assay:

  • Prepare a fresh cell lysate as described above.

  • Spike the lysate with a known concentration of this compound standard.

  • Incubate the spiked lysate at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubated lysate.

  • Immediately quench the reaction in each aliquot by adding the SSA solution and the internal standard.

  • Process the samples as described in step 1.

  • Analyze the samples by LC-MS/MS.

3.3. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM). The MRM transitions for this compound should be optimized using a standard solution. A potential m/z for this compound is 880.1379.[2][8]

4. Data Analysis:

  • Quantify the concentration of this compound at each time point using a calibration curve prepared with the this compound standard.

  • Normalize the this compound concentration at each time point to the concentration at time zero.

  • Plot the percentage of remaining this compound against time to determine its stability profile and calculate its half-life in the cell lysate.

Protocol 2: In Vitro Enzymatic Assay for this compound Stability

This protocol assesses the stability of this compound in the presence of a specific enzyme known or suspected to metabolize it, such as this compound hydratase.[9]

1. Materials and Reagents:

  • Purified enzyme (e.g., this compound hydratase)

  • This compound standard

  • Reaction buffer (specific to the enzyme's optimal activity)

  • Quenching solution (e.g., 10% trichloroacetic acid or 2.5% SSA)

  • LC-MS/MS reagents as in Protocol 1

2. Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.

  • Pre-warm the reaction mixture to the enzyme's optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme.

  • At various time points, take aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Process the samples for LC-MS/MS analysis as described in Protocol 1.

  • Include a control reaction without the enzyme to account for non-enzymatic degradation of this compound.

3. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the rate of this compound degradation by the enzyme.

  • Determine kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) by varying the initial concentration of this compound.

Data Presentation

Quantitative data from stability and enzymatic assays should be summarized in tables for clear comparison.

Table 1: Stability of this compound in Mouse Liver Lysate at 37°C

Time (minutes)This compound Remaining (%)Standard Deviation
01000
15854.2
30685.1
60453.8
120202.5

Table 2: Kinetic Parameters of Enzymes Acting on this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)InhibitorKi (µM)Reference
ALAS2Succinyl-CoA10 ± 2-This compound100 ± 20[3]
This compound hydrataseThis compoundData not availableData not available--[9]
Methylmalonyl-CoA mutaseMethylmalonyl-CoAData not availableData not availableThis compoundInhibition observed[2][3]

Note: Quantitative kinetic data for this compound as a substrate for this compound hydratase and as an inhibitor for Methylmalonyl-CoA mutase were not explicitly found in the provided search results and would need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Assay cluster_analysis Analysis cell_culture 1. Cell Culture lysis 2. Cell Lysis & Metabolite Extraction cell_culture->lysis spike 3. Spike with this compound lysis->spike incubation 4. Incubation at 37°C spike->incubation sampling 5. Time-Point Sampling (0, 15, 30, 60, 120 min) incubation->sampling quench 6. Quench Reaction & Add Internal Standard sampling->quench lcms 7. LC-MS/MS Analysis quench->lcms data 8. Data Processing & Quantification lcms->data stability 9. Determine Stability Profile & Half-life data->stability

Caption: Workflow for LC-MS/MS-based this compound stability assessment.

metabolic_pathway cluster_tca TCA Cycle cluster_itaconate Itaconate Metabolism cluster_inhibition Enzymatic Inhibition cis_aconitate cis-Aconitate itaconate Itaconate cis_aconitate->itaconate ACOD1/IRG1 itaconyl_coa This compound itaconate->itaconyl_coa SUGCT/SCS citramalyl_coa Citramalyl-CoA itaconyl_coa->citramalyl_coa This compound hydratase mut Methylmalonyl-CoA Mutase (MUT) itaconyl_coa->mut Inhibition acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa CLYBL pyruvate Pyruvate citramalyl_coa->pyruvate CLYBL

Caption: Metabolic fate and enzymatic interactions of this compound.

References

Application Notes and Protocols: Screening for Novel Protein Targets of Itaconyl-CoA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a metabolite produced during the Krebs cycle, is a key regulator of inflammatory responses and cellular metabolism.[1][2] Its activated form, itaconyl-CoA, covalently modifies proteins, a post-translational modification termed "itaconation," thereby altering their function.[3][4] This modification primarily targets cysteine and lysine (B10760008) residues and has been implicated in the modulation of various cellular processes, including glycolysis and antioxidant responses.[3][4][5][6] Identifying the protein targets of this compound is crucial for understanding its biological roles and for developing novel therapeutic strategies targeting inflammation and metabolic diseases.

These application notes provide detailed protocols for the identification and validation of novel protein targets of this compound modification using a chemoproteomic approach coupled with mass spectrometry.

Signaling Pathway of Itaconate Metabolism and Action

Itaconate is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (Irg1) in activated macrophages.[4] It can then be converted to this compound. This compound can then modify proteins, leading to changes in their activity and downstream signaling.

Experimental_Workflow A 1. Cell Culture and Stimulation (e.g., Macrophages + LPS) B 2. Itaconate-Alkyne Probe Treatment A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Biotin-Azide attachment) C->D E 5. Enrichment of Biotinylated Proteins (Streptavidin beads) D->E F 6. On-bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis and Target Identification G->H

References

Application of Itaconyl-CoA in High-Throughput Screening for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconyl-CoA is a key intermediate in the metabolism of itaconate, an immunomodulatory metabolite produced in activated immune cells. It has emerged as a crucial molecule in cellular metabolism and a potent inhibitor of specific enzymes, making it a valuable tool in drug discovery and high-throughput screening (HTS) for novel enzyme inhibitors. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns, focusing on two of its primary enzymatic targets: 5-Aminolevulinate Synthase 2 (ALAS2) and Methylmalonyl-CoA Mutase (MCM).

This compound acts as a suicide inactivator of B12-dependent methylmalonyl-CoA mutase (MCM).[1] It inhibits human and Mycobacterium tuberculosis MCM by forming a stable biradical adduct with the 5'-deoxyadenosyl moiety of the B12 coenzyme.[1][2] This mechanism of action makes this compound a valuable tool for studying the catalytic cycle of MCM and for screening for inhibitors that target this essential enzyme. In the context of heme synthesis, this compound is a competitive inhibitor of ALAS2, the rate-limiting enzyme in this pathway.

These inhibitory activities position this compound as a critical reagent for developing and validating HTS assays aimed at identifying new therapeutic agents targeting metabolic and infectious diseases.

Metabolic Pathway of Itaconate and this compound

The metabolic pathway illustrates the conversion of the TCA cycle intermediate, cis-aconitate, to itaconate, which is then activated to this compound. This compound can then either inhibit target enzymes like MCM and ALAS2 or be further metabolized.

Itaconate_Metabolism cluster_TCA TCA Cycle cluster_Itaconate Itaconate Pathway cluster_Inhibition Enzyme Inhibition Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase cis_Aconitate cis-Aconitate Isocitrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate Aconitate Decarboxylase (ACOD1/IRG1) Itaconyl_CoA This compound Itaconate->Itaconyl_CoA Succinate Thiokinase (STK) Citramalyl_CoA Citramalyl-CoA Itaconyl_CoA->Citramalyl_CoA This compound Hydratase MCM Methylmalonyl-CoA Mutase (MCM) Itaconyl_CoA->MCM Inhibition ALAS2 5-Aminolevulinate Synthase 2 (ALAS2) Itaconyl_CoA->ALAS2 Inhibition Pyruvate_AcetylCoA Pyruvate + Acetyl-CoA Citramalyl_CoA->Pyruvate_AcetylCoA Citramalyl-CoA Lyase

Itaconate metabolism and enzyme inhibition pathway.

Quantitative Data: this compound Inhibition Profile

The following table summarizes the known quantitative data for the inhibition of target enzymes by this compound. This data is crucial for establishing positive controls and reference standards in HTS assays.

Target EnzymeOrganismInhibition TypeKi / IC50Substrate
5-Aminolevulinate Synthase 2 (ALAS2)HumanCompetitive100 ± 20 µM (Ki)Succinyl-CoA
Methylmalonyl-CoA Mutase (MCM)Human, M. tuberculosisSuicide InactivatorDose-dependent inhibition observed, specific IC50 not reported. Malyl-CoA, a similar inhibitor, showed more potent inhibition than this compound.[3]Methylmalonyl-CoA

High-Throughput Screening (HTS) Experimental Workflow

This generalized workflow outlines the key stages of an HTS campaign to identify inhibitors of this compound target enzymes.

HTS_Workflow cluster_Preparation Assay Preparation cluster_Screening Screening & Data Acquisition cluster_Analysis Data Analysis & Follow-up Compound_Library Compound Library (e.g., 10,000+ compounds) Dispensing Dispense Reagents & Compounds into 384-well plates Compound_Library->Dispensing Reagent_Prep Enzyme, Substrate, Cofactors, this compound (Control) Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Absorbance) Incubation->Detection Data_Analysis Data Normalization & Hit Identification Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Dose-Response Curves (IC50) Data_Analysis->Hit_Confirmation Mechanism_Studies Mechanism of Action Studies Hit_Confirmation->Mechanism_Studies

High-Throughput Screening Workflow for Enzyme Inhibitors.

Experimental Protocols

Protocol 1: HTS for Inhibitors of 5-Aminolevulinate Synthase 2 (ALAS2)

This protocol is adapted from a fluorescence-based assay and is suitable for HTS. It measures the formation of 5-aminolevulinate (ALA), the product of the ALAS2 reaction.

Principle:

The assay is based on the chemical derivatization of the ALA product with acetylacetone (B45752) and formaldehyde (B43269) to form a fluorescent lutidine derivative, which can be quantified.

Materials:

  • Recombinant human ALAS2

  • Glycine

  • Succinyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • This compound (positive control inhibitor)

  • Compound library

  • Assay buffer: 50 mM Potassium Phosphate (B84403), pH 7.4

  • Stop solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Derivatizing agent: Mix water, 37% formaldehyde, and acetylacetone in a ratio of 107:5:23 by volume.

  • 384-well black, clear-bottom microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the wells of a 384-well plate. For controls, dispense DMSO (negative control) and this compound (positive control, final concentration 100 µM).

  • Enzyme and Substrate Preparation: Prepare a master mix containing ALAS2, glycine, and PLP in assay buffer. The final concentrations in the reaction should be optimized, for example: 50 mM glycine, 40 µM PLP, and an appropriate concentration of ALAS2.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate master mix to each well. Initiate the reaction by adding 10 µL of Succinyl-CoA (e.g., to a final concentration of 100 µM).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop solution (10% TCA).

  • Derivatization: Add 15 µL of the derivatizing agent to each well. Seal the plate and incubate at 100°C for 10 minutes.

  • Signal Detection: Cool the plate to room temperature. Read the fluorescence at an excitation wavelength of 370 nm and an emission wavelength of 460 nm using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the DMSO (0% inhibition) and this compound (100% inhibition) controls. Compounds showing significant inhibition are selected as "hits" for further studies.

Protocol 2: HTS for Inhibitors of Methylmalonyl-CoA Mutase (MCM) - A Coupled Enzyme Assay Approach

Since direct measurement of the MCM reaction (conversion of methylmalonyl-CoA to succinyl-CoA) is challenging in an HTS format, a coupled enzyme assay is proposed.

Principle:

The product of the MCM reaction, succinyl-CoA, is used as a substrate by succinyl-CoA synthetase (SCS) in the reverse reaction, which consumes ATP. The depletion of ATP can be measured using a luciferase-based system (e.g., Kinase-Glo®).

Materials:

  • Recombinant human MCM

  • Methylmalonyl-CoA

  • Adenosylcobalamin (Vitamin B12 coenzyme)

  • Succinyl-CoA Synthetase (SCS)

  • GDP and Phosphate

  • This compound (positive control inhibitor)

  • Compound library

  • Assay buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 50 mM KCl

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, solid-bottom microplates

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (in DMSO) into the wells of a 384-well plate. Include DMSO and this compound as negative and positive controls, respectively.

  • Enzyme and Cofactor Preparation: Prepare a master mix containing MCM and adenosylcobalamin in assay buffer. Add 5 µL of this mix to each well and incubate for 10-15 minutes at room temperature to allow for enzyme-inhibitor interaction.

  • Reaction Initiation: Prepare a substrate/coupling enzyme mix containing methylmalonyl-CoA, SCS, GDP, and phosphate in assay buffer. Add 5 µL of this mix to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. The reaction time should be optimized to ensure a significant, but not complete, consumption of ATP in the control wells.

  • Signal Detection: Equilibrate the plate to room temperature. Add 10 µL of the ATP detection reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

Data Analysis:

A lower luminescent signal indicates higher MCM activity (more ATP consumed), while a higher signal indicates inhibition of MCM. Calculate the percent inhibition for each compound relative to the controls.

Concluding Remarks

This compound is an indispensable tool for the study of enzymes such as ALAS2 and MCM. Its well-characterized inhibitory properties allow for the development and validation of robust high-throughput screening assays. The protocols provided herein offer a framework for identifying novel inhibitors of these key metabolic enzymes, which may lead to the development of new therapeutics for a range of human diseases. The successful implementation of these HTS campaigns will rely on careful optimization of assay conditions and rigorous follow-up studies to confirm and characterize the identified hits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Itaconyl-CoA Extraction from Tissues for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Itaconyl-CoA from tissues for mass spectrometry analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No this compound Yield

Question: My mass spectrometry results show a very low or undetectable this compound peak. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield of this compound is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Metabolic Quenching Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt enzymatic activity that can degrade this compound.[1] Ensure the tissue is rapidly frozen and remains frozen during homogenization.
This compound Degradation This compound is highly unstable.[2][3] Work quickly and keep samples on ice or at 4°C at all times. Use pre-chilled solvents and tubes for extraction. An acidic extraction environment can help improve stability.[4]
Suboptimal Tissue Homogenization Ensure the tissue is ground to a fine powder while frozen to maximize the surface area for efficient extraction.[1] Incomplete homogenization will result in poor extraction efficiency.
Inefficient Extraction Procedure The choice of extraction solvent and method is critical. Acidic precipitation with agents like 10% trichloroacetic acid (TCA) or perchloric acid is commonly used for acyl-CoA extraction.[5][6][7][8] This is often followed by solid-phase extraction (SPE) for cleanup.[5][6][7]
Poor Solid-Phase Extraction (SPE) Recovery Ensure the SPE cartridge (e.g., C18) is properly conditioned and equilibrated before loading the sample.[1] Optimize the wash and elution steps to prevent loss of this compound while effectively removing interfering substances.
Product Instability During Storage Store purified, dried this compound extracts at -80°C to prevent degradation.[1] Avoid multiple freeze-thaw cycles.

Issue 2: High Variability Between Replicates

Question: I am observing significant variability in this compound levels between my technical and biological replicates. What could be causing this and how can I improve consistency?

Answer: High variability can obscure true biological differences and compromise the reliability of your results. Addressing sources of variation at each step of the protocol is key.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize the time from tissue collection to quenching for all samples. Ensure uniform sample amounts are used for extraction.
Variable Extraction Efficiency Ensure consistent and thorough homogenization for all samples. Use precise volumes of extraction and reconstitution solvents.
Inconsistent SPE Procedure Apply consistent loading, washing, and elution volumes and flow rates for all samples during solid-phase extraction.
Matrix Effects in Mass Spectrometry Matrix effects, where other molecules in the sample interfere with the ionization of the analyte, can cause variability. The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification and to correct for these effects.[1]
Instrument Performance Run quality control (QC) samples throughout your analytical run to monitor the stability and performance of the LC-MS system.[9]

Issue 3: Poor Chromatographic Peak Shape or Resolution

Question: The this compound peak in my chromatogram is broad, tailing, or not well-resolved from other peaks. How can I improve the chromatography?

Answer: Good chromatographic separation is essential for accurate quantification. Poor peak shape can indicate issues with the analytical column, mobile phase, or sample preparation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Column Issues Ensure you are using a suitable column, such as a C18 reversed-phase column, which is commonly used for acyl-CoA analysis.[10] Check for column degradation or contamination by running a blank and conditioning the column.
Suboptimal Mobile Phase The use of an ion-pairing reagent in the mobile phase can improve the retention and peak shape of polar molecules like acyl-CoAs.[7] Optimize the mobile phase composition and gradient.
Sample Overload Injecting too much sample can lead to peak broadening and distortion. Try diluting your sample before injection.
Interfering Substances If the sample is not sufficiently cleaned up, co-eluting compounds can interfere with the peak shape. Re-optimize your SPE cleanup protocol.
Inappropriate Reconstitution Solvent Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions to ensure good peak shape upon injection.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best method for quenching metabolism in tissue samples for this compound analysis?

A1: The gold standard for halting metabolic activity is immediate freeze-clamping of the tissue in liquid nitrogen.[1] This rapid freezing instantly stops enzymatic processes that could alter the in vivo levels of this compound.

Q2: What type of extraction method is recommended for this compound from tissues?

A2: A common and effective method involves protein precipitation with an acid, such as 10% trichloroacetic acid (TCA) or perchloric acid, followed by extraction with organic solvents like methanol (B129727) or acetonitrile.[1][5][6][7] This is often followed by a solid-phase extraction (SPE) step to remove salts and other interfering substances.[1][5][6][7]

Q3: Why is an internal standard necessary for accurate quantification of this compound?

A3: An internal standard, ideally a stable isotope-labeled version of this compound (e.g., ¹³C-Itaconyl-CoA), is crucial for accurate quantification.[1] It is added at the beginning of the sample preparation process and experiences the same extraction inefficiencies and matrix effects as the endogenous this compound. By comparing the signal of the analyte to the internal standard, these variations can be corrected for, leading to more accurate and precise results.

Q4: How should I store my tissue samples and extracts?

A4: Store tissue samples at -80°C immediately after collection and freeze-clamping. Purified, dried acyl-CoA extracts should also be stored at -80°C until LC-MS/MS analysis to ensure stability.[1]

Q5: What are some common normalization strategies for LC-MS based metabolomics data?

A5: Several data-driven normalization methods are used to remove systematic variation in large-scale LC-MS experiments.[11] These include normalization by sum (similar to total ion count normalization), median normalization, and quantile normalization.[11] The choice of method can impact the results, and it's important to select a strategy that is appropriate for the experimental design.[9]

Experimental Protocol: this compound Extraction from Tissues

This protocol provides a general framework for the extraction of this compound from tissue samples for subsequent LC-MS/MS analysis. Optimization may be required for specific tissue types.

Materials:

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled with liquid nitrogen

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold

  • Internal standard (e.g., ¹³C-labeled this compound)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Reconstitution solution (e.g., 90:10 water:methanol with 2% formic acid)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Metabolic Quenching: Immediately upon dissection, freeze-clamp the tissue sample (~50-100 mg) in liquid nitrogen.

  • Tissue Homogenization: Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.

  • Extraction:

    • Transfer the frozen tissue powder to a pre-weighed, pre-chilled microcentrifuge tube.

    • Add a known amount of internal standard.

    • Add 500 µL of ice-cold 10% TCA.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 17,000 x g for 10 minutes at 4°C.[8]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solution.

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Proceed with LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery rates for acyl-CoAs from different tissues as reported in the literature. Note that recovery can vary significantly based on the specific acyl-CoA, tissue type, and extraction method used.

Acyl-CoA Tissue Extraction Method Reported Recovery (%) Reference
Malonyl-CoALiver10% TCA, SPE28.8 ± 0.9[5][6]
Malonyl-CoAHeart10% TCA, SPE48.5 ± 1.8[5][6]
Malonyl-CoASkeletal Muscle10% TCA, SPE44.7 ± 4.4[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue_collection 1. Tissue Collection quenching 2. Metabolic Quenching (Liquid Nitrogen) tissue_collection->quenching homogenization 3. Tissue Homogenization (Frozen Powder) quenching->homogenization extraction 4. Acidic Extraction (e.g., 10% TCA) homogenization->extraction cleanup 5. Solid-Phase Extraction (C18 Cartridge) extraction->cleanup drying 6. Drying (Nitrogen Evaporation) cleanup->drying reconstitution 7. Reconstitution drying->reconstitution lcms 8. LC-MS/MS Analysis reconstitution->lcms data_processing 9. Data Processing (Quantification & Normalization) lcms->data_processing

Caption: Experimental workflow for this compound extraction and analysis.

troubleshooting_workflow start Low this compound Yield check_quenching Is metabolic quenching rapid and complete? start->check_quenching check_extraction Is the extraction protocol optimized and consistent? check_quenching->check_extraction Yes solution_quenching Optimize freeze-clamping and keep samples frozen. check_quenching->solution_quenching No check_cleanup Is SPE recovery efficient? check_extraction->check_cleanup Yes solution_extraction Verify acid concentration, solvent volumes, and homogenization. check_extraction->solution_extraction No check_stability Are samples handled and stored to ensure stability? check_cleanup->check_stability Yes solution_cleanup Optimize SPE conditioning, wash, and elution steps. check_cleanup->solution_cleanup No check_ms Is the LC-MS system performing optimally? check_stability->check_ms Yes solution_stability Keep samples cold, minimize freeze-thaw cycles, and store at -80°C. check_stability->solution_stability No solution_ms Run QC samples and use an internal standard. check_ms->solution_ms No

Caption: Troubleshooting decision tree for low this compound yield.

itaconate_pathway aconitate cis-Aconitate (from TCA Cycle) enzyme1 Aconitate Decarboxylase (ACOD1/IRG1) aconitate->enzyme1 itaconate Itaconate enzyme2 CoA Ligase/ Transferase itaconate->enzyme2 itaconyl_coa This compound enzyme1->itaconate enzyme2->itaconyl_coa

Caption: Simplified metabolic pathway of this compound formation.

References

Overcoming challenges in the chromatographic separation of Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Itaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound?

A1: The main challenges in the chromatographic separation of this compound stem from its inherent chemical properties. As a polar and relatively small molecule, it often exhibits poor retention on traditional reversed-phase columns like C18.[1] Additionally, this compound is susceptible to degradation, particularly hydrolysis, at non-optimal pH and temperatures, which can lead to inaccurate quantification.[2][3]

Q2: Which chromatographic technique is most effective for separating this compound?

A2: Both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be effective for this compound separation, with the choice often depending on the specific sample matrix and other analytes of interest. RPLC, especially when coupled with ion-pairing agents, can enhance the retention of polar analytes like this compound.[1] HILIC is another powerful technique for retaining and separating highly polar compounds.

Q3: How can the stability of this compound be improved during sample preparation and analysis?

A3: To minimize the degradation of this compound, it is crucial to work quickly at low temperatures (on ice) and maintain acidic conditions throughout the sample preparation process.[1] Immediate quenching of metabolic activity in tissues or cells is critical, often achieved by freeze-clamping in liquid nitrogen.[4] For storage, samples should be kept at -80°C. Reconstituting the final extract in a slightly acidic buffer can also enhance stability.[1]

Q4: What is the recommended ionization mode for the mass spectrometric detection of this compound?

A4: For the analysis of short-chain acyl-CoAs, including this compound, electrospray ionization (ESI) in the positive ion mode is generally preferred due to its higher sensitivity compared to the negative ion mode.[2][5]

Q5: How can I obtain a standard for this compound for quantification?

A5: While commercially available, this compound standards can also be synthesized enzymatically. This can be achieved using enzymes like succinyl-CoA:glutarate-CoA transferase (SUGCT), which can convert itaconate and succinyl-CoA into this compound.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of this compound.

Problem Possible Cause Solution
Poor/No Retention on C18 Column This compound is a polar molecule and has low affinity for the nonpolar stationary phase.- Introduce Ion-Pairing Chromatography: Add an ion-pairing agent such as dimethylbutylamine (DMBA) to the mobile phase to increase retention.[1]- Consider HILIC: Utilize a HILIC column which is specifically designed for the retention of polar compounds.[1]- Optimize Mobile Phase: Increase the aqueous component of the mobile phase, but be mindful of the potential for loss of resolution.
Low Signal Intensity / High Background Noise - Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound.[2]- Analyte Degradation: this compound may have degraded during sample preparation or storage.[1][2]- Suboptimal MS Settings: Incorrect ionization mode or source parameters can lead to poor signal.[2]- Improve Sample Cleanup: Implement solid-phase extraction (SPE) to remove interfering substances.[2]- Ensure Sample Stability: Process samples rapidly on ice and under acidic conditions. Store at -80°C.[1]- Optimize MS Parameters: Use positive ion mode ESI and optimize source parameters like capillary voltage and gas flow.[2]
Poor Peak Shape (Tailing or Fronting) - Secondary Interactions: The analyte may be interacting with active sites on the column.[1]- Inappropriate Mobile Phase pH: The pH may not be optimal for the charge state of this compound.[1]- Column Overload: Injecting too much sample can lead to peak distortion.- Acidify Mobile Phase: Add a small amount of acid (e.g., formic acid) to the mobile phase to ensure a consistent ionization state.[7]- Adjust Mobile Phase pH: Optimize the pH of the mobile phase; slightly acidic conditions are often beneficial for acyl-CoAs.[1]- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
Retention Time Shift - Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can affect retention times.- Column Temperature Fluctuations: Changes in column temperature can lead to shifts in retention.- Column Degradation: The stationary phase may be degrading over time.- Precise Mobile Phase Preparation: Prepare mobile phases carefully and consistently. Consider using an online solvent mixer.- Use a Column Oven: Maintain a constant and controlled column temperature.- Implement a Column Wash Protocol: Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
Parameter Setting Reference
LC Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)[8]
Mobile Phase A 5 mM Ammonium (B1175870) Acetate (B1210297) in Water, pH 6.8[8]
Mobile Phase B Acetonitrile or Methanol (B129727)[8][9]
Flow Rate 0.3 - 1 mL/min[9]
Gradient A suitable gradient to separate the analyte from matrix components.[9]
Ionization Mode Positive Electrospray Ionization (ESI)[2][5]
Detection Mode Multiple Reaction Monitoring (MRM)[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissues

This protocol is adapted from methods for the analysis of short-chain acyl-CoAs from biological tissues.[4]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold extraction solvent (e.g., 80% methanol in water)[8]

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • Vacuum concentrator

Procedure:

  • Tissue Pulverization: In a pre-chilled mortar containing liquid nitrogen, grind the frozen tissue sample to a fine powder using a pre-chilled pestle. This step should be performed quickly to prevent thawing.[4]

  • Extraction: Transfer a known weight of the powdered tissue (e.g., 10-20 mg) to a pre-chilled microcentrifuge tube.[4][8]

  • Internal Standard Spiking: Add a known amount of the internal standard to the tissue powder.

  • Solvent Addition: Add a 20-fold excess (v/w) of ice-cold extraction solvent (e.g., 200-400 µL for 10-20 mg of tissue).[4]

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure thorough extraction.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new clean tube.[4]

  • Drying: Dry the supernatant completely in a vacuum concentrator.[4]

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase (e.g., 100 µL of 5 mM ammonium acetate in water).[8] The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Tissue Sample freeze_clamp Freeze-Clamping (Liquid Nitrogen) tissue->freeze_clamp homogenize Homogenization (in Cold Solvent) freeze_clamp->homogenize extract Centrifugation & Supernatant Collection homogenize->extract dry_reconstitute Drying & Reconstitution extract->dry_reconstitute lc_separation LC Separation (Reversed-Phase/HILIC) dry_reconstitute->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A general experimental workflow for the analysis of this compound from tissue samples.

Metabolic Pathway of this compound

metabolic_pathway Itaconate Itaconate SUGCT SUGCT Itaconate->SUGCT Itaconyl_CoA This compound Itaconyl_CoA->Inhibition SUGCT->Itaconyl_CoA MCM Methylmalonyl-CoA Mutase Inhibition->MCM

Caption: Simplified metabolic pathway showing the formation of this compound and its inhibitory effect.

References

Technical Support Center: Enhancing Itaconyl-CoA Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Itaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving detection sensitivity and to offer solutions for common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that can arise during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue 1: Poor Signal Intensity or No Detectable this compound Peak

  • Question: I am observing a very low signal or no peak at all for this compound. What are the likely causes and how can I resolve this?

  • Answer: Low or absent signal is a frequent challenge in acyl-CoA analysis, often pointing to issues in sample handling, extraction efficiency, or instrument settings.

Potential Cause Recommended Solution
Analyte Degradation This compound, like other acyl-CoAs, is highly susceptible to enzymatic and chemical hydrolysis.[1][2][3] Ensure rapid quenching of metabolic activity by flash-freezing samples in liquid nitrogen.[4] Perform all sample preparation steps on ice and use acidic conditions (e.g., extraction with acids like perchloric or trichloroacetic acid) to maintain stability.[2][3]
Inefficient Extraction The extraction method may not be effectively recovering this compound from the sample matrix. A combination of protein precipitation followed by solid-phase extraction (SPE) using a C18 sorbent can improve recovery and sample cleanliness.[1]
Ion Suppression Co-eluting matrix components (salts, lipids, etc.) can interfere with the ionization of this compound, suppressing its signal.[1][2] Enhance sample cleanup using SPE or optimize chromatographic separation to resolve this compound from interfering compounds. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
Suboptimal MS Parameters Incorrect mass spectrometer settings will lead to poor sensitivity. Infuse an this compound standard to optimize precursor/product ion selection (MRM transitions) and collision energy. Positive ion mode is generally more sensitive for acyl-CoAs.[5]
Adsorption to Surfaces Acyl-CoAs can adsorb to plastic surfaces, leading to significant sample loss.[2][6] Use glass or low-binding polypropylene (B1209903) tubes and vials throughout the sample preparation and analysis workflow to minimize this effect.[2][6]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing or fronting. How can I improve the peak shape?

  • Answer: Poor peak shape can compromise both identification and quantification. The issue often lies with the analytical column or mobile phase composition.

Potential Cause Recommended Solution
Secondary Interactions This compound can interact with active sites on the column packing material or within the LC system, leading to peak tailing. The use of an ion-pairing reagent, such as tributylamine (B1682462) or dimethylbutylamine (DMBA), in the mobile phase can significantly improve peak shape for polar analytes like itaconate and related compounds on reversed-phase columns.[3][7]
Inappropriate Mobile Phase pH The pH of the mobile phase affects the charge state of this compound and its interaction with the stationary phase. Experiment with adjusting the mobile phase pH. Acidic mobile phases (e.g., with 0.1-0.2% formic acid) have been shown to improve ionization and chromatography for related dicarboxylic acids.[8]
Column Overload Injecting too much sample can lead to peak fronting. If this is suspected, dilute the sample and reinject.
Column Degradation The analytical column may be fouled or have lost efficiency. Try flushing the column according to the manufacturer's instructions or replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected MRM transitions for this compound?

A1: While specific experimental data for this compound is not abundant, the fragmentation pattern for acyl-CoAs is well-characterized. In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a neutral loss of the phosphorylated ADP moiety (507 Da).[5] Another common fragment corresponds to the adenosine (B11128) diphosphate (B83284) portion (m/z 428).[5] Therefore, for this compound (Molecular Weight: 879.6 g/mol ), the expected primary MRM transition would be m/z 880.6 → 373.6 ([M+H]+ → [M+H - 507]+). A secondary, confirming transition could be m/z 880.6 → 428 . It is crucial to optimize these transitions by direct infusion of a commercially available this compound standard.

Q2: Should I consider chemical derivatization to improve sensitivity?

A2: Derivatization is a powerful technique to enhance sensitivity, but it is less common for acyl-CoAs due to the risk of cleaving the labile thioester bond.[1] However, if you are measuring itaconate (the precursor to this compound), derivatization of its carboxylic acid groups can improve ionization efficiency and chromatographic retention.[9] For this compound itself, optimizing sample preparation and LC-MS/MS parameters should be the primary focus before considering derivatization.

Q3: What type of LC column is best suited for this compound analysis?

A3: A standard C18 reversed-phase column is a common starting point for acyl-CoA analysis.[1] However, due to the polar nature of this compound, achieving sufficient retention can be challenging. An effective strategy is to use ion-pairing chromatography, which employs agents like tributylamine to improve retention and peak shape on a C18 column.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative well-suited for separating polar compounds.[3]

Q4: How can I minimize the degradation of this compound during sample storage?

A4: For long-term storage, samples should be stored at -80°C.[2] It is critical to minimize freeze-thaw cycles, which can accelerate degradation.[2] For short-term storage during sample processing, always keep samples on ice or at 4°C.[1] The stability of acyl-CoAs is significantly better under acidic conditions, so consider storing extracts in a slightly acidic buffer.[2]

Quantitative Data Summary

The following table summarizes the performance of sensitive LC-MS/MS methods for this compound's precursor (Itaconate) and other structurally related short-chain acyl-CoAs. These values can serve as performance benchmarks when developing a method for this compound.

AnalyteMatrixMethodLOQReference
Itaconate Cell Extract / MediaIon-Pairing LC-MS/MS30 pg on column[7]
Itaconate PlasmaHPLC-MS/MS0.098 µM[8]
Acetyl-CoA Surrogate MatrixLC-MS/MS1.09 ng/mL[10]
Malonyl-CoA Surrogate MatrixLC-MS/MS1.09 ng/mL[10]
Various Acyl-CoAs Biological SamplesUHPLC-MS/MS1-5 fmol[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

  • Cell Harvesting: Aspirate culture medium and quickly wash 5-10 million cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Metabolic Quenching: Immediately add 800 µL of an ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v or 10% trichloroacetic acid).[3][12] For improved quantitation, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) at this step.

  • Cell Lysis: Scrape the cells from the plate in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new, clean glass vial.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any insoluble debris before transferring to an autosampler vial.

Protocol 2: Ion-Pairing LC-MS/MS Analysis

This protocol is adapted from methods developed for itaconate and other short-chain acyl-CoAs and should be optimized for your specific instrumentation.[3][7]

  • LC System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Dimethylbutylamine (DMBA) and 5 mM acetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-11 min: 95% to 5% B

    • 11-15 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Primary: m/z 880.6 → 373.6 (Optimize collision energy).

      • Confirmatory: m/z 880.6 → 428 (Optimize collision energy).

    • Source Parameters: Optimize capillary voltage, gas flow, and source temperature for your specific instrument.

Visualizations

Experimental_Workflow Figure 1. General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Harvest 1. Cell Harvesting & Washing Quench 2. Metabolic Quenching (Cold Acidic Solvent + IS) Harvest->Quench Lyse 3. Cell Lysis & Homogenization Quench->Lyse Precipitate 4. Protein Precipitation (Centrifugation) Lyse->Precipitate Collect 5. Supernatant Collection Precipitate->Collect Dry 6. Drying Under Nitrogen Collect->Dry Reconstitute 7. Reconstitution in Mobile Phase Dry->Reconstitute Inject 8. Sample Injection Reconstitute->Inject Separate 9. LC Separation (Ion-Pairing RP-HPLC) Inject->Separate Detect 10. MS/MS Detection (ESI+, MRM Mode) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification (vs. Calibration Curve) Integrate->Quantify

Caption: General Experimental Workflow for this compound Analysis.

Itaconyl_CoA_Pathway Figure 2. Simplified this compound Metabolic Pathway Citrate Citrate / Isocitrate CisAconitate cis-Aconitate Citrate->CisAconitate Aconitase Itaconate Itaconate CisAconitate->Itaconate ACOD1/IRG1 TCA TCA Cycle ItaconylCoA This compound Itaconate->ItaconylCoA Succinyl-CoA Synthetase/Transferase CitramalylCoA Citramalyl-CoA ItaconylCoA->CitramalylCoA this compound Hydratase Pyruvate Pyruvate CitramalylCoA->Pyruvate AcetylCoA Acetyl-CoA CitramalylCoA->AcetylCoA

Caption: Simplified this compound Metabolic Pathway.

References

Technical Support Center: Troubleshooting Itaconyl-CoA Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Itaconyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the inherent instability of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable?

A1: this compound, like other acyl-CoAs, possesses a high-energy thioester bond that is susceptible to both chemical and enzymatic degradation. The primary factors contributing to its instability are:

  • Hydrolysis: The thioester bond can be cleaved by water, a reaction that is accelerated under alkaline and strongly acidic conditions.[1][2]

  • Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze this compound.[3]

  • Oxidation: The double bond in the itaconate moiety makes it potentially susceptible to oxidation.

Q2: What is the optimal pH for working with this compound?

A2: To minimize chemical hydrolysis, it is recommended to maintain a slightly acidic to neutral pH, ideally between pH 6.0 and 7.0 , for all buffers and solutions used during sample preparation and storage.[4]

Q3: How should I store my samples containing this compound?

A3: For long-term storage, samples should be stored at -80°C . For short-term storage during sample processing, samples should be kept on ice at all times. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4][5]

Q4: What are the signs of this compound degradation in my samples?

A4: Degradation of this compound can manifest as:

  • Low or undetectable levels of this compound in your analytical run (e.g., LC-MS/MS).

  • The appearance of unexpected peaks in your chromatogram, which could correspond to degradation products like itaconic acid and Coenzyme A.

  • Poor reproducibility of results between replicate samples.

Q5: Can I use standard plastic tubes for my this compound samples?

A5: While plastic tubes are widely used, some studies suggest that using glass vials can decrease the loss of Coenzyme A species and improve overall sample stability.[6] If using plastic, ensure it is of high quality and compatible with your solvents.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Detectable this compound Signal Enzymatic Degradation: Thioesterases were not inactivated quickly enough upon sample collection.Immediate Quenching: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, rapidly quench metabolism by adding a cold, strong acid (e.g., perchloric acid) or a cold organic solvent mixture (e.g., acetonitrile/methanol/water).[3]
Chemical Hydrolysis: The pH of the sample or extraction buffer was too high (alkaline) or too low (strongly acidic).pH Control: Ensure all buffers and solutions are maintained between pH 6.0 and 7.0.[4] When using acid precipitation, neutralize the extract promptly after protein removal.
High Temperature Exposure: Samples were not kept consistently cold during processing.Maintain Cold Chain: Keep samples on ice at all times during extraction and processing. Use pre-chilled solvents and tubes.[5]
High Variability Between Replicates Inconsistent Sample Handling: Variations in the time between sample collection and quenching, or inconsistent processing times.Standardize Protocol: Ensure each sample is processed with consistent timing for each step. Prepare samples in small batches to minimize the time any single sample sits (B43327) before processing.
Partial Thawing: Samples were partially thawed during storage or handling.Proper Aliquoting and Storage: Aliquot samples into single-use volumes to avoid freeze-thaw cycles. Ensure the -80°C freezer maintains a stable temperature.
Appearance of Unexpected Peaks Degradation Products: The unexpected peaks may correspond to itaconic acid, Coenzyme A, or other derivatives resulting from hydrolysis or other side reactions.Analyze for Degradation Products: If possible, run standards for potential degradation products to confirm their identity. Optimize your sample preparation to minimize degradation as described above.
Matrix Effects: Interference from other molecules in the biological sample can affect the ionization of this compound in mass spectrometry.Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[5]

Quantitative Data Summary

Parameter Recommended Condition Detrimental Condition Rationale
pH 6.0 - 7.0< 4.0 or > 8.0Minimizes acid- and base-catalyzed hydrolysis of the thioester bond.[2][4]
Temperature On ice (0-4°C) for processing; -80°C for long-term storageRoom temperature or above; repeated freeze-thaw cyclesReduces the rate of chemical and enzymatic degradation.[5]
Storage Solvent Organic solvents (e.g., methanol) or slightly acidic aqueous buffersStrongly alkaline or acidic aqueous solutionsAcyl-CoAs are more stable in organic solvents or buffered aqueous solutions at the optimal pH.[7]
Sample Collection Rapid quenching (e.g., flash-freezing, acid precipitation)Delayed processing after collectionImmediately halts enzymatic activity from thioesterases.[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Adherent Mammalian Cells

This protocol is a widely used method for the deproteinization of cellular samples and effective extraction of small water-soluble metabolites like this compound.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 0.3 M Perchloric Acid (PCA)

  • Ice-cold neutralization solution (e.g., 2 M KOH, 0.5 M MOPS for PCA)

  • Cell scraper

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA or 0.3 M PCA directly to the cell monolayer.

  • Immediately scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex briefly and incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube.

  • If using PCA, neutralize the supernatant by adding the neutralization solution dropwise while vortexing until the pH is between 6.0 and 7.0.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the precipitated salt (e.g., potassium perchlorate).

  • Transfer the neutralized supernatant to a new tube for immediate analysis or store at -80°C.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of acyl-CoAs. Specific parameters will need to be optimized for your instrument.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate

  • Flow Rate: 0.2-0.4 mL/min

  • Gradient: A suitable gradient from low to high organic phase to elute this compound.

  • Column Temperature: 30-40°C

MS/MS Conditions:

  • Ionization Mode: Positive ESI is generally more sensitive for acyl-CoAs.[5]

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common fragmentation is the loss of the 3'-phospho-ADP moiety (507 Da).

  • Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for maximal signal intensity.

Visualizations

Itaconyl_CoA_Instability_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis / Storage cluster_troubleshooting Potential Instability Points Start Biological Sample (Cells or Tissue) Quench Rapid Quenching (Liquid N2 or Cold Acid/Solvent) Start->Quench Homogenize Homogenization / Lysis (On Ice) Quench->Homogenize Degradation1 Enzymatic Degradation Deproteinate Protein Precipitation (e.g., PCA, TCA) Homogenize->Deproteinate Degradation2 Chemical Hydrolysis (Incorrect pH/Temp) Centrifuge1 Centrifugation (4°C) Deproteinate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Neutralize Neutralization (pH 6.0-7.0) Supernatant->Neutralize Centrifuge2 Centrifugation (4°C, if needed) Neutralize->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract Analysis Immediate LC-MS/MS Analysis Final_Extract->Analysis Storage Long-Term Storage (-80°C) Final_Extract->Storage Degradation1->Quench If delayed Degradation2->Homogenize If not cold/neutral

Caption: Recommended workflow for this compound sample preparation.

Degradation_Pathways cluster_degradation Degradation Products Itaconyl_CoA This compound Itaconic_Acid Itaconic Acid Itaconyl_CoA->Itaconic_Acid Hydrolysis (H2O, incorrect pH) Itaconyl_CoA->Itaconic_Acid Enzymatic Cleavage (Thioesterases) CoA Coenzyme A Itaconyl_CoA->CoA Hydrolysis (H2O, incorrect pH) Itaconyl_CoA->CoA Enzymatic Cleavage (Thioesterases)

References

Minimizing interference from other CoA esters in Itaconyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from other Coenzyme A (CoA) esters during the analysis of itaconyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering CoA esters in this compound analysis?

When analyzing this compound, particularly in complex biological matrices like cell or tissue extracts, interference often arises from structurally similar or highly abundant short-chain acyl-CoAs. The most common interferents include:

  • Succinyl-CoA: As a key intermediate in the TCA cycle, it is often present at significant concentrations. Itaconate is structurally related to succinate, and their CoA esters can pose a separation challenge.[1][2]

  • Methylmalonyl-CoA: this compound is a known inhibitor of methylmalonyl-CoA mutase (MUT), an enzyme that metabolizes methylmalonyl-CoA.[3][4][5][6] This metabolic link means they are often present in the same cellular compartments.

  • Acetyl-CoA: A central metabolite in many pathways, acetyl-CoA is typically one of the most abundant CoA esters in cells, which can lead to ion suppression or chromatographic interference.[6]

  • Propionyl-CoA: This is another important intermediate in the catabolism of certain amino acids and odd-chain fatty acids, and its levels can be influenced by itaconate metabolism.[3][6]

  • Malonyl-CoA: A key molecule in fatty acid synthesis, it can also interfere with the analysis of other short-chain CoA esters.[7]

Q2: How can I optimize my sample preparation to reduce interference and prevent analyte degradation?

Effective sample preparation is critical for accurate this compound quantification. The primary goals are to efficiently lyse cells, quench enzymatic activity immediately to prevent degradation of the unstable thioester bond, and remove interfering proteins.[8]

Recommended Method: Perchloric Acid (PCA) Precipitation

This is a widely used method for deproteinizing cellular samples and extracting small, water-soluble metabolites like acyl-CoAs.[7][8]

  • Quenching and Lysis: Rapidly wash cells with ice-cold phosphate-buffered saline (PBS) and then immediately lyse them with ice-cold 5% (v/v) perchloric acid (PCA).[8] This acidic environment denatures proteins and quenches enzymatic reactions that could degrade this compound.

  • Neutralization: After precipitation and centrifugation to remove proteins, the acidic supernatant must be neutralized. This is typically done by adding a calculated amount of ice-cold potassium bicarbonate (KHCO3) to precipitate perchlorate (B79767) as potassium perchlorate, which can then be removed by another centrifugation step.[8]

  • Stability: Always keep samples on ice throughout the extraction process.[9] Acyl-CoAs are unstable, especially in alkaline and strongly acidic aqueous solutions.[10] For storage, neutralized extracts should be kept at -80°C until analysis.[8]

Alternative Method: Organic Solvent Extraction

Extraction with cold organic solvents like a methanol/water mixture (e.g., 80:20) is also effective.[8][10] This method simultaneously precipitates proteins and extracts metabolites.

Q3: My this compound peak is co-eluting with another CoA ester. What chromatographic strategies can improve separation?

Co-elution is a common challenge due to the similar physicochemical properties of short-chain acyl-CoAs.[10] Optimizing your liquid chromatography (LC) method is key to resolving this issue.

  • Column Chemistry: Reversed-phase chromatography using a C18 column is the most common and robust approach for acyl-CoA analysis.[7][11][12] Columns with a smaller particle size (e.g., sub-2 µm) can provide better resolution and peak shape.[11][13]

  • Ion-Pairing Agents: The polarity of short-chain acyl-CoAs can make them difficult to retain on a standard C18 column. Adding an ion-pairing agent like tributylamine (B1682462) to the mobile phase can significantly improve retention and separation of itaconate and related compounds.[14]

  • Mobile Phase Gradient: A slow, shallow gradient of an organic solvent (typically acetonitrile (B52724) or methanol) in an aqueous buffer is crucial for resolving structurally similar CoA esters.[10] Experiment with the gradient slope to maximize the separation between your analyte of interest and interfering peaks.

  • pH Control: The pH of the mobile phase affects the ionization state of the analytes. Slightly acidic mobile phases are often used for the separation of short-chain acyl-CoAs.[12]

Q4: How can I use mass spectrometry to confidently identify this compound and distinguish it from isomers?

Tandem mass spectrometry (MS/MS) is essential for the selective and sensitive detection of this compound.

  • Multiple Reaction Monitoring (MRM): This is the gold standard for quantification. By selecting a specific precursor ion (the molecular weight of this compound) and one or more unique product ions (fragments), you can create a highly specific detection method.[10][13] A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[12][15]

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between compounds with the same nominal mass but different elemental compositions. While many CoA esters are isobaric, HRMS can help eliminate other potential interferences.[1]

  • Isomer Separation: It is important to note that itaconate has isomers such as citraconate and mesaconate. While their CoA-esters may not all be biologically relevant, proper chromatographic separation is the most reliable way to distinguish them before MS detection, as they can have identical masses and similar fragmentation patterns.[14] An effective LC method should be able to baseline separate these isomers.[14]

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of short-chain acyl-CoAs, including this compound. These values are illustrative and require optimization for specific instrumentation and matrices.

ParameterTypical Value / ConditionRationaleSource(s)
Chromatography Reversed-Phase (RP-LC)Robust and widely used for acyl-CoA separation.[11][12]
Column C18 (e.g., ACQUITY HSS T3, Luna C18)Provides good retention for hydrophobic molecules; specialized C18 phases enhance retention of polar compounds.[7][10][13]
Mobile Phase A 10 mM Ammonium Acetate (pH ~6.8) or Water with 0.1% Formic AcidProvides ions for ESI and maintains a stable pH for consistent chromatography.[10][13]
Mobile Phase B Acetonitrile or MethanolOrganic solvent used to elute analytes from the RP column.[7][10]
Flow Rate 0.2 - 0.6 mL/minDependent on column dimensions; typical for analytical scale LC.[10][13]
Detection Mode Tandem Mass Spectrometry (MS/MS)Provides the necessary selectivity and sensitivity for quantification in complex matrices.[12][16]
Ionization Negative Ion Electrospray (ESI-) or Positive Ion Electrospray (ESI+)Both modes can be used. Positive mode often monitors for the neutral loss of 507 Da.[12][13][15]
MS/MS Transition Precursor Ion (Q1) -> Product Ion (Q3)Specific m/z values must be determined for this compound and internal standards.[10]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods using perchloric acid precipitation.[7][8]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 5% (v/v) Perchloric Acid (PCA)

  • Ice-cold 3 M Potassium Bicarbonate (KHCO3)

  • Microcentrifuge tubes

  • Centrifuge capable of >14,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells via centrifugation (e.g., 500 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 500 µL of ice-cold 5% PCA directly to the cell plate (for adherent cells) or to the cell pellet (for suspension cells).

    • For adherent cells, scrape the cells into the PCA solution. For suspension cells, resuspend the pellet by vortexing.

    • Incubate the samples on ice for 10-15 minutes to ensure complete protein precipitation.

  • Protein Removal:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Discard the protein pellet.

  • Neutralization:

    • Carefully add ice-cold 3 M KHCO3 dropwise to the supernatant until the pH is between 6.0 and 7.0. This will cause fizzing as CO2 is released and will precipitate perchlorate as potassium perchlorate (a white solid).

    • Incubate on ice for 5 minutes.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

  • Sample Collection:

    • Transfer the neutralized supernatant to a new tube for immediate analysis by LC-MS/MS or store at -80°C.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the analysis of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start 1. Cell Culture / Tissue Sample wash 2. Wash with Ice-Cold PBS start->wash extract 3. Quench & Extract (e.g., Perchloric Acid) wash->extract neutralize 4. Neutralize & Clarify extract->neutralize lc 5. Chromatographic Separation (Reversed-Phase LC) neutralize->lc ms 6. Detection (Tandem MS/MS) lc->ms data_analysis 7. Peak Integration & Quantification ms->data_analysis results 8. Final Concentration Report data_analysis->results

Caption: Workflow for this compound analysis from sample preparation to final report.

Metabolic Pathway Context

This diagram shows the relationship between itaconate metabolism and key interfering CoA esters within the mitochondria.

G TCA TCA Cycle SuccinylCoA Succinyl-CoA TCA->SuccinylCoA ItaconylCoA This compound (Target Analyte) SuccinylCoA->ItaconylCoA SCS Itaconate Itaconate Itaconate->ItaconylCoA SUGCT MUT Methylmalonyl-CoA Mutase (MUT) ItaconylCoA->MUT Inhibits MUT->SuccinylCoA MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->MUT PropionylCoA Propionyl-CoA PropionylCoA->MethylmalonylCoA BCAA BCAA & Odd-Chain Fatty Acid Catabolism BCAA->PropionylCoA SCS Succinyl-CoA Synthetase (SCS) SUGCT SUGCT Interference Potential Interferents

Caption: Metabolic context of this compound and related interfering CoA esters.

References

Technical Support Center: Strategies to Enhance the Yield of In Vitro Itaconyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vitro synthesis of itaconyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental workflow and enhance the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme recommended for in vitro this compound synthesis?

A1: The recommended enzyme is Succinyl-CoA:glutarate-CoA transferase (SUGCT), a CoA transferase that catalyzes the transfer of Coenzyme A (CoA) from a donor molecule to itaconate.[1] While succinyl-CoA synthetase (SCS) was previously considered, recent evidence indicates that it is not efficient for this reaction and can be inhibited by itaconate.[1] Bacterial CoA transferases, such as YpIct from Yersinia pseudotuberculosis, have also been used effectively for in vitro synthesis.

Q2: What are the necessary substrates for this reaction?

A2: The primary substrates for the synthesis of this compound are itaconate and a CoA donor. Succinyl-CoA is the preferred CoA donor for SUGCT.[1] Acetyl-CoA can also serve as a CoA donor, particularly with certain bacterial CoA transferases.[2]

Q3: How can I monitor the progress of the reaction and quantify the yield of this compound?

A3: The most common methods for monitoring the reaction and quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] HPLC with UV detection at 260 nm allows for the separation and quantification of CoA esters.[1] LC-MS/MS provides higher sensitivity and specificity for quantification.

Q4: Is this compound stable in solution?

Troubleshooting Guide

This guide addresses common issues that may lead to low or no yield of this compound during in vitro synthesis.

Problem 1: Low or No Detectable this compound Product
Possible Cause Troubleshooting Step Rationale
Inactive Enzyme 1. Verify Enzyme Activity: Perform a positive control experiment with known active substrates for your CoA transferase (e.g., glutarate for SUGCT). 2. Proper Storage: Ensure the enzyme has been stored at the correct temperature (typically -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.Enzymes can lose activity due to improper storage, handling, or degradation. Verifying activity with a reliable substrate will confirm the enzyme's viability.
Substrate Degradation 1. Use Fresh Substrates: Prepare fresh solutions of itaconate and the CoA donor (succinyl-CoA or acetyl-CoA) before each experiment. 2. Check CoA Donor Quality: The thioester bond in succinyl-CoA is labile. Verify its concentration and purity via HPLC or spectrophotometrically.Substrates, particularly the CoA donor, can degrade over time, leading to a lower effective concentration in the reaction.
Suboptimal Reaction Conditions 1. Optimize pH: The optimal pH for CoA transferases is typically around 7.0-8.0. Perform a pH optimization experiment for your specific enzyme. 2. Optimize Temperature: Incubate the reaction at the optimal temperature for your enzyme. A common starting point is 30-37°C. 3. Check Buffer Composition: Ensure the buffer does not contain inhibitors. A common buffer is MOPS-KOH or Tris-HCl.Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal range can significantly reduce the reaction rate.
Incorrect Substrate Concentrations 1. Review Stoichiometry: Ensure the molar ratio of substrates is appropriate. An excess of the CoA donor is often used. 2. Substrate Inhibition: At very high concentrations, substrates can sometimes inhibit enzyme activity. Perform a substrate titration to find the optimal concentration range.The kinetics of the enzymatic reaction depend on the concentration of both substrates. An imbalance or inhibitory concentration can limit the yield.
Product Inhibition 1. Monitor Initial Velocity: Measure the reaction rate at early time points to minimize the effect of product accumulation. 2. Consider Product Removal: For larger-scale synthesis, consider methods for in situ product removal, although this is complex.The accumulation of products (this compound and the de-acylated CoA donor) can inhibit the forward reaction, leading to a plateau in product formation.
Problem 2: Inconsistent or Irreproducible Yields
Possible Cause Troubleshooting Step Rationale
Inaccurate Reagent Pipetting 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: For multiple reactions, prepare a master mix of common reagents to minimize pipetting errors between samples.Small variations in the volumes of enzyme or substrates can lead to significant differences in yield.
Temperature Fluctuations 1. Use a Calibrated Incubator: Ensure the water bath or incubator maintains a stable temperature throughout the reaction.Enzyme activity is sensitive to temperature changes. Inconsistent temperatures will lead to variable reaction rates.
Inconsistent Incubation Times 1. Use a Precise Timer: Accurately time the incubation period for all reactions.The reaction yield is directly proportional to the incubation time (within the linear range).
Problem 3: Issues with HPLC Analysis
Possible Cause Troubleshooting Step Rationale
Poor Peak Shape (Broadening or Tailing) 1. Check Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH. 2. Column Contamination: Flush the column with a strong solvent or replace the guard column. 3. Sample Solvent Mismatch: Whenever possible, dissolve the sample in the mobile phase.Poor peak shape can affect the accuracy of quantification. It can be caused by a variety of factors related to the mobile phase, column, or sample.
Variable Retention Times 1. Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run. 2. Check for Leaks: Inspect the HPLC system for any leaks. 3. Maintain Constant Temperature: Use a column oven to maintain a consistent column temperature.Drifting retention times make peak identification and quantification unreliable.
No Peak Detected for this compound 1. Check Detector Wavelength: Ensure the UV detector is set to 260 nm for detecting the adenine (B156593) moiety of CoA. 2. Verify Injection Volume: Ensure an appropriate volume of the reaction mixture is being injected. 3. Confirm Product Presence: If possible, use a synthesized this compound standard to confirm the expected retention time.The absence of a peak could be due to a very low product concentration or an issue with the HPLC detection method.

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound using Bacterial CoA Transferase (YpIct)

This protocol is adapted from a method for the enzymatic synthesis of this compound.[3]

Materials:

  • Purified YpIct enzyme (e.g., 0.025 g/L)

  • Acetyl-CoA or Succinyl-CoA (1-2 mM)

  • Itaconate (10 mM)

  • Reaction Buffer: 0.1 M MOPS-KOH, pH 7.0

  • Quenching Solution: 10 M HCl

  • Neutralization Solution: 10 M NaOH

Procedure:

  • Prepare the reaction mixture in the reaction buffer containing acetyl-CoA (or succinyl-CoA) and itaconate at the specified final concentrations.

  • Initiate the reaction by adding the purified YpIct enzyme.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding 10 M HCl to lower the pH to approximately 1.

  • Remove precipitated protein by centrifugation at 4°C.

  • Neutralize the supernatant to pH 7.0 with 10 M NaOH.

  • Analyze the sample for this compound content using HPLC.

Protocol 2: Purification of Recombinant Human SUGCT

This protocol is based on the purification of human SUGCT for enzymatic assays.[4]

Materials:

  • E. coli cells expressing His-tagged human SUGCT

  • Lysis Buffer (e.g., containing appropriate salts and protease inhibitors)

  • Ni-NTA affinity chromatography resin

  • Wash Buffer (Lysis buffer with a low concentration of imidazole)

  • Elution Buffer (Lysis buffer with a high concentration of imidazole)

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200)

  • SEC Buffer

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in Lysis Buffer and lyse the cells by sonication.

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged SUGCT with Elution Buffer.

  • Protease Cleavage (Optional): If a cleavable tag was used, incubate the eluted protein with the appropriate protease (e.g., HRV3C protease) to remove the tag.

  • Size-Exclusion Chromatography: Further purify the protein by SEC to remove aggregates and remaining contaminants.

  • Concentration and Storage: Concentrate the purified protein and store it at -80°C in a suitable buffer containing a cryoprotectant.

Data Presentation

Table 1: Recommended Reaction Conditions for In Vitro this compound Synthesis
ParameterRecommended ConditionNotes
Enzyme Purified SUGCT or YpIctEnsure enzyme is active.
CoA Donor Succinyl-CoA or Acetyl-CoA (1-2 mM)Succinyl-CoA is the preferred donor for SUGCT.[1]
CoA Acceptor Itaconate (10 mM)Ensure high purity.
Buffer 0.1 M MOPS-KOH or Tris-HCl
pH 7.0Optimal pH may vary slightly with the specific enzyme.
Temperature 30°COptimal temperature may vary.
Incubation Time 30 minutesMonitor time course to determine the optimal reaction time.
Table 2: Troubleshooting Summary for Low this compound Yield
Issue CategoryKey Checkpoints
Enzyme Activity, Storage, Concentration
Substrates Purity, Concentration, Stability
Reaction Conditions pH, Temperature, Buffer Composition, Incubation Time
Product Potential for Inhibition, Stability
Analysis HPLC/LC-MS Method, Quantification

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Substrates) mix Mix Reagents prep_reagents->mix prep_enzyme Prepare Enzyme (Thaw, Dilute) prep_enzyme->mix incubate Incubate (30°C, 30 min) mix->incubate quench Quench Reaction (Add HCl) incubate->quench centrifuge Centrifuge (Remove Protein) quench->centrifuge neutralize Neutralize (Add NaOH) centrifuge->neutralize hplc HPLC Analysis (Quantify this compound) neutralize->hplc

Caption: Experimental workflow for in vitro this compound synthesis.

troubleshooting_flow cluster_enzyme Enzyme Issues cluster_substrates Substrate Issues cluster_conditions Reaction Conditions cluster_analysis Analysis Issues start Low/No this compound Yield check_activity Is Enzyme Active? start->check_activity check_storage Proper Storage? check_activity->check_storage Yes replace_enzyme Replace/Purify Enzyme check_activity->replace_enzyme No check_storage->replace_enzyme No check_purity Substrates Pure/Fresh? check_storage->check_purity Yes check_conc Optimal Concentration? check_purity->check_conc Yes replace_substrates Use Fresh Substrates check_purity->replace_substrates No optimize_conc Titrate Substrates check_conc->optimize_conc No check_ph_temp Optimal pH/Temp? check_conc->check_ph_temp Yes optimize_conditions Optimize pH/Temperature check_ph_temp->optimize_conditions No check_hplc HPLC Method Validated? check_ph_temp->check_hplc Yes troubleshoot_hplc Troubleshoot HPLC check_hplc->troubleshoot_hplc No success Successful Synthesis check_hplc->success Yes

Caption: Logical troubleshooting flow for low this compound yield.

synthesis_pathway succinyl_coa Succinyl-CoA enzyme SUGCT succinyl_coa->enzyme itaconate Itaconate itaconate->enzyme itaconyl_coa This compound enzyme->itaconyl_coa succinate Succinate enzyme->succinate

Caption: Enzymatic synthesis of this compound by SUGCT.

References

Optimizing cell culture conditions for studying endogenous Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing cell culture conditions for the study of endogenous Itaconyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which cell types are best for studying endogenous this compound production?

A1: Macrophages are the primary cell type for studying endogenous this compound production due to their robust inflammatory response. The murine macrophage cell line RAW264.7 is frequently used.[1][2][3][4][5][6] Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), these cells upregulate the expression of Immune-responsive gene 1 (Irg1), the enzyme responsible for synthesizing itaconate, the precursor to this compound.[2][3][7] While other cell types can be induced to produce this compound, macrophages provide a reliable and well-characterized model system.

Q2: What are the optimal stimulation conditions to induce this compound production?

A2: Stimulation with lipopolysaccharide (LPS) is the most common method to induce this compound production in macrophages.[1][3] Often, Interferon-gamma (IFN-γ) is used in conjunction with LPS to enhance the inflammatory response and subsequent itaconate and this compound synthesis.[1][6] The exact concentration and duration of stimulation should be optimized for your specific cell line and experimental goals, but a common starting point is 10-100 ng/mL of LPS for 6 to 24 hours.[8]

Q3: What is the general workflow for a typical this compound experiment?

A3: A standard workflow for analyzing endogenous this compound involves several key steps:

  • Cell Culture and Stimulation: Plate and grow your chosen cell line (e.g., RAW264.7 macrophages) to the desired confluency. Stimulate the cells with an inflammatory agent like LPS to induce this compound production.

  • Cell Harvesting and Lysis: After stimulation, rapidly harvest the cells and lyse them to release intracellular metabolites. This step must be performed quickly and at cold temperatures to minimize metabolite degradation.

  • Metabolite Extraction: Precipitate proteins and extract the small molecule metabolites, including this compound, from the cell lysate.

  • LC-MS/MS Analysis: Quantify the amount of this compound in the extract using a sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Below is a DOT script representation of this workflow.

G cluster_cell_culture Cell Culture & Stimulation cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells (e.g., RAW264.7) B Incubate and Grow A->B C Stimulate with LPS/IFN-γ B->C D Harvest Cells C->D E Rapid Cell Lysis D->E F Metabolite Extraction E->F G LC-MS/MS Quantification F->G H Data Analysis G->H

Figure 1. Experimental workflow for this compound analysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound levels Inefficient cell stimulation.Optimize LPS/IFN-γ concentration and incubation time. Ensure the stimulating agents are not expired and were stored correctly.
Suboptimal cell health.Ensure cells are healthy and not passaged too many times. Check for mycoplasma contamination.[9]
Degradation of this compound during sample preparation.The thioester bond in this compound is unstable. Perform all harvesting, lysis, and extraction steps on ice or at 4°C to minimize enzymatic activity.[10] Use fresh, ice-cold solvents.
Inefficient metabolite extraction.Ensure the chosen extraction solvent (e.g., methanol/water or perchloric acid) is appropriate and that the protocol is followed precisely.[10][11]
High variability between replicates Inconsistent cell numbers.Count cells for each replicate before harvesting to ensure equal starting material. Normalize metabolite levels to cell number or protein concentration.
Inconsistent timing of sample processing.Process all samples as consistently and rapidly as possible to minimize time-dependent degradation of metabolites.
Pipetting errors.Use calibrated pipettes and proper technique, especially when handling small volumes of reagents and samples.
Poor chromatographic peak shape or resolution during LC-MS/MS Suboptimal LC conditions.Optimize the mobile phase composition, gradient, and column temperature. Consider using an ion-pairing agent like tributylamine (B1682462) to improve peak shape for acidic molecules like this compound.[6]
Matrix effects from the sample.Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[11]
Isomer interference.Ensure your chromatographic method can separate this compound from its isomers if they are present in your samples.[6][12]

Experimental Protocols

Cell Culture and Stimulation of RAW264.7 Macrophages
  • Cell Seeding: Seed RAW264.7 cells in a 6-well plate at a density that will result in 80-90% confluency at the time of stimulation. Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[13]

  • Stimulation: Once the cells reach the desired confluency, replace the medium with fresh DMEM containing 10% FBS and the desired concentration of LPS (e.g., 100 ng/mL) and/or IFN-γ (e.g., 20 ng/mL).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

Metabolite Extraction using Methanol/Water

This protocol is adapted from methods for extracting polar metabolites.

  • Washing: Place the cell culture plate on ice and aspirate the medium. Gently wash the cells twice with ice-cold 0.9% NaCl solution.

  • Quenching and Lysis: Add 1 mL of ice-cold 80:20 methanol:water solution to each well and scrape the cells.[10]

  • Extraction: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex for 10 minutes at 4°C.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube for immediate LC-MS/MS analysis or store at -80°C.[10]

LC-MS/MS Analysis of this compound

Quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used. An ion-pairing agent may be necessary for good retention and peak shape on a reversed-phase column.[6][12]

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode is commonly used.[14] Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification.

Parameter Example Value
LC Column ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)[14]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.6 mL/min[14]
Ionization Mode Negative Electrospray (ESI-)
Monitoring Mode Multiple Reaction Monitoring (MRM)

Note: The exact LC gradient and MS parameters will need to be optimized for your specific instrument and application.

Signaling Pathway

The production of this compound is intricately linked to the Krebs cycle (TCA cycle) and the cellular inflammatory response. Upon stimulation with LPS, the expression of Irg1 is induced, which diverts cis-aconitate from the TCA cycle to produce itaconate. Itaconate can then be converted to this compound. Itaconate and this compound have several downstream effects, including the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) and the modulation of vitamin B12-dependent pathways.[2][3][15]

The following DOT script visualizes this pathway.

G cluster_tca TCA Cycle cluster_inflammation Inflammatory Response Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Isocitrate Isocitrate cis-Aconitate->Isocitrate Itaconate Itaconate cis-Aconitate->Itaconate Irg1 alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA alpha-Ketoglutarate->Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate LPS LPS Irg1 Irg1 LPS->Irg1 Induces Expression Itaconate->Succinate Inhibits SDH This compound This compound Itaconate->this compound Methylmalonyl-CoA Mutase Methylmalonyl-CoA Mutase This compound->Methylmalonyl-CoA Mutase Inhibits

Figure 2. this compound production and its metabolic impact.

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of low-abundance acyl-CoAs, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Acyl-CoA Signal

Question: I am observing very low or no signal for my acyl-CoA analytes. What are the potential causes and how can I improve my signal intensity?

Answer: Low signal intensity is a common challenge when quantifying low-abundance acyl-CoAs. Several factors, from sample preparation to instrument settings, can contribute to this issue.

Potential CauseRecommended Solutions
Sample Degradation Acyl-CoAs are unstable.[1] Process samples rapidly on ice or at 4°C.[1] For long-term storage, keep samples at -80°C.[1] Reconstitute dried extracts immediately before analysis in a suitable solvent, like methanol, which has been shown to provide good stability.[1]
Inefficient Extraction The choice of extraction solvent is crucial and can depend on the acyl-CoA chain length.[1] A common method involves homogenization in a potassium phosphate (B84403) buffer mixed with an organic solvent blend like acetonitrile:2-propanol:methanol.[1] Solid-phase extraction (SPE) can also be used to enrich acyl-CoAs and remove interfering substances.[1][2]
Poor Ionization in Mass Spectrometry The ionization efficiency of acyl-CoAs can be low.[1][2] Ensure the mass spectrometer is properly tuned and calibrated. Positive electrospray ionization (ESI) mode is commonly used and is generally more sensitive for acyl-CoA analysis.[1][3] Using mobile phase modifiers such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) can enhance ionization and improve peak shape.[1]
Suboptimal LC-MS/MS Method For targeted analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity.[1] This is achieved by monitoring specific precursor-to-product ion transitions.[1] A common transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[1][4]
Matrix Effects Components in the biological matrix can co-elute with the analytes and suppress their ionization.[2][4] To mitigate this, improve sample cleanup using techniques like SPE, optimize chromatographic separation to resolve analytes from interferences, or use a stable isotope-labeled internal standard.[2]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing for my acyl-CoA analytes. What causes this and how can I improve the peak shape?

Answer: Asymmetrical peaks are a frequent issue in the chromatography of acyl-CoAs. Peak tailing is often caused by interactions between the negatively charged phosphate groups of acyl-CoAs and the stationary phase.[5]

Potential CauseRecommended Solutions
Secondary Interactions with Stationary Phase Use an ion-pairing agent (e.g., alkylsulfonates, triethylamine) to shield the phosphate groups and reduce interactions with the stationary phase, leading to more symmetrical peaks.[5]
Mobile Phase pH Adjusting the mobile phase pH can improve peak shape. A higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can be effective.[2][5]
Buffer Strength Increasing the concentration of a buffer, such as ammonium acetate (a concentration of 5 mM is a good starting point), can help mask active sites on the column and reduce tailing.[5]
Column Contamination A partially clogged inlet frit or contamination at the head of the column can cause peak distortion. Try backflushing the column or replacing the frit.[5]
Column Overload (Peak Fronting) Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for quantifying low-abundance acyl-CoAs?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoAs due to its high selectivity and sensitivity.[6][7][8] For low-abundance species, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode is highly recommended.[1]

Q2: How can I minimize the degradation of acyl-CoAs during sample preparation?

A2: Acyl-CoAs are highly susceptible to both enzymatic and chemical degradation.[9] To minimize degradation, it is critical to immediately quench metabolic activity upon sample collection, typically by freeze-clamping tissues in liquid nitrogen.[9] All subsequent sample preparation steps should be performed at low temperatures (on ice or at 4°C).[1][2] Storing extracts as dry pellets at -80°C can help preserve their stability.[4][9]

Q3: What type of column is best suited for acyl-CoA separation?

A3: For the separation of short- to long-chain acyl-CoAs, a C18 reversed-phase column is commonly used and is often effective.[1][5] If resolution is poor, consider a column with a smaller particle size or a different chemistry, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which separates compounds based on their hydrophilic headgroup.[5]

Q4: Should I use an internal standard for acyl-CoA quantification?

A4: Yes, the use of a stable isotope-labeled internal standard is highly recommended to normalize for sample loss during preparation and to correct for matrix effects.[2][4]

Quantitative Data Summary

The following table summarizes the potential fold improvement in sensitivity that can be achieved by various optimization strategies for low-abundance acyl-CoA detection.

Optimization StrategyPotential Fold Improvement in SensitivityNotes
Optimized Extraction 2-5 foldSolvent choice is critical and varies for different acyl-CoA chain lengths.[1]
Solid-Phase Extraction (SPE) 5-20 foldConcentrates and purifies the sample, but requires method development to optimize recovery.[1]
Chemical Derivatization 10-1000 foldCan enhance ionization but may be time-consuming and can introduce variability.[1] This approach is less common for acyl-CoAs as it risks cleaving the thioester bond.[2]
Optimized LC-MS/MS (MRM) 10-100 fold over SIMRequires a triple quadrupole mass spectrometer and method development for each analyte.[1]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Mammalian Cells

This protocol is adapted from methods that utilize 5-sulfosalicylic acid (SSA) for deproteinization, which avoids the need for solid-phase extraction for some applications.[6]

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 5% (w/v) 5-Sulfosalicylic Acid (SSA), pre-chilled

  • Cell scraper (for adherent cells)

  • Pre-chilled microcentrifuge tubes

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and wash the pellet twice with ice-cold PBS.

  • Cell Lysis:

    • For adherent cells, add 1 mL of ice-cold 5% SSA directly to the plate and scrape the cells.

    • For suspension cells, resuspend the cell pellet in 1 mL of ice-cold 5% SSA.

  • Lysate Preparation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to ensure complete protein precipitation.[4]

  • Lysate Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Storage: Store the extract at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is a general guideline for purifying acyl-CoA extracts. The specific SPE cartridge and solvents should be optimized for the acyl-CoAs of interest.[9]

Materials:

  • Acyl-CoA extract (from Protocol 1 or other extraction methods)

  • SPE cartridges (e.g., Oasis HLB, C18)[9]

  • SPE manifold

  • Reconstitution Solution (e.g., 100 mM KH2PO4, pH 4.9)[9]

  • Wash Solution (e.g., Water, low percentage organic solvent)

  • Elution Solution (e.g., Methanol, Acetonitrile/Isopropanol)[9]

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract in an appropriate volume of Reconstitution Solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with the elution solvent followed by equilibration with the reconstitution/loading buffer.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a suitable wash solution to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent.

  • Drying: Dry the eluate completely in a vacuum concentrator.

  • Storage: Store the purified, dried acyl-CoA pellet at -80°C until LC-MS/MS analysis.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection & Quenching homogenization Homogenization sample_collection->homogenization extraction Acyl-CoA Extraction homogenization->extraction spe Solid-Phase Extraction (Optional) extraction->spe drying Evaporation to Dryness spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_workflow start Low or No Signal Observed check_sample_prep Review Sample Preparation start->check_sample_prep check_lc_method Optimize LC Method check_sample_prep->check_lc_method If no improvement solution Signal Improved check_sample_prep->solution Issue Resolved check_ms_settings Optimize MS Settings check_lc_method->check_ms_settings If no improvement check_lc_method->solution Issue Resolved check_ms_settings->solution Issue Resolved

Caption: Troubleshooting workflow for low acyl-CoA signals.

acyl_coa_metabolism cluster_fates Metabolic Fates fatty_acids Fatty Acids acyl_coa_synthetase Acyl-CoA Synthetase fatty_acids->acyl_coa_synthetase acyl_coa Acyl-CoAs acyl_coa_synthetase->acyl_coa beta_oxidation Beta-Oxidation (Energy Production) acyl_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (Membranes, Storage) acyl_coa->lipid_synthesis protein_acylation Protein Acylation (Signaling) acyl_coa->protein_acylation

Caption: Central role of acyl-CoAs in cellular metabolism.

References

Technical Support Center: Addressing Matrix Effects in the Mass Spectrometric Analysis of Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in the mass spectrometric analysis of Itaconyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unquantified compounds from the sample matrix (e.g., salts, phospholipids, proteins in a tissue extract).[1][2] This interference can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2][3] this compound, as a polar short-chain acyl-CoA, is often analyzed within complex biological samples where these effects are prominent, making accurate measurement challenging.[1][4]

Q2: My this compound signal is low and highly variable across different biological samples. Is this likely a matrix effect?

A2: Yes, this is a classic symptom of matrix effects.[1] Inconsistent signal intensity, particularly a drop in signal (ion suppression) when comparing samples to standards prepared in a clean solvent, strongly suggests interference from the biological matrix.[1][5] Endogenous materials can co-elute with this compound, competing for ionization in the mass spectrometer's source and leading to unreliable results.[2][4]

Q3: What is the most effective type of internal standard to use for this compound quantification to correct for matrix effects?

A3: The gold standard for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS).[1][6][7] A SIL-IS of this compound would have virtually identical chemical and physical properties, including chromatographic retention time.[1][8] This ensures that it experiences the same degree of ion suppression or enhancement as the analyte, providing the most accurate correction for variations during sample preparation and ionization.[6][7] If a specific SIL-IS for this compound is unavailable, using a SIL-IS of a closely related molecule, such as ¹³C₅-itaconate for its precursor itaconic acid, is a viable strategy.[9]

Q4: Which sample preparation technique is best for minimizing matrix effects before this compound analysis?

A4: The choice of sample preparation is critical. While simple protein precipitation (PPT) with agents like trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) is fast, it may not be sufficient to remove all interfering components.[4][10] For the cleanest extracts, Solid-Phase Extraction (SPE) is highly recommended.[1][4][11] SPE is very effective at removing salts, phospholipids, and other interferences that cause ion suppression.[4] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange properties, can provide exceptionally clean extracts, significantly reducing matrix effects.[1]

Q5: How can I use chromatography to reduce matrix effects?

A5: Optimizing the liquid chromatography (LC) method is a key strategy to separate this compound from the bulk of the matrix components.[4] Using a reversed-phase column, such as a C18, is a common and effective approach.[4] For polar molecules like this compound that may have poor retention, adding an ion-pairing agent like dimethylbutylamine (DMBA) to the mobile phase can significantly improve retention and resolution from early-eluting matrix components.[12][13]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Signal Intensity Matrix-Induced Ion Suppression: Co-eluting compounds from the biological matrix are interfering with the ionization of this compound.[4][14]Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE), to remove interferences.[1][4] A post-column infusion experiment can confirm the presence and retention time of ion suppression zones.[1]
Analyte Degradation: this compound and other acyl-CoAs are susceptible to hydrolysis and degradation, especially at non-optimal pH and temperature.[4][13]Process samples rapidly on ice and store extracts at -80°C.[4][10] Use acidic conditions during extraction and reconstitution to improve stability.[13]
Suboptimal MS Settings: Ionization mode or source parameters are not optimized for this compound.Use positive mode electrospray ionization (ESI), which is generally more sensitive for short-chain acyl-CoAs.[4][15] Optimize source parameters like capillary voltage and gas temperatures for your specific instrument.[4]
Poor Reproducibility / High %CV Inconsistent Matrix Effects: The extent of ion suppression varies between individual samples due to differences in their composition.[1]Use a stable isotope-labeled internal standard (SIL-IS). Since the SIL-IS co-elutes and is affected similarly by the matrix, it will correct for sample-to-sample variation.[1][6]
Inefficient or Variable Extraction Recovery: The sample preparation method is not consistently extracting this compound.Validate your extraction method. Consider switching to a more robust protocol like Solid-Phase Extraction (SPE) or an optimized precipitation method using 5-sulfosalicylic acid (SSA).[10][11]
Poor Peak Shape (Tailing or Fronting) Co-elution with Interferences: Matrix components eluting very close to the analyte can distort its peak shape.[14]Optimize the chromatographic gradient to better separate this compound from interfering compounds.[14]
Poor Retention on Column: this compound is highly polar and may not be well-retained on a standard C18 column, leading to fronting.[13]Add an ion-pairing reagent (e.g., DMBA) to the mobile phase to improve retention and peak shape.[13] Alternatively, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[13]
Signal Carry-over Matrix Component Buildup: Non-volatile matrix components can accumulate in the LC system and ion source, eluting in subsequent runs.Implement a more thorough sample cleanup (e.g., SPE) to remove these components. Ensure an adequate column wash is performed between sample injections. Regularly clean the mass spectrometer's ion source.

Quantitative Data on Mitigation Strategies

Summarized below are quantitative data comparing the effectiveness of different sample preparation techniques in recovering short-chain acyl-CoAs, which are structurally related to this compound.

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)[10]
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)[10]
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from studies comparing SSA and TCA extraction methods.[10]

Table 2: Representative Recovery Rates of Acyl-CoAs using 2-(2-pyridyl)ethyl Solid-Phase Extraction (SPE)

Acyl-CoA SpeciesChain LengthAverage Recovery (%)
Acetyl-CoA Short (C2)85-95%[11]
Malonyl-CoA Short (C3)83-90%[11]
Octanoyl-CoA Medium (C8)88-92%[11]
Arachidonyl-CoA Long (C20:4)83-88%[11]
Data from established protocols for acyl-CoA enrichment.[11]

Key Experimental Protocols

Protocol 1: Sample Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA)

This protocol is adapted from methods optimized for short-chain acyl-CoAs and is designed to minimize analyte loss without requiring an SPE step.[10][15]

  • Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle and grind it to a fine powder with a pre-chilled pestle.[10]

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Prepare an ice-cold 5% (w/v) SSA solution. If using an internal standard, spike it into the SSA solution.[10]

    • Add 500 µL of the ice-cold SSA solution to the tissue powder.[10]

    • Immediately homogenize the sample using a bead beater or ultrasonic homogenizer while keeping the sample on ice.[10]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound, and transfer it to a new pre-chilled tube or LC-MS vial.[10][15] Be careful not to disturb the protein pellet.

  • Analysis: The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.[10]

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is a general method for enriching acyl-CoAs and removing matrix interferences.[11][13] Optimization of wash and elution steps for this compound specifically is recommended.

  • Sample Preparation: Begin with a tissue extract supernatant, for example, from a protein precipitation step.

  • SPE Column Conditioning: Condition a reversed-phase or mixed-mode SPE column by passing 1-2 mL of methanol (B129727) through the column, followed by 1-2 mL of deionized water.[11][13] Do not let the sorbent bed dry out.

  • Sample Loading: Load the supernatant onto the conditioned SPE column. Allow the sample to pass through the sorbent slowly by gravity or with a gentle vacuum.[11][13]

  • Washing: Wash the column with a weak, aqueous solvent (e.g., 2-4 mL of water or 2% formic acid) to remove highly polar interferences like salts.[11][16] A subsequent wash with a low percentage of organic solvent (e.g., methanol) can remove less polar interferences.[11]

  • Elution: Elute this compound from the column using an appropriate volume (e.g., 1-2 mL) of a stronger organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of ammonium (B1175870) hydroxide (B78521) or formate (B1220265) to ensure complete elution.[11][16]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[11][17] Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.[11]

Visual Guides and Workflows

cluster_0 Ideal Condition cluster_1 Matrix Effect Analyte This compound Source_A Ion Source Analyte->Source_A Signal_A Accurate Signal Source_A->Signal_A Matrix Matrix Components Source_B Ion Source Matrix->Source_B Analyte_B This compound Analyte_B->Source_B Signal_B Suppressed Signal Source_B->Signal_B

Caption: Conceptual diagram of matrix effect causing ion suppression.

Start Tissue/Cell Sample Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Homogenize Homogenization (Cryogenic Grinding) Quench->Homogenize Extract Extraction & Precipitate Protein (e.g., 5% SSA) Homogenize->Extract Cleanup Sample Cleanup (Optional but Recommended, e.g., SPE) Extract->Cleanup LCMS LC-MS/MS Analysis Extract->LCMS Direct Injection (If SPE is skipped) Cleanup->LCMS Data Data Processing LCMS->Data

Caption: General workflow for this compound sample preparation and analysis.

Start Low or Inconsistent Signal Intensity CheckIS Is a SIL-IS being used and is its signal stable? Start->CheckIS CheckSamplePrep How clean is the sample extract? CheckIS->CheckSamplePrep Yes UseIS Implement a Stable Isotope-Labeled IS CheckIS->UseIS No CheckLC Is analyte peak shape and retention time optimal? CheckSamplePrep->CheckLC Clean ImproveCleanup Improve Sample Cleanup: - Implement SPE - Optimize PPT CheckSamplePrep->ImproveCleanup Not Clean / PPT only OptimizeLC Optimize Chromatography: - Adjust Gradient - Use Ion-Pairing Agent CheckLC->OptimizeLC No ReviewMS Review MS/MS Parameters (e.g., transitions, voltages) CheckLC->ReviewMS Yes

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Improving the accuracy of Itaconyl-CoA quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Itaconyl-CoA in complex biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and improving the accuracy and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying this compound?

A1: The primary challenges in quantifying this compound stem from its inherent instability, low physiological abundance, and the complexity of biological matrices. Like other coenzyme A (CoA) thioesters, this compound is susceptible to both enzymatic and chemical degradation during sample collection, extraction, and analysis. The thioester bond is particularly labile, and the molecule can be affected by factors such as pH, temperature, and the presence of endogenous enzymes.[1][2][3] Furthermore, the complex mixture of proteins, lipids, and other metabolites in biological samples can interfere with analytical methods, leading to ion suppression in mass spectrometry and inaccurate quantification.[4]

Q2: Why is rapid quenching and cold processing of samples critical?

A2: Rapidly halting all enzymatic activity, a process known as quenching, is paramount to preserving the in vivo levels of this compound.[3] Cellular metabolism can change rapidly after sample collection, leading to artificial alterations in metabolite concentrations. Immediate freeze-clamping of tissues in liquid nitrogen is considered the gold standard for quenching.[3] Subsequent processing steps, such as homogenization and extraction, should be performed at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic degradation and maintain the stability of the thioester bond.[2][3][5]

Q3: Should I use glass or plastic vials for my samples?

A3: It is highly recommended to use glass or low-binding microcentrifuge tubes and vials for all sample handling and storage steps. Studies have shown that Coenzyme A species can adsorb to plastic surfaces, leading to significant signal loss and underestimation of their concentrations.[1][2] Using glass vials can decrease this loss and improve overall sample stability and reproducibility.[1][2]

Q4: Is a derivatization step necessary for this compound analysis?

A4: While derivatization can be used to improve the stability and chromatographic properties of some metabolites, it is generally not recommended for this compound when using LC-MS/MS.[6][7] Derivatization methods can sometimes lead to the artificial generation of itaconate and its isomers from other molecules present in the sample matrix.[6] Modern sensitive LC-MS/MS methods can directly quantify underivatized short-chain acyl-CoAs, avoiding potential artifacts and simplifying the workflow.[4][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue Possible Causes Solutions & Recommendations
Low or No Detectable this compound Signal 1. Degradation during sample preparation: The thioester bond is unstable.[2][5] 2. Inefficient extraction: The chosen method may not effectively extract short-chain acyl-CoAs. 3. Adsorption to labware: this compound may be lost due to binding to plastic surfaces.[2] 4. Ion suppression from matrix effects: Co-eluting compounds from the biological matrix can interfere with ionization in the mass spectrometer.[4]1. Ensure rapid quenching and maintain cold temperatures (0-4°C) throughout the entire sample preparation process. Use acidic conditions (e.g., perchloric acid, sulfosalicylic acid) during extraction to inhibit enzymatic activity.[5][9] Store samples at -80°C for long-term stability.[2][5] 2. Optimize your extraction protocol. Consider methods known to be effective for short-chain acyl-CoAs, such as perchloric acid or 5-sulfosalicylic acid precipitation followed by solid-phase extraction (SPE).[5][9] 3. Use glass or low-adhesion plasticware for all steps of your workflow. [1][2] 4. Improve sample cleanup. Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[4] Optimize the chromatographic separation to resolve this compound from suppressive agents.[4]
High Background Noise in LC-MS/MS Analysis 1. Contaminants from the biological matrix: Salts, lipids, and other small molecules can contribute to high background.[4] 2. Suboptimal chromatographic conditions: Poor separation can lead to co-elution of background ions with the analyte. 3. Contaminated solvents or reagents. 1. Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly effective for removing matrix components that cause high background.[4] 2. Optimize your LC method. Adjusting the mobile phase gradient and composition can improve the separation of this compound from background noise.[4] 3. Use high-purity, LC-MS grade solvents and reagents.
Poor Chromatographic Peak Shape (e.g., Tailing, Fronting) 1. Secondary interactions: The analyte may be interacting with active sites in the LC column or system. 2. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for this compound.1. Consider using a column specifically designed for polar analytes. For reversed-phase chromatography, the addition of a low concentration of an ion-pairing agent to the mobile phase can improve peak shape for acyl-CoAs.[10] 2. Adjust the pH of the mobile phase. Since this compound is an acidic molecule, a lower pH mobile phase can improve peak shape.
Poor Reproducibility Between Replicates 1. Inconsistent sample handling: Variations in timing or temperature during sample preparation can lead to differing levels of degradation. 2. Incomplete protein precipitation or extraction. 3. Variability in matrix effects between samples. 1. Standardize your workflow. Ensure that all samples are processed for the same duration and under identical temperature conditions. The use of an internal standard is crucial. 2. Ensure thorough mixing and vortexing at each step of the extraction process. 3. Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) to account for variability in extraction efficiency and matrix effects.

Quantitative Data Summary

The recovery of acyl-CoAs is highly dependent on the extraction method and the specific acyl-CoA species. The following table summarizes reported recovery rates for various short-chain acyl-CoAs using different extraction methods. While specific data for this compound is limited, the recoveries of other short-chain acyl-CoAs can serve as a valuable reference.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA ~59%~36%93-104% (extraction), 83-90% (SPE)
Propionyl-CoA ~80%~62%Not Reported
Malonyl-CoA ~74%~26%93-104% (extraction), 83-90% (SPE)
Isovaleryl-CoA ~59%~58%Not Reported
Coenzyme A (Free) ~74%~1%Not Reported
Data compiled from reference[9].

Experimental Protocols & Methodologies

Below are detailed protocols for the extraction of short-chain acyl-CoAs from mammalian cells and tissues.

Protocol 1: Perchloric Acid (PCA) Precipitation for Mammalian Cells

This method is widely used for the deproteinization of cellular samples and the effective extraction of small, water-soluble metabolites like this compound.[5]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 5% (v/v) Perchloric Acid (PCA)

  • Ice-cold 3 M Potassium Bicarbonate (KHCO₃)

  • Centrifuge capable of >14,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add a defined volume of ice-cold 5% PCA to the cell pellet or plate (e.g., 500 µL for a 10 cm dish).

    • For adherent cells, scrape the cells in the PCA solution. For suspension cells, resuspend the pellet by vortexing.

  • Incubation and Lysis:

    • Incubate the samples on ice for 10 minutes, vortexing several times to ensure complete cell lysis and protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Neutralization:

    • Carefully transfer the supernatant to a new pre-chilled tube.

    • Add ice-cold 3 M KHCO₃ dropwise while vortexing to neutralize the extract to a pH of ~6-7. This will precipitate the perchlorate (B79767) as potassium perchlorate.

    • Incubate on ice for 5 minutes.

  • Final Centrifugation & Sample Collection:

    • Centrifuge at >14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.

    • Transfer the neutralized supernatant, which contains the this compound, to a new tube for immediate analysis or store at -80°C.

Protocol 2: 5-Sulfosalicylic Acid (SSA) Extraction from Tissues

This protocol is effective for the extraction of short-chain acyl-CoAs from tissue samples and has shown good recovery rates.[9]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Refrigerated microcentrifuge

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to keep it brittle.

    • Grind the tissue to a fine powder using the pre-chilled pestle.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards, if used) to the tube.

    • Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer while keeping the sample on ice.

  • Incubation and Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.

  • Sample Storage and Analysis:

    • The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.

Visualizations

Itaconate Metabolic Pathway

The following diagram illustrates the synthesis of itaconate from the TCA cycle intermediate cis-aconitate and its subsequent conversion to this compound. This compound is known to inhibit the enzyme Methylmalonyl-CoA Mutase (MUT), impacting branched-chain amino acid and odd-chain fatty acid metabolism.[7][11]

Itaconate_Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate ACOD1 (IRG1) Itaconyl_CoA This compound Itaconate->Itaconyl_CoA SUGCT / SCS (+ Succinyl-CoA) MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibition Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Succinyl_CoA MUT Propionyl_CoA Propionyl-CoA Propionyl_CoA->Methylmalonyl_CoA BCAA_OCFA BCAA & Odd-Chain Fatty Acid Metabolism BCAA_OCFA->Propionyl_CoA Aconitase Aconitase ACOD1 ACOD1 (IRG1) SUGCT SUGCT / SCS Experimental_Workflow SampleCollection 1. Sample Collection (e.g., Tissue, Cells) Quenching 2. Rapid Quenching (Liquid Nitrogen) SampleCollection->Quenching Homogenization 3. Homogenization (Frozen, on ice) Quenching->Homogenization Extraction 4. Extraction & Protein Precipitation (e.g., PCA or SSA) Homogenization->Extraction Centrifugation1 5. Centrifugation (Pellet proteins) Extraction->Centrifugation1 Cleanup 6. Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) Centrifugation1->Cleanup Analysis 7. LC-MS/MS Analysis Cleanup->Analysis DataProcessing 8. Data Processing & Quantification Analysis->DataProcessing

References

Technical Support Center: Enhancing the Resolution of Itaconyl-CoA from its Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Itaconyl-CoA from its isomers, citraconyl-CoA and mesaconyl-CoA, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers by HPLC?

A1: The primary challenge lies in the structural similarity of this compound, citraconyl-CoA, and mesaconyl-CoA. These molecules are isomers with the same mass and similar physicochemical properties, which can lead to co-elution or poor resolution with standard reversed-phase HPLC methods. Achieving baseline separation requires careful optimization of chromatographic conditions.

Q2: Which type of HPLC column is most suitable for this separation?

A2: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of Coenzyme A esters, including this compound and its isomers.[1] Columns with a smaller particle size (e.g., <5 µm) and end-capping can provide higher efficiency and better peak shapes. For particularly challenging separations, exploring different C18 chemistries or considering ion-pair chromatography can be beneficial.

Q3: What detection method is typically used for this compound and its isomers?

A3: UV detection at a wavelength of 260 nm is the standard method for detecting Coenzyme A and its thioesters.[2] This wavelength corresponds to the maximum absorbance of the adenine (B156593) moiety in the CoA molecule.

Q4: How can I confirm the identity of the separated isomer peaks?

A4: Peak identification can be confirmed by comparing the retention times with those of commercially available or enzymatically synthesized standards. In the absence of standards, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for definitive identification based on the fragmentation patterns of the isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution of Isomer Peaks 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Inappropriate column chemistry.1. Optimize Mobile Phase: Adjust the pH of the aqueous buffer. A lower pH (around 4.0-4.5) can improve the retention and separation of these acidic compounds. Vary the organic modifier (acetonitrile vs. methanol) as this can alter selectivity. 2. Shallow Gradient: Employ a shallower gradient with a slower increase in the organic solvent concentration. This will increase the run time but can significantly improve the resolution of closely eluting peaks. 3. Column Selection: If resolution is still poor, consider a different C18 column from another manufacturer, as subtle differences in the stationary phase can impact selectivity. Alternatively, explore ion-pair chromatography.
Peak Tailing 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Column degradation.1. Mobile Phase Additives: Add a small amount of an ion-pairing agent (e.g., triethylamine) to the mobile phase to mask active sites on the silica (B1680970) support. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analytes. 2. Reduce Sample Load: Dilute the sample or inject a smaller volume to avoid overloading the column. 3. Column Maintenance: If peak tailing persists and worsens over time, the column may be degrading. Flush the column with a strong solvent or replace it if necessary.
Broad Peaks 1. Large extra-column volume. 2. Column contamination. 3. Inefficient column.1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector to reduce dead volume. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample. 3. Check Column Performance: Test the column with a standard mixture to ensure it meets performance specifications. A new column may be required.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Pump malfunction.1. Proper Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Degas the solvents thoroughly before use. 2. Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis

This protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples.

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity. For cell cultures, rapidly aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Homogenize the frozen tissue or cell pellet in a pre-chilled extraction solution (e.g., 75% acetonitrile (B52724) in 25 mM ammonium (B1175870) acetate).

  • Protein Precipitation: Vortex the homogenate and incubate on ice to allow for protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

Optimized HPLC Method for Isomer Separation

This method provides a starting point for the separation of this compound, Citraconyl-CoA, and Mesaconyl-CoA. Further optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column Reversed-phase C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 50 mM Potassium Phosphate, pH 4.2
Mobile Phase B Acetonitrile
Gradient 5% to 25% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Quantitative Data Summary

Compound Expected Retention Time (min) *
Citraconyl-CoA~12.5
This compound~13.8
Mesaconyl-CoA~14.5

*Retention times are estimates and will vary depending on the specific HPLC system and conditions.

Visualizations

experimental_workflow sample Biological Sample quench Metabolic Quenching (Liquid Nitrogen) sample->quench extract Extraction (Acetonitrile/Buffer) quench->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Vacuum Concentrator) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Analysis reconstitute->hplc data Data Analysis hplc->data

Caption: Experimental workflow for the analysis of this compound and its isomers.

troubleshooting_tree start Poor Resolution of Isomers? q1 Adjust Mobile Phase pH (4.0-4.5)? start->q1 a1_yes Resolution Improved? q1->a1_yes Yes a1_no Try a Shallower Gradient? q1->a1_no No end Problem Solved a1_yes->end q2 Resolution Improved? a1_no->q2 a2_yes Method Optimized q2->a2_yes Yes a2_no Consider Different C18 Column or Ion-Pair Chromatography q2->a2_no No a2_yes->end

Caption: Troubleshooting decision tree for poor isomer resolution.

itaconate_pathway TCA TCA Cycle cis_aconitate cis-Aconitate TCA->cis_aconitate itaconate Itaconate cis_aconitate->itaconate ACOD1 itaconyl_coa This compound itaconate->itaconyl_coa Acyl-CoA Synthetase citramalyl_coa Citramalyl-CoA itaconyl_coa->citramalyl_coa This compound Hydratase isomers Isomers (Citraconyl-CoA, Mesaconyl-CoA) itaconyl_coa->isomers acetyl_coa Acetyl-CoA citramalyl_coa->acetyl_coa pyruvate Pyruvate citramalyl_coa->pyruvate

Caption: Simplified metabolic pathway of itaconate to this compound.

References

Optimization of fragmentation parameters for Itaconyl-CoA in tandem mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of fragmentation parameters for Itaconyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for tandem mass spectrometry experiments involving this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound using tandem mass spectrometry.

1. What are the expected precursor and product ions for this compound in tandem mass spectrometry?

For the analysis of this compound using tandem mass spectrometry, the precursor ion (Q1) is the protonated molecule [M+H]⁺. The product ions (Q3) are generated by the fragmentation of the precursor ion in the collision cell. Acyl-CoAs, including this compound, exhibit a characteristic fragmentation pattern.[1][2][3][4][5] The two most common fragmentation pathways are:

  • Neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da): This results in a product ion corresponding to the acyl portion of the molecule. This is often the most abundant fragment ion and is typically used for quantification.[3][5][6]

  • Formation of a fragment ion at m/z 428: This corresponds to the adenosine-3',5'-diphosphate portion of the Coenzyme A molecule.[2][3]

The molecular formula for this compound is C26H42N7O19P3S, with a monoisotopic mass of 879.1391 g/mol . Therefore, the protonated precursor ion [M+H]⁺ will have an m/z of approximately 880.1.

Summary of MRM Transitions for this compound

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)Description of FragmentationRecommended Use
~880.1~373.1Neutral loss of 507 Da (C15H24N7O14P3)Quantification
~880.1428.0Adenosine-3',5'-diphosphate fragmentConfirmation

2. How do I optimize the collision energy for this compound fragmentation?

Optimizing the collision energy (CE) is a critical step to ensure the highest sensitivity for your analysis. The optimal CE is the energy that produces the highest abundance of the desired product ion.[7] This value is instrument-dependent and should be determined empirically.

A common method for optimizing collision energy is to perform a collision energy ramp or a series of injections of an this compound standard at different CE values.[7][8] The CE that yields the maximum signal intensity for each transition should be selected for the final analytical method.

3. What are some key considerations for sample preparation when analyzing this compound?

This compound, like other acyl-CoAs, is susceptible to degradation. Proper sample handling and preparation are crucial for accurate quantification. Key considerations include:

  • Rapid Quenching: Metabolism should be stopped immediately to prevent changes in analyte concentrations. This is often achieved by flash-freezing the sample in liquid nitrogen.

  • Cold Extraction: Extractions should be performed on ice with cold solvents to minimize enzymatic activity.

  • Appropriate Extraction Solvent: A common extraction solvent for acyl-CoAs is a mixture of acetonitrile, methanol, and water.

  • Storage: Samples and extracts should be stored at -80°C to prevent degradation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue: Poor Signal Intensity or High Background Noise

Low signal intensity or high background noise can arise from several factors related to sample preparation, chromatography, or mass spectrometer settings.

Possible CauseRecommended Solution
Analyte Degradation Ensure rapid quenching of metabolism and perform all sample preparation steps on ice. Store samples and extracts at -80°C and avoid repeated freeze-thaw cycles.
Matrix Effects Biological samples contain numerous components that can interfere with the ionization of this compound, leading to ion suppression. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Suboptimal Chromatography Poor peak shape or co-elution with interfering compounds can reduce signal intensity. Optimize the liquid chromatography (LC) method, including the column, mobile phase, and gradient, to achieve good peak shape and separation.
Incorrect Mass Spectrometer Settings Ensure the mass spectrometer is properly tuned and calibrated. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Analysis start Start: Poor Signal or High Noise check_sample_prep Review Sample Preparation Protocol start->check_sample_prep degradation_issue Potential Analyte Degradation? check_sample_prep->degradation_issue check_chromatography Evaluate Chromatographic Performance peak_shape_issue Poor Peak Shape or Resolution? check_chromatography->peak_shape_issue check_ms_settings Verify MS Parameters ms_optimization_issue Are MS Parameters Optimized? check_ms_settings->ms_optimization_issue matrix_effects_issue Possible Matrix Effects? degradation_issue->matrix_effects_issue No solution_degradation Implement Rapid Quenching and Cold Chain Handling degradation_issue->solution_degradation Yes matrix_effects_issue->check_chromatography No solution_matrix_effects Incorporate Solid-Phase Extraction (SPE) Cleanup matrix_effects_issue->solution_matrix_effects Yes peak_shape_issue->check_ms_settings No solution_chromatography Optimize LC Gradient, Mobile Phase, and Column peak_shape_issue->solution_chromatography Yes solution_ms_optimization Perform Collision Energy Optimization and Source Tuning ms_optimization_issue->solution_ms_optimization Yes end End: Improved Signal ms_optimization_issue->end No solution_degradation->end solution_matrix_effects->end solution_chromatography->end solution_ms_optimization->end

Caption: Troubleshooting workflow for poor signal in this compound analysis.

Experimental Protocol: Collision Energy Optimization

This protocol outlines the steps to determine the optimal collision energy for the MRM transitions of this compound.

1. Preparation of this compound Standard:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • Prepare a working solution at a concentration that will give a strong signal on your mass spectrometer (e.g., 1 µM).

2. Mass Spectrometer Setup:

  • Set up the mass spectrometer to operate in positive ion mode electrospray ionization (ESI+).

  • Create a method that includes the MRM transitions for this compound (e.g., 880.1 -> 373.1 and 880.1 -> 428.0).

3. Collision Energy Ramp Experiment:

  • Infuse the this compound working solution directly into the mass spectrometer or perform a series of flow injections.

  • For each MRM transition, program the instrument to acquire data over a range of collision energy values (e.g., from 5 eV to 50 eV in 2 eV increments).

4. Data Analysis:

  • Plot the signal intensity of each product ion as a function of the collision energy.

  • The collision energy that produces the maximum signal intensity for each transition is the optimal collision energy.

5. Method Update:

  • Update your analytical method with the empirically determined optimal collision energy values for each MRM transition.

This compound Fragmentation Diagram

ItaconylCoA_Fragmentation Fragmentation of this compound in Tandem MS parent This compound [M+H]⁺ m/z ~880.1 fragment1 Acylium Ion [M+H - 507]⁺ m/z ~373.1 parent->fragment1 Collision-Induced Dissociation fragment2 Adenosine Diphosphate Fragment m/z 428.0 parent->fragment2 Collision-Induced Dissociation neutral_loss Neutral Loss of Phosphoadenosine Diphosphate (507 Da) parent->neutral_loss neutral_loss->fragment1

Caption: Fragmentation pathways of this compound in positive ion mode MS/MS.

References

Technical Support Center: Validating Antibody Specificity for Itaconyl-CoA Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the validation of antibodies targeting Itaconyl-CoA mediated protein modifications (lysine itaconylation).

Frequently Asked Questions (FAQs)

Q1: What is this compound mediated protein modification?

A1: this compound mediated protein modification, also known as lysine (B10760008) "itaconylation," is a post-translational modification (PTM) where an itaconyl group is transferred from this compound to the ε-amino group of a lysine residue on a target protein.[1][2] This modification is distinct from the more commonly described "itaconation," which involves the direct Michael addition of itaconate to cysteine residues.[1][2] The formation of this compound is a critical prerequisite for lysine itaconylation.[3]

Q2: Why is it critical to validate the specificity of antibodies for itaconylated proteins?

A2: Antibody validation is crucial to ensure that the antibody specifically recognizes the itaconylated lysine residue and not unmodified lysine, the protein backbone, or other structurally similar acyl modifications (e.g., succinylation).[4][5] Lack of specificity can lead to false-positive results, misinterpretation of biological pathways, and wasted resources.[6] Rigorous validation ensures that experimental findings are accurate and reproducible.[5][7]

Q3: What are the gold-standard methods for validating antibody specificity for this PTM?

A3: A multi-pronged approach is recommended. The key methods include:

  • Knockout (KO) Cell/Tissue Models: Using cells from animals lacking the enzyme Immunoresponsive Gene 1 (IRG1), which is essential for itaconate synthesis, provides the ultimate negative control.[6][8] In IRG1 KO models, stimulation (e.g., with LPS) will not induce itaconate production, and therefore no signal should be detected.[8]

  • Peptide Competition Assay: Pre-incubating the antibody with a synthetic peptide containing the specific itaconylated lysine epitope should block the antibody from binding to its target in an assay like a Western blot.[9][10] This demonstrates that the antibody's binding is specific to the modification.

  • Mass Spectrometry (MS): Mass spectrometry is the definitive method for identifying and confirming PTMs.[8][11] Immunoprecipitating a protein of interest with the antibody and then analyzing it with MS can confirm the presence and location of the itaconyl-lysine modification.[12]

Q4: What are appropriate controls to use in my experiments?

A4: In addition to IRG1 KO models, several other controls are essential:

  • Positive Controls: Lysates from wild-type cells stimulated with lipopolysaccharide (LPS) to induce endogenous itaconate production.[8] Alternatively, cells treated with itaconate derivatives like Dimethyl Itaconate (DMI) can be used.[8]

  • Negative Controls: Besides IRG1 KO lysates, using synthetic peptides with unmodified lysine or other acyl modifications (succinyl, glutaryl, etc.) in competition assays helps rule out cross-reactivity.[4] Testing the antibody against proteins modified by structurally similar metabolites like fumarate (B1241708) or citraconate is also recommended.[13]

  • Secondary-Only Control: An incubation with only the secondary antibody should be performed to ensure it does not contribute to non-specific signal.[14]

Key Experimental Methodologies

Experimental Workflow for Antibody Validation

The following diagram illustrates a logical workflow for validating a new antibody against an itaconylated protein.

G cluster_0 Initial Screening cluster_1 Specificity Confirmation cluster_2 Outcome Start Obtain Putative Anti-Itaconyl-Lysine Antibody WB_Screen Western Blot Screen: WT vs. IRG1 KO Lysates (LPS-Stimulated) Start->WB_Screen Decision1 Specific Band Detected in WT only? WB_Screen->Decision1 Peptide_Comp Peptide Competition Assay with Itaconyl-Lysine Peptide Decision1->Peptide_Comp Yes Troubleshoot Troubleshoot or Reject Antibody Decision1->Troubleshoot No Decision2 Signal Abolished? Peptide_Comp->Decision2 IP_MS Immunoprecipitation followed by Mass Spectrometry (IP-MS) Decision2->IP_MS Yes Decision2->Troubleshoot No Validated Antibody Validated for Specificity IP_MS->Validated

Caption: A standard workflow for confirming the specificity of an anti-itaconyl-lysine antibody.

Detailed Protocols

Knockout (KO) Validation by Western Blot

This protocol assesses antibody specificity by comparing its reactivity between wild-type (WT) cells that produce itaconate and IRG1 KO cells that cannot.[8]

  • Cell Culture and Stimulation:

    • Culture WT and IRG1 KO murine bone marrow-derived macrophages (BMDMs) under standard conditions.

    • Treat cells with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce inflammation and endogenous itaconate production in WT cells.[8] Leave an untreated set of cells as a baseline control.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with the primary anti-itaconyl-lysine antibody overnight at 4°C at its optimal dilution.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again as in the previous step.

    • Develop with an ECL substrate and image.

  • Expected Outcome: A specific band should appear in the lane with LPS-treated WT lysate but should be absent or significantly reduced in the IRG1 KO lysate lane.

Peptide Competition Assay

This assay confirms that the antibody binds specifically to the itaconyl-lysine epitope.[9][10]

  • Antibody and Peptide Preparation:

    • Prepare two identical tubes of the primary antibody diluted to 2x the final desired concentration in your antibody dilution buffer.

    • Prepare a stock solution of the itaconyl-lysine competitor peptide. A 200-fold molar excess of peptide to antibody is recommended as a starting point.[10]

  • Pre-incubation:

    • To one antibody tube (the "Blocked" sample), add the competitor peptide to the desired final molar excess.

    • To the other antibody tube (the "Control" sample), add an equal volume of buffer.

    • Incubate both tubes for 30-60 minutes at room temperature with gentle rocking.[9]

  • Western Blotting:

    • Prepare two identical Western blot membranes with the protein samples of interest (e.g., LPS-stimulated WT cell lysate).

    • After blocking, add the "Control" antibody solution to one membrane and the "Blocked" antibody solution to the other.

    • Proceed with the rest of the Western blot protocol as described above.

  • Expected Outcome: The specific band of interest should be visible on the "Control" membrane but should be absent or greatly diminished on the "Blocked" membrane.

Mass Spectrometry (MS) Validation

This is the definitive method to confirm that the protein recognized by the antibody is indeed itaconylated.[11]

  • Immunoprecipitation (IP):

    • Incubate 500-1000 µg of lysate from LPS-stimulated WT cells with the anti-itaconyl-lysine antibody (or an antibody against the target protein of interest) overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein from the beads.

  • Sample Preparation for MS:

    • Run the eluate on an SDS-PAGE gel and perform an in-gel tryptic digest of the band corresponding to the protein of interest.

    • Alternatively, perform an in-solution digest of the entire eluate.[11]

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).

    • The instrument will perform tandem MS (MS/MS) on detected peptide ions.

  • Data Analysis:

    • Search the MS/MS data against a protein database using software capable of identifying unspecified or variable modifications.

    • Specifically search for a mass shift of +112.016 Da on lysine residues, corresponding to itaconylation (C5H4O3).

  • Expected Outcome: The analysis should identify a peptide from the target protein with a lysine residue showing the specific mass shift of itaconylation, confirming the modification.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant validation studies.

Table 1: Antibody Binding Affinity and Kinetics[8]

Antibody CloneTarget AntigenMethodKD (M)
CPTC-2MeSC-1BSA-conjugated ITA-CysBiolayer Interferometry1.2 x 10-8
CPTC-2MeSC-2BSA-conjugated ITA-CysBiolayer Interferometry8.9 x 10-9
CPTC-2MeSC-1BSA-conjugated ITA-CysSurface Plasmon Resonance4.8 x 10-8
CPTC-2MeSC-2BSA-conjugated ITA-CysSurface Plasmon Resonance4.1 x 10-8

This data is for antibodies raised against itaconate-cysteine adducts, but the validation principles are analogous.

Table 2: LC-MS/MS Assay Validation Parameters[15][16][17]

AnalyteLower Limit of Quantification (LLOQ)Sample Volume
Itaconate0.098 µM50 µL
Mesaconate0.098 µM50 µL
Citraconate0.049 µM50 µL

Troubleshooting Guide

Problem: High background or multiple non-specific bands on Western Blot.

Possible CauseRecommended Solution
Primary antibody concentration too high. Perform a titration experiment to determine the optimal antibody concentration. Reduce the concentration for subsequent experiments.[18]
Insufficient blocking. Increase the blocking time to 1-2 hours. Try a different blocking agent (e.g., 5% BSA instead of milk, or a commercial blocking buffer).[14]
Inadequate washing. Increase the number and duration of wash steps after primary and secondary antibody incubations.[14]
Secondary antibody is non-specific. Run a secondary-only control. If signal is present, consider using a pre-adsorbed secondary antibody.[14][18]
Cross-reactivity with other proteins. This is an issue of antibody specificity. Rely on IRG1 KO lysates as a definitive negative control. If bands persist in the KO lane, the antibody is not specific.

Problem: No signal or a very weak signal.

Possible CauseRecommended Solution
Low or no target protein expression. Ensure you are using a positive control known to express the itaconylated protein (e.g., LPS-stimulated macrophages).[8]
Antibody is not functional. Check the antibody's storage conditions and expiration date. Test it on a positive control where a signal is guaranteed.[19]
Epitope is masked. For some antibodies, especially in IHC, antigen retrieval may be necessary to unmask the epitope.[14]
Incorrect secondary antibody. Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary).[14]
Itaconate Metabolism and Protein Modification Pathway

The diagram below outlines the metabolic pathway from the TCA cycle intermediate cis-aconitate to the formation of itaconylated proteins.

G TCA TCA Cycle CisAcon cis-Aconitate TCA->CisAcon Itaconate Itaconate CisAcon->Itaconate IRG1 ItaconylCoA This compound Itaconate->ItaconylCoA SUGCT ModifiedProtein Itaconylated Protein ItaconylCoA->ModifiedProtein Protein Target Protein (with Lysine residue) Protein->ModifiedProtein IRG1 IRG1 SUGCT SUGCT

Caption: Metabolic activation of itaconate and subsequent protein lysine itaconylation.

Troubleshooting Logic

Use this flowchart to diagnose common issues during Western blot validation.

G Start Start WB Analysis: WT vs IRG1 KO Result Evaluate Blot Start->Result HighBg High Background or Non-Specific Bands Result->HighBg Messy WeakSig Weak or No Signal Result->WeakSig Faint/Empty GoodSig Clean Band in WT, No Band in KO Result->GoodSig Specific Sol_HighBg1 Decrease Primary Ab Conc. HighBg->Sol_HighBg1 Sol_HighBg2 Improve Blocking/Washing HighBg->Sol_HighBg2 Sol_HighBg3 Use KO Lysate to Confirm HighBg->Sol_HighBg3 Sol_WeakSig1 Check Positive Control WeakSig->Sol_WeakSig1 Sol_WeakSig2 Verify Antibody Activity WeakSig->Sol_WeakSig2 Sol_WeakSig3 Increase Protein Load WeakSig->Sol_WeakSig3

Caption: A decision tree for troubleshooting common Western blot validation problems.

References

Technical Support Center: Enhancing Intracellular Itaconyl-CoA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of Itaconyl-CoA into cultured cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Can I directly add this compound to my cell culture medium to increase intracellular levels?

A1: Direct addition of this compound to cell culture medium is generally ineffective. Coenzyme A and its esters are large, polar molecules that cannot efficiently cross the cell membrane to reach the cytoplasm and mitochondria where they are metabolically active.

Q2: What is the standard approach for increasing intracellular this compound?

A2: The most common and effective strategy is to treat cells with cell-permeable precursors of itaconate, which are then endogenously converted to this compound. Itaconate itself has poor cellular permeability due to its polar nature[1][2]. Therefore, researchers typically use more lipophilic and cell-permeable derivatives, such as:

  • Dimethyl Itaconate (DI)

  • 4-Octyl Itaconate (OI) [3]

  • Itaconic Acid Prodrugs (e.g., POC-based prodrugs)[1]

Once inside the cell, these compounds are hydrolyzed to release itaconate, which is then converted to this compound by cellular enzymes.

Q3: How is itaconate converted to this compound inside the cell?

A3: The conversion of itaconate to this compound is primarily catalyzed by two mitochondrial enzymes:

  • Succinyl-CoA:glutarate-CoA transferase (SUGCT) : This enzyme transfers a CoA moiety from succinyl-CoA to itaconate.[4][5]

  • Succinyl-CoA synthetase (SCS) : This enzyme can also catalyze the formation of this compound.[3][6]

The following diagram illustrates this intracellular conversion process.

Itaconate_to_ItaconylCoA_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Mitochondria) Precursor Cell-Permeable Precursor (e.g., 4-Octyl Itaconate, DI, Prodrugs) Itaconate Itaconate Precursor->Itaconate Uptake & Hydrolysis Enzymes SUGCT / SCS Itaconate->Enzymes ItaconylCoA This compound Downstream Downstream Effects (e.g., Enzyme Inhibition) ItaconylCoA->Downstream Enzymes->ItaconylCoA

Caption: Intracellular conversion of cell-permeable precursors to this compound.

Q4: What are the functional differences between Dimethyl Itaconate (DI) and 4-Octyl Itaconate (OI)?

A4: Both DI and OI are cell-permeable derivatives designed to increase intracellular itaconate levels. However, they possess different properties. OI is noted for its ability to limit inflammatory responses by alkylating cysteine residues on various proteins.[3] While both are used to mimic the effects of endogenous itaconate, some studies suggest that derivatives like DI and OI may not fully convert to intracellular itaconate and can have biological effects of their own.[2] The choice between them may depend on the specific experimental goals and cell type.

Q5: How can I confirm that the delivered precursor has been converted to this compound?

A5: Confirmation requires direct measurement of intracellular metabolites. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique can accurately identify and quantify this compound and related metabolites like itaconate, succinate (B1194679), and acetyl-CoA from cell lysates.[7][8] An increase in the intracellular concentration of succinate is often used as an indirect indicator of this compound activity, as this compound is known to inhibit succinate dehydrogenase (SDH).[8][9]

Troubleshooting Guides

Problem 1: I have treated my cells with an itaconate precursor, but I do not observe the expected downstream biological effects (e.g., no change in succinate levels, no anti-inflammatory response).

Possible Cause Troubleshooting Step
1. Inefficient Cellular Uptake Verify the cell permeability of your chosen precursor in your specific cell line. Consider testing different derivatives (e.g., DI vs. OI vs. newer prodrugs). Optimize concentration and incubation time; start with a dose-response and time-course experiment (e.g., 10 µM - 250 µM for 4-24 hours).
2. Low Intracellular Conversion Rate The expression and activity of converting enzymes (SUGCT, SCS) can vary between cell types. If possible, confirm the expression of these enzymes in your cells. Unfortunately, directly enhancing their activity is not straightforward.
3. Rapid Degradation or Export Intracellular itaconate can be metabolized or exported out of the cell by transporters like ATP-binding cassette transporter G2 (ABCG2).[3] This can limit the substrate available for this compound synthesis.
4. Incorrect Measurement of Downstream Effect Ensure your assay for the downstream effect is sensitive and validated. For succinate accumulation, use a reliable method like LC-MS/MS. Be aware that the metabolic state of your cells can influence the outcome.
5. Derivative Has Off-Target Effects Some itaconate derivatives might exert biological effects independent of their conversion to this compound.[2][9] Compare the effects of different precursors to distinguish specific from non-specific effects.

The following workflow can guide your troubleshooting process:

Troubleshooting_Workflow Start No Downstream Effect Observed CheckUptake Step 1: Verify Precursor Uptake - Optimize Dose/Time - Try Different Precursors Start->CheckUptake DirectMeasure Step 2: Directly Measure Metabolites (LC-MS/MS) CheckUptake->DirectMeasure ItaconylCoAPresent Is this compound Increased? DirectMeasure->ItaconylCoAPresent ItaconatePresent Is Itaconate Increased, but not this compound? ItaconylCoAPresent->ItaconatePresent No CheckAssay Step 3: Re-evaluate Downstream Assay - Check Sensitivity - Consider Cell-Specific Responses ItaconylCoAPresent->CheckAssay Yes LowConversion Problem: Low Conversion - Check SUGCT/SCS Expression ItaconatePresent->LowConversion Yes LowUptake Problem: Low Uptake/Stability - Re-optimize Delivery (Step 1) ItaconatePresent->LowUptake No

Caption: A logical workflow for troubleshooting failed this compound delivery experiments.

Problem 2: How do I select the appropriate concentration and incubation time for my itaconate precursor?

A2: There is no universal protocol, as the optimal conditions are highly dependent on the cell type and the specific precursor used.

  • Consult the Literature: Start by reviewing studies that have used the same precursor in a similar cell line. The table below summarizes concentrations used in various studies.

  • Perform a Dose-Response Experiment: Test a range of concentrations (e.g., 10, 50, 100, 250 µM) for a fixed time (e.g., 24 hours).

  • Perform a Time-Course Experiment: Use an effective concentration from your dose-response and vary the incubation time (e.g., 4, 8, 12, 24 hours).

  • Assess Cytotoxicity: Always perform a cell viability assay (e.g., MTT, LDH) in parallel to ensure the chosen concentrations are not toxic to your cells.

Quantitative Data Summary

The following table summarizes the concentrations of itaconate and its derivatives used in published cell culture experiments and their observed effects. This data can serve as a starting point for designing your own experiments.

CompoundCell LineConcentrationIncubation TimeKey FindingCitation
ItaconateHuh7, HepG22 mM48 hoursIncreased intracellular methylmalonate levels.[8]
ItaconateHuh75 mM48 hoursDecreased acetyl-CoA levels; increased propionyl-CoA/acetyl-CoA ratio.[8][10]
[U-13C5]itaconateHepG2, Huh71 mM & 10 mM24 hoursDid not observe labeling of citrate (B86180) or palmitate, suggesting itaconate is not metabolized to acetyl-CoA in vitro.[7][11]
[U-13C5]itaconateHEK-2933 mM15, 30, 120 minItaconate was metabolized to mesaconate and citramalate.[7]
ItaconateRAW 264.72 mM24 hoursExogenous itaconate increased intracellular itaconate levels.[10]

Experimental Protocols

Protocol 1: General Method for Delivery of Itaconate Derivatives to Cultured Cells

  • Reagent Preparation:

    • Prepare a stock solution of the itaconate derivative (e.g., 4-Octyl Itaconate) in a suitable solvent like DMSO. A high concentration (e.g., 100 mM) is recommended to minimize the final solvent concentration in the culture medium.

    • Store the stock solution at -20°C or -80°C as recommended by the manufacturer.

  • Cell Seeding:

    • Seed your cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow cells to adhere and grow overnight.

  • Cell Treatment:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in fresh, pre-warmed complete culture medium to achieve the desired final concentrations.

    • Important: Prepare a vehicle control by adding the same amount of solvent (e.g., DMSO) to a separate aliquot of medium. The final solvent concentration should typically be below 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the itaconate derivative or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 4 to 48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).

  • Harvesting for Metabolite Analysis:

    • After incubation, place the culture plates on ice.

    • Quickly aspirate the medium and wash the cells twice with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80% methanol/water at -20°C) to the cells to quench metabolism.[7]

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Proceed with sample processing for LC-MS/MS analysis.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This is a generalized outline. Specific parameters must be optimized for your instrument.

  • Sample Preparation:

    • Following cell harvesting (Protocol 1, Step 5), vortex the cell lysate vigorously.

    • Centrifuge the extracts at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet cell debris and proteins.[7]

    • Transfer the supernatant (containing the metabolites) to a new tube for analysis.

  • LC Separation:

    • Use a reverse-phase C18 column suitable for separating polar metabolites.

    • The mobile phase typically consists of an aqueous component with a weak acid (e.g., formic acid or acetic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

    • Run a gradient from high aqueous to high organic to elute the metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. You will need to know the specific precursor-to-product ion transitions for this compound. For example, a study identified this compound by the m/z of 880.1379.[8]

    • Include a stable isotope-labeled internal standard if available to correct for matrix effects and variations in sample processing.

  • Data Analysis:

    • Generate a standard curve using a pure this compound standard of known concentrations.

    • Integrate the peak areas for this compound in your samples.

    • Quantify the concentration in your samples by comparing their peak areas to the standard curve. Normalize the final concentration to cell number or total protein content.

References

Validation & Comparative

Comparative Analysis of Itaconyl-CoA and Succinyl-CoA as Inhibitors of ALAS2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of Itaconyl-CoA and succinyl-CoA on 5'-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in erythroid heme synthesis. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biochemical processes to support further research and drug development efforts in areas related to heme metabolism and inflammatory diseases.

Quantitative Comparison of Inhibitory Effects

The inhibitory potential of this compound and the substrate affinity of succinyl-CoA for ALAS2 have been determined through kinetic assays. This compound acts as a competitive inhibitor of ALAS2, meaning it directly competes with the natural substrate, succinyl-CoA, for binding to the enzyme's active site.

CompoundParameterValue (µM)Inhibition Type
This compoundK_i_100 ± 20Competitive
Succinyl-CoAK_m_10 ± 2Substrate

Table 1: Comparison of Kinetic Parameters for this compound and Succinyl-CoA with ALAS2. The inhibitory constant (K_i_) for this compound and the Michaelis constant (K_m_) for succinyl-CoA are presented.[1] Data indicate that succinyl-CoA has a tenfold higher affinity for the ALAS2 active site than this compound.

Biochemical Signaling Pathway

In erythroid precursors, the immunometabolite itaconate can be taken up and converted to this compound by the enzyme succinyl-CoA:glutarate-CoA transferase (SUGCT).[1] this compound then acts as a competitive inhibitor of ALAS2, the first and rate-limiting enzyme in the heme synthesis pathway.[1][2] This inhibition curtails the production of heme.[1][2]

Itaconate Itaconate SUGCT SUGCT Itaconate->SUGCT ItaconylCoA This compound ALAS2 ALAS2 ItaconylCoA->ALAS2 Heme Heme Synthesis ALAS2->Heme SUGCT->ItaconylCoA

Figure 1. This compound Inhibition of Heme Synthesis. Itaconate is converted to this compound, which competitively inhibits ALAS2, blocking heme synthesis.

Experimental Protocols

The following protocol outlines a discontinuous colorimetric assay used to determine the inhibitory effects of this compound on ALAS2 activity.

Objective: To measure the kinetic parameters of ALAS2 in the presence of its substrate succinyl-CoA and the inhibitor this compound.

Materials:

  • Recombinant ALAS2 enzyme

  • Succinyl-CoA

  • This compound

  • Glycine

  • Reaction Buffer (e.g., Tris-HCl, pH 7.5)

  • Modified Ehrlich's reagent

  • Trichloroacetic acid (TCA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each reaction should contain the reaction buffer, a fixed concentration of ALAS2 enzyme, and a fixed, saturating concentration of glycine.

  • Substrate and Inhibitor Addition:

    • To determine the K_m_ of succinyl-CoA, vary its concentration across a range of wells (e.g., 0-200 µM).

    • To determine the K_i_ of this compound, prepare sets of wells with varying concentrations of succinyl-CoA, with each set containing a different fixed concentration of this compound (e.g., 0 µM, 100 µM, 200 µM).

  • Initiation and Incubation: Initiate the enzymatic reaction by adding ALAS2. Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of TCA.

  • Colorimetric Detection: Add modified Ehrlich's reagent to each well. This reagent reacts with the product of the ALAS2 reaction, δ-aminolevulinic acid (ALA), to produce a colored compound.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 555 nm) using a spectrophotometer.

  • Data Analysis:

    • Convert absorbance values to the concentration of ALA produced using a standard curve.

    • Plot the reaction velocity (rate of ALA formation) against the substrate (succinyl-CoA) concentration.

    • For inhibition studies, create Lineweaver-Burk or other suitable kinetic plots to determine the type of inhibition and calculate the K_i_ for this compound.[1]

Experimental Workflow

The following diagram illustrates the workflow for the discontinuous kinetic assay to assess ALAS2 inhibition.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Reagents: - ALAS2 Enzyme - Succinyl-CoA - this compound - Glycine - Buffers p2 Prepare 96-well plate with varying concentrations of Succinyl-CoA and this compound p1->p2 r1 Initiate reaction by adding ALAS2 p2->r1 r2 Incubate at 37°C r1->r2 r3 Terminate reaction with Trichloroacetic Acid r2->r3 d1 Add modified Ehrlich's reagent r3->d1 d2 Measure absorbance at 555 nm d1->d2 a1 Calculate reaction velocities d2->a1 a2 Generate kinetic plots (e.g., Lineweaver-Burk) a1->a2 a3 Determine Km and Ki a2->a3

Figure 2. ALAS2 Inhibition Assay Workflow. A stepwise representation of the discontinuous kinetic assay to determine the inhibitory effects of this compound.

References

Itaconyl-CoA vs. Dimethyl Itaconate: A Comparative Guide to their Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of immunometabolism, itaconate and its derivatives have emerged as critical regulators of cellular function, particularly in the context of inflammation and metabolic reprogramming. This guide provides a comprehensive comparison of two key players: the endogenous metabolite Itaconyl-CoA and the widely used synthetic derivative, dimethyl itaconate. By examining their distinct mechanisms of action, cellular targets, and downstream effects, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs and therapeutic strategies.

At a Glance: Key Differences

FeatureThis compoundDimethyl Itaconate
Origin Endogenous, formed from itaconateSynthetic, cell-permeable derivative
Primary Mechanism Covalent protein modification, enzyme inhibitionDirect electrophilic stress, potent Nrf2 activator
Nrf2 Activation Activates Nrf2Potent activator of Nrf2
Metabolic Effects Inhibits methylmalonyl-CoA mutase, impacts BCAA metabolismDoes not significantly convert to intracellular itaconate
Anti-inflammatory Profile Modulates inflammatory responsesPotent anti-inflammatory effects

Unraveling the Mechanisms of Action

This compound and dimethyl itaconate, while related, exert their cellular effects through fundamentally different mechanisms.

This compound: The Endogenous Modulator

This compound is the activated form of itaconate, an intermediate of the Krebs cycle produced in immune cells like macrophages.[1] Its primary roles in the cell are multifaceted, involving both metabolic regulation and the modulation of inflammatory pathways.[2] A key mechanism of this compound is its ability to covalently modify proteins, a process known as "itaconylation." This modification can alter the function of target proteins, thereby influencing cellular signaling.[2]

One of the most well-characterized targets of this compound is methylmalonyl-CoA mutase (MCM) , an enzyme crucial for the metabolism of branched-chain amino acids (BCAAs).[3] By inhibiting MCM, this compound disrupts BCAA metabolism, a process that has implications for both host and pathogen physiology.[3] Furthermore, this compound has been shown to activate the transcription factor Nrf2 , a master regulator of the antioxidant response, which helps to mitigate virus-induced oxidative stress.[2] Emerging evidence also suggests that this compound can inhibit the oligomerization of gasdermin D (GSDMD), a key step in pyroptosis, a form of inflammatory cell death.[2]

Dimethyl Itaconate: The Potent Synthetic Agonist

Dimethyl itaconate (DI) is a cell-permeable ester derivative of itaconate that has been widely adopted as a research tool to probe the effects of itaconate signaling.[4] However, it is crucial to note that DI is not significantly metabolized into itaconate within the cell.[5] Instead, its biological effects are largely attributed to its potent electrophilic nature, which allows it to readily react with cysteine residues on proteins.[6]

This high reactivity makes dimethyl itaconate a powerful activator of the Nrf2 signaling pathway .[7] It directly modifies cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the subsequent expression of antioxidant and anti-inflammatory genes.[8] In addition to its effects on Nrf2, dimethyl itaconate has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).[9][10]

Comparative Analysis of Cellular Effects

While both molecules exhibit anti-inflammatory properties, their distinct mechanisms lead to different downstream consequences.

Modulation of Inflammatory Signaling
Target PathwayThis compoundDimethyl Itaconate
Nrf2 Activation Activates Nrf2, mitigating oxidative stress[2]Potent activator of Nrf2 via Keap1 modification[7][8]
Inflammasome Inhibits GSDMD oligomerization, blocking pyroptosis[2]Inhibits NLRP3 inflammasome activation[8]
Cytokine Production Modulates inflammatory responsesSuppresses LPS-induced production of TNF-α, IL-6, and NOS2[9][10]
Impact on Cellular Metabolism
Metabolic PathwayThis compoundDimethyl Itaconate
BCAA Metabolism Inhibits methylmalonyl-CoA mutase (MCM)[3]Does not directly inhibit MCM in the same manner
Heme Synthesis Inhibits 5-aminolevulinate synthase (ALAS2)[11]No direct reported effect
Intracellular Itaconate Is the activated form of intracellular itaconateNot significantly converted to intracellular itaconate[5]

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages

This protocol details the investigation of the anti-inflammatory properties of this compound and dimethyl itaconate in a macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat cells with varying concentrations of this compound or dimethyl itaconate for 2 hours.

2. Inflammatory Stimulation:

  • Stimulate the pre-treated cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

3. Cytokine Analysis:

  • Collect the cell culture supernatants.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

4. Gene Expression Analysis (Optional):

  • Lyse the cells and extract total RNA using a suitable kit.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

Protocol 2: Evaluation of Nrf2 Pathway Activation

This protocol outlines the assessment of Nrf2 activation in response to this compound and dimethyl itaconate treatment.

1. Cell Culture and Treatment:

  • Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treat cells with this compound or dimethyl itaconate at various concentrations for 6 hours.

2. Nuclear and Cytoplasmic Fractionation:

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

3. Western Blot Analysis:

  • Determine the protein concentration of both fractions.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against Nrf2, Keap1, and loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in nuclear Nrf2 levels indicates pathway activation.

4. Nrf2 Target Gene Expression (Optional):

  • Extract total RNA from treated cells and perform qRT-PCR to measure the expression of Nrf2 target genes such as Hmox1 and Nqo1.[12]

Visualizing the Pathways

Itaconyl_CoA_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Itaconate Itaconate This compound This compound Itaconate->this compound Activation MCM Methylmalonyl-CoA Mutase This compound->MCM Inhibits ALAS2 5-aminolevulinate synthase This compound->ALAS2 Inhibits GSDMD Gasdermin D This compound->GSDMD Inhibits oligomerization Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Activates Pyroptosis Pyroptosis GSDMD->Pyroptosis Nrf2_active Active Nrf2 Nrf2_Keap1->Nrf2_active ARE Antioxidant Response Element Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Signaling pathways of this compound.

Experimental_Workflow Start Start: Seed Macrophages Pre-treatment Pre-treat with This compound or Dimethyl Itaconate Start->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction qRT-PCR Gene Expression Analysis (qRT-PCR) RNA_Extraction->qRT-PCR

References

A Head-to-Head Comparison: High-Performance Liquid Chromatography (HPLC) vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Itaconyl-CoA, a key immunometabolite, is critical for understanding its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed comparison of their performance characteristics, experimental protocols, and the metabolic context of this compound.

Performance Characteristics: A Comparative Overview

ParameterHPLC-UVLC-MS/MS
Sensitivity Lower (micromolar range)Higher (nanomolar to picomolar range)[1]
Specificity Lower, potential for co-eluting interferencesHigher, based on mass-to-charge ratio and fragmentation
Linearity Good, typically over 2-3 orders of magnitudeExcellent, typically over 3-5 orders of magnitude[1]
Precision Good, with %RSD typically <15%Excellent, with %RSD typically <10%[2]
Sample Throughput ModerateHigh, with rapid run times[1]
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher
Robustness Generally considered more robust and easier to useCan be more complex to operate and maintain

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS. These protocols are adapted from established methods for short-chain acyl-CoAs and should be optimized for specific experimental conditions.[3]

Sample Preparation (from Mammalian Cell Culture)
  • Cell Lysis and Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 500 µL of ice-cold 0.6 M perchloric acid (PCA) to the culture dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.

  • Neutralization:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

    • Neutralize the extract by adding a calculated amount of potassium carbonate (K₂CO₃).

    • Vortex and centrifuge to pellet the potassium perchlorate (B79767) precipitate.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Samples are now ready for analysis. For storage, snap-freeze in liquid nitrogen and store at -80°C.

HPLC-UV Method
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5-30% B

    • 15-20 min: 30-50% B

    • 20-22 min: 50-5% B

    • 22-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Column Temperature: 30°C.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 2% B

    • 2-8 min: 2-50% B

    • 8-10 min: 50-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: A specific precursor-to-product ion transition for this compound would need to be determined by direct infusion of a standard.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the biological relevance and the analytical process, the following diagrams illustrate the metabolic pathway of this compound and a typical workflow for method cross-validation.

Itaconyl_CoA_Pathway cluster_TCA TCA Cycle cis-Aconitate cis-Aconitate IRG1 IRG1 cis-Aconitate->IRG1 Itaconate Itaconate IRG1->Itaconate Decarboxylation Succinyl-CoA Synthetase Succinyl-CoA Synthetase Itaconate->Succinyl-CoA Synthetase This compound This compound Succinyl-CoA Synthetase->this compound CoA Addition Hydratase Hydratase This compound->Hydratase (S)-citramalyl-CoA (S)-citramalyl-CoA Hydratase->(S)-citramalyl-CoA Hydration Cleavage Cleavage (S)-citramalyl-CoA->Cleavage Acetyl-CoA Acetyl-CoA Cleavage->Acetyl-CoA Pyruvate Pyruvate Cleavage->Pyruvate

Caption: CoA-dependent degradation pathway of Itaconate.

Method_Cross_Validation_Workflow Sample_Preparation Sample Preparation (e.g., Cell Lysate) Split_Sample Split Sample Sample_Preparation->Split_Sample HPLC_Analysis HPLC-UV Analysis Split_Sample->HPLC_Analysis Aliquot 1 LCMS_Analysis LC-MS/MS Analysis Split_Sample->LCMS_Analysis Aliquot 2 Data_Acquisition_HPLC Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition_HPLC Data_Acquisition_LCMS Data Acquisition (Chromatograms & Spectra) LCMS_Analysis->Data_Acquisition_LCMS Data_Analysis Data Analysis (Quantification, Statistical Comparison) Data_Acquisition_HPLC->Data_Analysis Data_Acquisition_LCMS->Data_Analysis Report Comparison Report Data_Analysis->Report

Caption: Experimental workflow for method cross-validation.

References

Comparing the immunomodulatory properties of Itaconyl-CoA and 4-octyl itaconate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Itaconyl-CoA and 4-Octyl Itaconate in Immunomodulation

Introduction

In the field of immunometabolism, itaconate has emerged as a critical regulator of immune responses. Produced in large quantities by myeloid cells during inflammation, this dicarboxylic acid and its derivatives modulate cellular metabolism and signaling pathways to control inflammatory outcomes. Two key molecules at the forefront of this research are this compound, the endogenously activated form of itaconate, and 4-octyl itaconate (4-OI), a synthetic, cell-permeable derivative. While related, they possess distinct biochemical properties and mechanisms of action. This guide provides a detailed comparison of their immunomodulatory functions, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies.

This compound is synthesized within the mitochondria from itaconate and Coenzyme A, a process catalyzed by enzymes such as succinyl-CoA:glutarate-CoA transferase (SUGCT).[1] It functions as a reactive molecule that can directly modify proteins through a process called "itaconylation" or competitively inhibit key metabolic enzymes.[1][2] In contrast, 4-octyl itaconate is an esterified form of itaconate, designed to enhance cell permeability for in vitro and in vivo studies.[3][4] Crucially, 4-OI is not significantly converted into intracellular itaconate or this compound; instead, it acts as a potent electrophile that directly alkylates cysteine residues on target proteins.[3][5]

Comparative Mechanism of Action

The immunomodulatory effects of this compound and 4-OI stem from their ability to interact with and modify distinct sets of proteins, leading to overlapping but non-identical biological outcomes.

This compound: As the activated form of endogenous itaconate, this compound's primary roles are linked to direct enzymatic inhibition and protein acylation.

  • Enzyme Inhibition: this compound is a competitive inhibitor of several key metabolic enzymes. It inhibits the erythroid-specific 5-aminolevulinate synthase (ALAS2), the rate-limiting enzyme in heme synthesis, potentially contributing to anemia of inflammation.[1] It also inactivates the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT), thereby disrupting the catabolism of branched-chain amino acids and odd-chain fatty acids.[1][6][7]

  • Protein Itaconylation: It has been discovered that this compound can serve as a substrate for the lysine (B10760008) acylation of proteins, a post-translational modification termed "itaconylation."[2] This modification has been identified on several glycolytic enzymes, including GAPDH, and histones, suggesting a role in regulating metabolism and gene expression.[2]

4-Octyl Itaconate (4-OI): As a synthetic derivative, 4-OI is a powerful research tool known for its potent and broad-acting electrophilic nature.

  • Nrf2 Activation: The most well-characterized mechanism of 4-OI is the robust activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2).[4][8] 4-OI directly alkylates cysteine residues on Keap1, the negative regulator of Nrf2.[4][9] This modification prevents the degradation of Nrf2, allowing it to translocate to the nucleus and drive the expression of antioxidant and anti-inflammatory genes, such as HMOX1 and NQO1.[8][10]

  • Direct Alkylation of Signaling Proteins: Beyond Keap1, 4-OI's electrophilicity allows it to directly modify and inhibit other key immune signaling proteins. It has been shown to alkylate and inhibit the glycolytic enzyme GAPDH, which is crucial for its anti-inflammatory effects in macrophages.[11] Furthermore, 4-OI can directly alkylate and inhibit the STING protein, thereby suppressing type I interferon responses.[3][12][13] It has also been reported to inhibit JAK1, modulating cytokine signaling.[14][15]

Data Presentation: A Comparative Summary

The following table summarizes the known effects of this compound and 4-octyl itaconate on key immunomodulatory targets and pathways.

Target/PathwayThis compound Effect4-Octyl Itaconate (4-OI) EffectKey References
Nrf2 Pathway Indirectly activates Nrf2.[16]Potently activates Nrf2 by direct alkylation of Keap1.[8][9][17][4][8][9][16][17]
Glycolysis Modifies glycolytic enzymes (e.g., GAPDH) via "itaconylation".[2]Directly alkylates and inhibits GAPDH, blocking glycolytic flux.[11][2][11]
Enzyme Inhibition Competitive inhibitor of ALAS2 and methylmalonyl-CoA mutase (MUT).[1][6]Inhibits GAPDH activity.[11][1][6][11]
STING Pathway Not a primary reported mechanism.Directly alkylates and inhibits STING phosphorylation, reducing IFN-β production.[12][13][12][13]
JAK/STAT Pathway Not a primary reported mechanism.Inhibits JAK1, ameliorating immune cell hyperactivation.[14][15][14][15]
Inflammasome Inhibits Gasdermin D (GSDMD) oligomerization, blocking pyroptosis.[16]Inhibits NLRP3 inflammasome activation.[9][15][9][15][16]
Cytokine Production Contributes to the reduction of pro-inflammatory cytokines.Potently decreases production of IL-1β, IL-6, and TNF-α in various cell types.[4][14][18][14][18]
Cell Permeability Generated intracellularly from itaconate.High cell permeability due to its octyl ester modification.[3][4][1][3][4]
Metabolic Fate Endogenous reactive intermediate.Not significantly converted to intracellular itaconate or this compound.[3][5][3][5]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are representative protocols for studying the immunomodulatory effects of these compounds in vitro.

In Vitro Macrophage Polarization and Treatment

This protocol describes the treatment of bone marrow-derived macrophages (BMDMs) to assess the effects of this compound precursors or 4-OI on inflammatory responses.

  • Cell Culture: Culture primary murine bone marrow-derived macrophages (BMDMs) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Pre-treatment: Plate BMDMs at a density of 1 x 10^6 cells/mL. Pre-treat cells with 4-octyl itaconate (e.g., 50-250 µM) or a vehicle control (DMSO) for 4-12 hours. For studying endogenous this compound, cells would typically be primed with a TLR agonist to induce itaconate synthesis.

  • Inflammatory Stimulation: Following pre-treatment, stimulate the macrophages with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified duration (e.g., 4-24 hours) to induce a pro-inflammatory M1 phenotype. For inflammasome activation studies, a second stimulus like ATP (e.g., 5 mM) can be added for the final hour.[3]

  • Sample Collection: Collect cell culture supernatants to measure cytokine secretion via ELISA. Lyse the cells with appropriate buffers for subsequent protein (Western Blot) or RNA (qRT-PCR) analysis.

Western Blot Analysis for Nrf2 Activation

This protocol is used to quantify the protein levels of Nrf2 and its downstream targets.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.[3][19][20]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the mRNA levels of inflammatory and antioxidant genes.

  • RNA Extraction: Isolate total RNA from treated cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and specific primers for target genes (e.g., Il1b, Il6, Tnf, Nqo1, Hmox1) and a housekeeping gene (e.g., Actb, B2m).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[14][20]

Visualizations: Pathways and Workflows

Itaconyl_CoA_Metabolic_Actions cluster_mito Mitochondrion Itaconate Itaconate SUGCT SUGCT Itaconate->SUGCT + CoA Itaconyl_CoA This compound ALAS2 ALAS2 Itaconyl_CoA->ALAS2 Inhibits MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibits SUGCT->Itaconyl_CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->SUGCT Heme_Synth Heme Synthesis ALAS2->Heme_Synth BCAA_Metab BCAA Metabolism MUT->BCAA_Metab

Caption: Metabolic actions of this compound in the mitochondrion.

Four_OI_Nrf2_Pathway cluster_cell Macrophage cluster_cyto Cytosol cluster_nuc Nucleus Four_OI 4-Octyl Itaconate (4-OI) Keap1 Keap1 Four_OI->Keap1 Alkylates & Inhibits Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasomal\nDegradation Proteasomal Degradation Keap1_Nrf2->Proteasomal\nDegradation ARE ARE Nrf2_nuc->ARE Anti_Inflammatory_Genes Antioxidant & Anti-inflammatory Genes (Hmox1, Nqo1) ARE->Anti_Inflammatory_Genes

Caption: 4-OI activates the Nrf2 antioxidant response pathway.

Experimental_Workflow start Culture BMDMs treatment Pre-treat with 4-OI or Vehicle (DMSO) start->treatment stimulation Stimulate with LPS (e.g., 100 ng/mL) treatment->stimulation harvest Harvest Supernatant & Cells stimulation->harvest analysis Analysis harvest->analysis elisa ELISA for Cytokines (IL-6, TNF-α) analysis->elisa Supernatant qpcr qRT-PCR for Gene Expression (Il1b, Nqo1) analysis->qpcr Cells western Western Blot for Proteins (Nrf2, HO-1) analysis->western Cells end Compare Results elisa->end qpcr->end western->end

References

Distinguishing the Metabolic Impact of Itaconate versus Itaconyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of immunometabolism, the dicarboxylic acid itaconate and its activated form, itaconyl-CoA, have emerged as critical regulators of cellular metabolism and inflammatory responses. While often discussed in tandem, these two molecules possess distinct mechanisms of action and metabolic consequences. This guide provides a comprehensive comparison of itaconate and this compound, offering researchers, scientists, and drug development professionals a clear understanding of their differential impacts, supported by experimental data and detailed protocols.

Core Mechanisms and Metabolic Impact

Itaconate and this compound exert their effects through different primary mechanisms. Itaconate primarily acts as a competitive inhibitor of enzymes and an electrophile that modifies cysteine residues on proteins. In contrast, this compound, the high-energy thioester derivative, serves as a substrate for a unique post-translational modification and a potent inhibitor of a specific B12-dependent enzyme.

Itaconate: An Electrophilic Regulator and Enzyme Inhibitor

Produced in macrophages and other immune cells from the Krebs cycle intermediate cis-aconitate, itaconate plays a significant anti-inflammatory and antioxidant role.[1][2] Its primary modes of action include:

  • Inhibition of Succinate (B1194679) Dehydrogenase (SDH): As a structural analog of succinate, itaconate competitively inhibits SDH (Complex II) of the electron transport chain.[3][4] This leads to the accumulation of succinate, which can have its own signaling consequences, and a decrease in mitochondrial respiration.[5][6]

  • Activation of the Nrf2 Pathway: Itaconate's electrophilic nature allows it to react with cysteine residues on Keap1, the primary negative regulator of the transcription factor Nrf2.[2][7] This modification, termed "itaconation," prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and anti-inflammatory genes.[7]

  • Inhibition of the NLRP3 Inflammasome: Itaconate has been shown to directly modify NLRP3, a key component of the inflammasome, thereby inhibiting its activation and subsequent release of pro-inflammatory cytokines like IL-1β.[8][9]

This compound: A Modifier of Protein Function and B12 Metabolism

Itaconate is converted to this compound within the cell, a crucial activation step that unlocks a distinct set of metabolic interventions.[10][11] The key functions of this compound include:

  • Inhibition of Methylmalonyl-CoA Mutase (MCM): this compound is a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[10][11] This enzyme is critical for the metabolism of branched-chain amino acids (BCAAs) and odd-chain fatty acids.[10] Inhibition of MCM leads to the accumulation of methylmalonyl-CoA and disrupts these metabolic pathways.

  • Protein Itaconylation: A recently discovered post-translational modification, "itaconylation," involves the transfer of the itaconyl group from this compound to lysine (B10760008) residues on target proteins.[5] This modification has been identified on various proteins, including those involved in glycolysis and histones, suggesting a broad regulatory role in metabolism and epigenetics.

  • Inhibition of Heme Synthesis: this compound acts as a competitive inhibitor of 5-aminolevulinate synthase 2 (ALAS2), the rate-limiting enzyme in heme synthesis in erythroid precursors.[11]

Quantitative Comparison of Metabolic Effects

The distinct mechanisms of itaconate and this compound lead to different and measurable impacts on cellular metabolism. The following tables summarize key quantitative data from experimental studies.

ParameterItaconateThis compoundReference(s)
Primary Target(s) Succinate Dehydrogenase (SDH), Keap1, NLRP3Methylmalonyl-CoA Mutase (MCM), 5-aminolevulinate synthase 2 (ALAS2), Lysine residues on proteins[2][3][4][5][10][11]
Mechanism of Action Competitive enzyme inhibition, Cysteine modification (Itaconation)Enzyme inhibition, Lysine modification (Itaconylation)[2][3][5][10]
Effect on Mitochondrial Respiration (OCR) Decreases succinate-driven OCRIndirect effects through metabolic disruption[5][6][10]
Key Downstream Metabolic Pathways Affected Krebs Cycle, Nrf2 antioxidant responseBranched-chain amino acid metabolism, Odd-chain fatty acid metabolism, Heme synthesis, Glycolysis[2][3][10][11]
EnzymeInhibitorInhibition Constant (Ki/IC50)Cell/SystemReference(s)
Succinate Dehydrogenase (SDH)ItaconateKi = 0.22 mMMurine Bone Marrow-Derived Macrophages (BMDMs)[4]
5-aminolevulinate synthase 2 (ALAS2)This compoundKi = 100 ± 20 µMRecombinant enzyme[11]

Signaling Pathways and Experimental Workflows

The differential actions of itaconate and this compound can be visualized through their respective signaling pathways and the experimental workflows used to study them.

Itaconate_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Itaconate_ext Exogenous Itaconate Itaconate_int Intracellular Itaconate Itaconate_ext->Itaconate_int Keap1 Keap1 Itaconate_int->Keap1 Itaconation (Cys modification) NLRP3 NLRP3 Inflammasome Itaconate_int->NLRP3 Inhibition SUGCT SUGCT Itaconate_int->SUGCT SDH Succinate Dehydrogenase (SDH) Itaconate_int->SDH Competitive Inhibition Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc ItaconylCoA This compound SUGCT->ItaconylCoA cis_Aconitate cis-Aconitate ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 ACOD1->Itaconate_int Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Gene_Expression Antioxidant & Anti-inflammatory Gene Expression ARE->Gene_Expression

Caption: Signaling pathways modulated by itaconate.

ItaconylCoA_Signaling cluster_cytoplasm Cytoplasm / Mitochondrion Itaconate Itaconate SUGCT Succinyl-CoA:glutarate- CoA transferase (SUGCT) Itaconate->SUGCT SuccinylCoA Succinyl-CoA SuccinylCoA->SUGCT ItaconylCoA This compound SUGCT->ItaconylCoA Proteins Target Proteins ItaconylCoA->Proteins Itaconylation MCM Methylmalonyl-CoA Mutase (MCM) ItaconylCoA->MCM Inhibition ALAS2 ALAS2 ItaconylCoA->ALAS2 Competitive Inhibition Itaconylated_Proteins Itaconylated Proteins (Lys modification) SuccinylCoA_from_MCM Succinyl-CoA MCM->SuccinylCoA_from_MCM MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->MCM Heme_Synthesis Heme Synthesis ALAS2->Heme_Synthesis

Caption: Metabolic impact of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Macrophages) Treatment Treatment with Itaconate or Itaconate Derivatives Cell_Culture->Treatment Cell_Lysis Cell Lysis & Metabolite Extraction Treatment->Cell_Lysis Seahorse Seahorse Assay for Mitochondrial Respiration (OCR) Treatment->Seahorse Western_Blot Western Blot for Nrf2 Nuclear Translocation Treatment->Western_Blot LCMS LC-MS/MS for Itaconate & This compound Quantification Cell_Lysis->LCMS Enzyme_Assay Enzyme Activity Assays (SDH, MCM) Cell_Lysis->Enzyme_Assay Proteomics Quantitative Proteomics for Itaconation/Itaconylation Cell_Lysis->Proteomics

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Quantification of Intracellular Itaconate and this compound by LC-MS/MS

Objective: To accurately measure the intracellular concentrations of itaconate and this compound.

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C

  • Internal standards (e.g., 13C5-itaconate, 13C315N-pantothenate for CoA species)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Culture and Treatment: Plate cells at a desired density and treat with stimuli or compounds of interest.

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent containing internal standards to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant for LC-MS/MS analysis.[12][13]

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for separation.

    • Employ a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).[1]

    • Operate the mass spectrometer in negative ion mode for itaconate and positive ion mode for this compound.

    • Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for each analyte and internal standard.[12]

Protocol 2: Assessment of Nrf2 Nuclear Translocation by Immunofluorescence

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with itaconate or its derivatives.

Materials:

  • Cells cultured on glass coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against Nrf2

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with itaconate or a positive control (e.g., sulforaphane).

  • Fixation and Permeabilization:

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.[14]

  • Immunostaining:

    • Wash three times with PBS and block with blocking buffer for 1 hour.

    • Incubate with the primary Nrf2 antibody overnight at 4°C.[14]

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.[14][15]

Protocol 3: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

Objective: To measure the inhibitory effect of itaconate on SDH activity.

Materials:

  • Isolated mitochondria or cell lysates

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Succinate (substrate)

  • Itaconate (inhibitor)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, combine the assay buffer, electron acceptor, and the mitochondrial or cell lysate sample.

  • Initiate Reaction: Add succinate to start the reaction and monitor the reduction of the electron acceptor (e.g., decrease in absorbance for DCPIP) over time at a specific wavelength.

  • Inhibition Assay: Repeat the assay in the presence of varying concentrations of itaconate.

  • Data Analysis: Calculate the rate of the reaction in the absence and presence of the inhibitor. Determine the IC50 or Ki of itaconate for SDH inhibition.[4]

Conclusion

Itaconate and this compound, while metabolically linked, exhibit distinct and non-redundant functions in regulating cellular metabolism and immunity. Itaconate acts as a signaling molecule through enzyme inhibition and electrophilic stress, primarily impacting the Krebs cycle and antioxidant responses. This compound, its activated form, functions as a substrate for a novel post-translational modification and as a potent inhibitor of key metabolic enzymes involved in amino acid, fatty acid, and heme metabolism. A clear understanding of these differences is paramount for researchers aiming to dissect their roles in health and disease and for the development of targeted therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for distinguishing the unique metabolic impacts of these two critical immunometabolites.

References

Validating the Role of Itaconyl-CoA in Trained Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The burgeoning field of immunometabolism has identified Itaconyl-CoA as a critical signaling molecule in orchestrating trained immunity, a de facto form of innate immune memory. This guide provides a comparative analysis of the experimental evidence validating the function of this compound, offering insights into its mechanism of action and placing it in context with other mediators of this crucial immunological process.

This compound: At the Crossroads of Metabolism and Innate Immune Memory

Trained immunity is characterized by the long-term functional reprogramming of innate immune cells, such as monocytes and macrophages, following an initial stimulus. This leads to an enhanced response to a secondary, often unrelated, challenge. This reprogramming is underpinned by profound changes in cellular metabolism, where metabolites act as signaling molecules and epigenetic modifiers.

Itaconate, a metabolite derived from the Krebs cycle intermediate cis-aconitate, and its activated form, this compound, have emerged as central regulators in this process.[1][2][3] The synthesis of itaconate is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[3] Itaconate can then be converted to this compound.[1][2]

Comparative Analysis of Experimental Data

The functional role of the itaconate pathway in trained immunity has been elucidated through a series of key experiments. A central model involves the use of β-glucan, a component of fungal cell walls, as a training stimulus for monocytes.

Condition Primary Stimulus Secondary Stimulus TNF-α Production (pg/mL) IL-6 Production (pg/mL) Succinate (B1194679) Dehydrogenase (SDH) Activity Reference
Untrained MonocytesNoneLPS~1500~10000Baseline[4][5]
Trained Monocytesβ-glucanLPS~4000~30000Increased[4][5]
Tolerized MonocytesLPSLPS~500~2000Decreased (via Itaconate)[4][5][6]
Trained Monocytes + Itaconate Derivative (DI)β-glucanLPSReduced compared to trainedReduced compared to trainedInhibited[6]

This table summarizes representative data from studies on human monocytes. Actual values can vary based on experimental conditions.

The data clearly demonstrates that β-glucan training enhances pro-inflammatory cytokine production upon secondary stimulation, a hallmark of trained immunity.[4][5] This is associated with increased activity of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle.[4][5][7] Conversely, stimulation with lipopolysaccharide (LPS) can induce a state of tolerance, characterized by a blunted cytokine response and mediated by itaconate-induced inhibition of SDH.[4][6] The addition of itaconate derivatives to trained monocytes can suppress this enhanced response, highlighting the regulatory role of itaconate.[6]

Signaling Pathways and Mechanisms of Action

This compound and its precursor, itaconate, exert their effects through multiple mechanisms, primarily centered around the regulation of cellular metabolism and post-translational protein modifications.

A pivotal mechanism is the inhibition of succinate dehydrogenase (SDH).[1][6] Itaconate acts as a competitive inhibitor of SDH, leading to the accumulation of succinate.[1] This metabolic shift has profound consequences for the inflammatory state of the cell. In the context of trained immunity, β-glucan stimulation has been shown to inhibit the expression of IRG1, thereby reducing itaconate production and maintaining SDH activity, which is crucial for the enhanced inflammatory response upon secondary challenge.[4][5][8][9]

cluster_0 Trained Immunity Induction cluster_1 Immune Tolerance β-glucan β-glucan IRG1_down IRG1 Expression ↓ β-glucan->IRG1_down inhibits Itaconate_down Itaconate Production ↓ IRG1_down->Itaconate_down SDH_up SDH Activity ↑ Itaconate_down->SDH_up disinhibition TCA_Cycle TCA Cycle Integrity SDH_up->TCA_Cycle Enhanced_Response Enhanced Secondary Response TCA_Cycle->Enhanced_Response LPS LPS IRG1_up IRG1 Expression ↑ LPS->IRG1_up induces Itaconate_up Itaconate Production ↑ IRG1_up->Itaconate_up SDH_down SDH Activity ↓ Itaconate_up->SDH_down inhibits Tolerant_Response Tolerant Secondary Response SDH_down->Tolerant_Response

Figure 1: The IRG1-Itaconate-SDH axis in trained immunity vs. tolerance.

A more recently discovered mechanism of action for this compound is protein itaconylation, a post-translational modification where this compound acylates lysine (B10760008) residues on target proteins.[1][2] This modification has been identified on several glycolytic enzymes, histones, and other key cellular proteins, suggesting a broad regulatory role in cellular function.[1][2] The precise impact of itaconylation on the function of these proteins and its specific role in trained immunity is an active area of research.

Experimental Protocols

The validation of this compound's role in trained immunity relies on a set of established in vitro and in vivo experimental models.

This protocol is a cornerstone for studying trained immunity in a controlled environment.

Start Isolate Human PBMCs or Mouse BMDMs Train Day 0: Train cells with β-glucan (e.g., 10 µg/mL) or LPS (e.g., 10 ng/mL) for 24h Start->Train Rest Day 1-5: Rest cells in fresh media to allow for reprogramming Train->Rest Restimulate Day 6: Restimulate with LPS (e.g., 10 ng/mL) for 24h Rest->Restimulate Analyze Day 7: Analyze readouts: - Cytokine production (ELISA) - Metabolic flux (Seahorse) - Epigenetic marks (ChIP-seq) Restimulate->Analyze

Figure 2: Workflow for an in vitro trained immunity assay.

Detailed Steps:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation. For murine studies, bone marrow-derived macrophages (BMDMs) are generated by culturing bone marrow cells with M-CSF.

  • Training: Plate the cells and stimulate with a training agent such as β-glucan (from Candida albicans) for 24 hours. Control cells are left unstimulated.

  • Resting Phase: After 24 hours, wash the cells thoroughly to remove the training stimulus and culture them in fresh medium for 5-6 days. This resting period is crucial for the establishment of the trained phenotype.

  • Secondary Stimulation: Restimulate the rested cells with a secondary, unrelated stimulus, typically a low concentration of LPS.

  • Readout Analysis: After 24 hours of secondary stimulation, collect the supernatant to measure cytokine production (e.g., TNF-α, IL-6) by ELISA.[10] Cell lysates can be used for metabolic analysis or epigenetic studies.

This technique is used to measure key indicators of cellular metabolism in real-time.

  • Oxygen Consumption Rate (OCR): A measure of mitochondrial respiration.

  • Extracellular Acidification Rate (ECAR): An indicator of glycolysis.[10]

Protocol Summary:

  • Cell Seeding: Seed trained and control monocytes/macrophages in a Seahorse XF microplate.

  • Assay Medium: Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure basal respiration, maximal respiration, and ATP production.

  • Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure glycolysis, glycolytic capacity, and glycolytic reserve.

Alternatives and Complementary Pathways

While the this compound pathway is a significant player, it is not the sole driver of trained immunity. Other metabolic pathways and molecules are also critically involved:

  • Glycolysis: A shift towards aerobic glycolysis (the Warburg effect) is a hallmark of trained immunity.[11]

  • Glutaminolysis and the Krebs Cycle: Enhanced glutaminolysis and specific alterations in Krebs cycle intermediates, such as fumarate, also contribute to the epigenetic reprogramming that underlies trained immunity.

  • Cholesterol Synthesis Pathway: The mevalonate (B85504) pathway has been implicated in the induction of trained immunity.

These pathways are interconnected, and a comprehensive understanding of trained immunity requires their integrated study.

Conclusion

The validation of this compound's role in trained immunity represents a significant advancement in our understanding of innate immune memory. The experimental evidence, primarily centered on the IRG1-itaconate-SDH axis, firmly establishes this pathway as a critical regulatory node that determines whether an innate immune cell enters a state of tolerance or trained immunity. Future research focusing on the intricacies of protein itaconylation and the interplay between the itaconate pathway and other metabolic circuits will undoubtedly provide further insights into the complex regulation of innate immunity and open new avenues for therapeutic intervention in a wide range of diseases.

References

A Comparative Analysis of Itaconyl-CoA Metabolism in Wild-Type versus ACOD1-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic consequences of genetic modifications is paramount. This guide provides a comparative metabolomic analysis of Itaconyl-CoA levels in wild-type cells versus cells deficient in Acodinate Decarboxylase 1 (ACOD1), the enzyme responsible for itaconate synthesis. This comparison is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Introduction

Aconitate Decarboxylase 1 (ACOD1), also known as Immune-Responsive Gene 1 (IRG1), is a crucial enzyme in the metabolic reprogramming of immune cells, particularly macrophages, upon inflammatory stimulation. ACOD1 catalyzes the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate to produce itaconate. Itaconate and its derivative, this compound, are now recognized as key immunomodulatory metabolites. This guide focuses on the comparative analysis of this compound levels in the presence and absence of functional ACOD1.

The ACOD1-Itaconate-Itaconyl-CoA Pathway

The synthesis of this compound is initiated by the production of itaconate from cis-aconitate, a reaction exclusively catalyzed by ACOD1. Subsequently, itaconate is converted to this compound. This pathway is a critical node in the metabolic and inflammatory response of cells.

ACOD1_Pathway TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 Substrate Itaconate Itaconate ACOD1->Itaconate Catalyzes Itaconyl_CoA This compound Itaconate->Itaconyl_CoA Converted to Downstream_Effects Downstream Metabolic & Signaling Effects Itaconyl_CoA->Downstream_Effects

Figure 1: The ACOD1-dependent pathway for this compound synthesis.

Comparative Quantitative Analysis of Itaconate and this compound

The functional activity of ACOD1 is the determining factor for the cellular production of itaconate and, consequently, this compound. In ACOD1-deficient (ACOD1-/-) cells, the synthesis of itaconate is completely abrogated. This directly impacts the downstream production of this compound.

MetaboliteCell TypeConditionWild-Type (WT)ACOD1-Deficient (ACOD1-/-)Reference
Itaconate Bone Marrow-Derived Macrophages (BMDMs)LPS StimulationSignificantly IncreasedNot Detected[1][2]
This compound MacrophagesLPS StimulationDetectedNot Detected (inferred)[2]

Note: Direct quantitative data for this compound in ACOD1-/- cells is inferred from the absence of its precursor, itaconate. The literature confirms that ACOD1 is essential for itaconate production, and therefore this compound cannot be synthesized in its absence.

Experimental Workflow for Comparative Metabolomics

A typical workflow for the comparative analysis of this compound in wild-type and ACOD1-deficient cells involves several key steps, from cell culture and stimulation to metabolite extraction and detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis WT_cells Wild-Type Cells (e.g., BMDMs) Stimulation Inflammatory Stimulation (e.g., LPS) WT_cells->Stimulation KO_cells ACOD1-Deficient Cells (e.g., ACOD1-/- BMDMs) KO_cells->Stimulation Quenching Metabolic Quenching (e.g., Cold Methanol) Stimulation->Quenching Lysis Cell Lysis & Extraction (e.g., Acetonitrile/Methanol/Water) Quenching->Lysis LC Liquid Chromatography (Separation) Lysis->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Comparison Comparative Analysis (WT vs. ACOD1-/-) MS->Comparison

References

Assessing the Specificity of Itaconyl-CoA as an Inhibitor of Methylmalonyl-CoA Mutase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of itaconyl-CoA and other acyl-CoA analogs on methylmalonyl-CoA mutase (MCM). The data presented herein is compiled from peer-reviewed literature and pre-print archives to offer an objective assessment of inhibitor specificity, supported by experimental data and detailed methodologies.

Introduction

Methylmalonyl-CoA mutase (MCM) is a critical mitochondrial enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key step in the catabolism of branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1][2] Dysregulation of MCM activity is associated with the inherited metabolic disorder methylmalonic acidemia. Recently, this compound, a derivative of the immunomodulatory metabolite itaconate, has been identified as a potent inhibitor of MCM.[3][4] Understanding the specificity of this inhibition is crucial for elucidating the physiological roles of itaconate and for the development of targeted therapeutics. This guide compares the inhibitory potential of this compound with other known MCM inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the available quantitative data on the inhibition of methylmalonyl-CoA mutase by this compound and other acyl-CoA analogs.

InhibitorType of InhibitionInhibitory Constant (K_i or IC_50)Source
This compound Suicide InactivatorIC_50 ≈ 15 µM (estimated)[5]
Malyl-CoA Potent InhibitorIC_50 ≈ 5 µM (estimated)[5]
Ethylmalonyl-CoA Reversible, MixedK_i1 = 0.47 ± 0.12 mM, K_i2 = 2 ± 0.34 mM[6]
Cyclopropylcarbonyl-CoA carboxylate Reversible, MixedK_i1 = 0.26 ± 0.07 mM[6]
Methylenecyclopropylacetyl-CoA Reversible, MixedK_i1 = 0.47 ± 0.12 mM, K_i2 = 2 ± 0.34 mM[6]

Note: IC_50 values for this compound and Malyl-CoA are estimated from dose-response curves presented in the cited bioRxiv preprint.[5] K_i1 and K_i2 represent the inhibition constants for binding to the free enzyme and the enzyme-substrate complex, respectively.

Mechanism of Action: this compound as a Suicide Inactivator

This compound acts as a suicide inactivator of MCM.[3][7] The catalytic cycle of MCM involves the generation of a 5'-deoxyadenosyl radical from its vitamin B12 cofactor. This compound intercepts this radical, leading to the formation of a stable biradical adduct between the inhibitor and the cofactor.[3][7] This covalent modification irreversibly inactivates the enzyme.

In contrast, other inhibitors such as ethylmalonyl-CoA, cyclopropylcarbonyl-CoA carboxylate, and methylenecyclopropylacetyl-CoA exhibit reversible, mixed-type inhibition, meaning they can bind to both the free enzyme and the enzyme-substrate complex without causing irreversible inactivation.[6] Recent findings suggest that malyl-CoA is an even more potent inhibitor of MCM than this compound, inducing a dose-dependent inhibition of the enzyme.[5]

Signaling and Metabolic Pathway

The following diagram illustrates the central role of methylmalonyl-CoA mutase in metabolism and the point of inhibition by this compound.

MCM_Pathway cluster_Metabolism Propionate (B1217596) Catabolism cluster_Inhibition Inhibition Pathway Branched-chain amino acids Branched-chain amino acids Propionyl-CoA Propionyl-CoA Branched-chain amino acids->Propionyl-CoA Odd-chain fatty acids Odd-chain fatty acids Odd-chain fatty acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Itaconate Itaconate This compound This compound Itaconate->this compound Acyl-CoA Synthetase Methylmalonyl-CoA Mutase (MCM) Methylmalonyl-CoA Mutase (MCM) This compound->Methylmalonyl-CoA Mutase (MCM) Inhibition

Metabolic pathway showing the role of MCM and its inhibition by this compound.

Experimental Workflow for Assessing MCM Inhibition

The following diagram outlines a general workflow for determining the inhibitory potential of compounds against methylmalonyl-CoA mutase.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Analysis Recombinant MCM Purification Recombinant MCM Purification Incubate MCM with Inhibitor Incubate MCM with Inhibitor Recombinant MCM Purification->Incubate MCM with Inhibitor Inhibitor Synthesis/Procurement Inhibitor Synthesis/Procurement Inhibitor Synthesis/Procurement->Incubate MCM with Inhibitor Substrate (Methylmalonyl-CoA) Preparation Substrate (Methylmalonyl-CoA) Preparation Initiate reaction with Substrate Initiate reaction with Substrate Substrate (Methylmalonyl-CoA) Preparation->Initiate reaction with Substrate Incubate MCM with Inhibitor->Initiate reaction with Substrate Quench Reaction Quench Reaction Initiate reaction with Substrate->Quench Reaction Quantify Succinyl-CoA (Product) Quantify Succinyl-CoA (Product) Quench Reaction->Quantify Succinyl-CoA (Product) HPLC or UPLC-MS/MS HPLC or UPLC-MS/MS Quantify Succinyl-CoA (Product)->HPLC or UPLC-MS/MS Data Analysis (IC50/Ki determination) Data Analysis (IC50/Ki determination) HPLC or UPLC-MS/MS->Data Analysis (IC50/Ki determination)

General workflow for MCM inhibition assays.

Detailed Experimental Protocols

Methylmalonyl-CoA Mutase Activity Assay using UPLC-MS/MS

This protocol is a representative method based on procedures described in the literature for quantifying MCM activity by measuring the formation of succinyl-CoA.[1][8]

1. Reagents and Materials:

  • Recombinant human methylmalonyl-CoA mutase (MCM)

  • Methylmalonyl-CoA (substrate)

  • Adenosylcobalamin (cofactor)

  • Inhibitor compounds (e.g., this compound)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • UPLC-MS/MS system equipped with a C18 column

2. Enzyme Reaction:

  • Prepare a reaction mixture containing reaction buffer, adenosylcobalamin, and MCM enzyme in a microcentrifuge tube.

  • To determine inhibitory activity, pre-incubate the enzyme mixture with varying concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, methylmalonyl-CoA.

  • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the reaction by adding the quenching solution.

3. Sample Preparation for UPLC-MS/MS:

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Transfer the supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Analysis:

  • Inject the sample onto the UPLC-MS/MS system.

  • Separate the analyte (succinyl-CoA) from other reaction components using a suitable gradient on a C18 column.

  • Detect and quantify succinyl-CoA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a specific precursor-to-product ion transition for succinyl-CoA.

  • Generate a standard curve using known concentrations of succinyl-CoA to quantify the amount of product formed in the enzymatic reaction.

5. Data Analysis:

  • Calculate the rate of succinyl-CoA formation for each inhibitor concentration.

  • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC_50 or K_i value.

Logical Relationship of Inhibition Specificity

The following diagram illustrates the logical framework for assessing the specificity of an MCM inhibitor.

Inhibition_Specificity Potent Inhibition of MCM Potent Inhibition of MCM High Specificity High Specificity Potent Inhibition of MCM->High Specificity Low Ki or IC50 value Low Ki or IC50 value Low Ki or IC50 value->Potent Inhibition of MCM Irreversible (Suicide) Inhibition Irreversible (Suicide) Inhibition Irreversible (Suicide) Inhibition->High Specificity Minimal inhibition of other CoA-dependent enzymes Minimal inhibition of other CoA-dependent enzymes High Specificity->Minimal inhibition of other CoA-dependent enzymes Favorable therapeutic/research tool Favorable therapeutic/research tool High Specificity->Favorable therapeutic/research tool Reversible Inhibition Reversible Inhibition Lower Specificity (Potential for off-target effects) Lower Specificity (Potential for off-target effects) Reversible Inhibition->Lower Specificity (Potential for off-target effects)

Framework for assessing inhibitor specificity.

Conclusion

The available data indicate that this compound is a specific and potent suicide inactivator of methylmalonyl-CoA mutase. Its mechanism of forming a stable biradical adduct with the vitamin B12 cofactor distinguishes it from reversible inhibitors. Notably, recent evidence suggests that malyl-CoA may be an even more potent inhibitor of MCM. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the roles of these metabolites in health and disease and for those engaged in the development of novel therapeutics targeting propionate metabolism.

References

The Divergent Immunomodulatory Effects of Itaconyl-CoA and Other Key Immunometabolites on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between cellular metabolism and immune function has unveiled a class of molecules, termed immunometabolites, that act as critical signaling cues, directly influencing the genetic programming of immune cells. Among these, itaconyl-CoA has emerged as a potent regulator of inflammatory responses. This guide provides a comprehensive comparison of the effects of this compound and other key immunometabolites—succinate (B1194679), fumarate (B1241708), and alpha-ketoglutarate (B1197944)—on gene expression, supported by experimental data and detailed methodologies.

Comparative Analysis of Gene Expression Changes

The following tables summarize the quantitative effects of this compound, succinate, fumarate, and alpha-ketoglutarate on the expression of key genes in immune cells, primarily macrophages.

Table 1: this compound's Impact on Gene Expression in Macrophages

GeneChange in ExpressionFold ChangeFunction
Nrf2 (NFE2L2)Upregulated-Master regulator of antioxidant response
ATF3Upregulated-Transcription factor involved in stress response and inflammation
IκBζ (NFKBIZ)Downregulated-Transcriptional co-activator of NF-κB
IL-6Downregulated-Pro-inflammatory cytokine
IL-12BDownregulated-Pro-inflammatory cytokine
Nos2Downregulated-Inducible nitric oxide synthase, pro-inflammatory

Note: Quantitative fold-change data from comprehensive RNA-seq studies specifically for this compound treatment are limited in the reviewed literature. The table reflects the qualitative regulatory effects reported.

Table 2: Succinate's Impact on Gene Expression in Macrophages

GeneChange in ExpressionFold ChangeFunction
IL1BUpregulated>2Pro-inflammatory cytokine[1][2][3]
HIF1AStabilized (protein level)-Transcription factor mediating hypoxic and inflammatory responses[1][2][3][4]
GLUT1 (SLC2A1)Upregulated-Glucose transporter, supports glycolysis[5]
HK2Upregulated-Hexokinase 2, key glycolytic enzyme[5]
LDHAUpregulated-Lactate dehydrogenase A, involved in anaerobic glycolysis[5]
ARG1Upregulated-Arginase 1, marker of M2 macrophage polarization
MRC1 (CD206)Upregulated-Mannose receptor C-type 1, marker of M2 macrophage polarization
TGFBUpregulated-Transforming growth factor beta, anti-inflammatory cytokine

Table 3: Fumarate's (via Dimethyl Fumarate/Monomethyl Fumarate) Impact on Gene Expression in Immune Cells

GeneChange in ExpressionFold ChangeFunction
NRF2 (NFE2L2)Upregulated-Master regulator of antioxidant response[6]
NFKB pathway genesDownregulated-Pro-inflammatory signaling pathway[6][7]
Pro-inflammatory chemokinesDownregulated-Chemoattractant molecules for immune cells[7]
Memory T cell-associated genesDownregulated-Genes associated with effector and central memory T cells[7]
Naïve T cell-associated genesUpregulated-Genes associated with naïve T cells[7]

Note: Data is derived from studies using dimethyl fumarate (DMF), a prodrug of monomethyl fumarate (MMF), which is a cell-permeable form of fumarate.

Table 4: Alpha-Ketoglutarate's Impact on Gene Expression in Macrophages

GeneChange in ExpressionFold ChangeFunction
Arg1Upregulated-Arginase 1, marker of M2 macrophage polarization[8]
Mrc1 (CD206)Upregulated-Mannose receptor C-type 1, marker of M2 macrophage polarization[8]
IL1BDownregulated-Pro-inflammatory cytokine[8]
IL6Downregulated-Pro-inflammatory cytokine[8]
TNFDownregulated-Tumor necrosis factor, pro-inflammatory cytokine[8]
Jmjd3 (KDM6B)Activated (enzymatic activity)-Histone demethylase promoting M2 gene expression[9]

Signaling Pathways and Mechanisms of Action

The distinct effects of these immunometabolites on gene expression are mediated by their unique interactions with cellular signaling pathways and epigenetic machinery.

This compound: A Brake on Inflammation

This compound, derived from the Krebs cycle intermediate cis-aconitate, primarily exerts anti-inflammatory effects. It functions as an electrophile, modifying proteins and activating the NRF2 antioxidant pathway. This leads to the transcription of a suite of antioxidant and cytoprotective genes. Furthermore, itaconate and its derivatives can inhibit the translation of IκBζ, a co-activator of the pro-inflammatory NF-κB pathway, thereby dampening the expression of genes like IL6.[10][11] Itaconate also inhibits the enzyme succinate dehydrogenase (SDH), leading to succinate accumulation, which can have its own distinct signaling consequences.

Itaconyl_CoA_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus IRG1 IRG1 Inflammatory Stimulus->IRG1 induces Cis-Aconitate Cis-Aconitate Itaconate Itaconate Cis-Aconitate->Itaconate catalyzed by This compound This compound Itaconate->this compound SDH SDH Itaconate->SDH inhibits ATF3 ATF3 Itaconate->ATF3 induces KEAP1 KEAP1 This compound->KEAP1 inhibits NRF2 NRF2 KEAP1->NRF2 degradation Nucleus Nucleus NRF2->Nucleus translocates IκBζ IκBζ ATF3->IκBζ inhibits NF-κB NF-κB IκBζ->NF-κB co-activates NF-κB->Nucleus translocates Antioxidant Genes Antioxidant Genes Nucleus->Antioxidant Genes activates Pro-inflammatory Genes (e.g., IL-6) Pro-inflammatory Genes (e.g., IL-6) Nucleus->Pro-inflammatory Genes (e.g., IL-6) activates

Caption: this compound signaling pathway in macrophages.

Succinate: A Pro-Inflammatory Amplifier

In contrast to itaconate, succinate accumulation, often occurring in pro-inflammatory (M1) macrophages, acts as a potent inflammatory signal. A primary mechanism is the inhibition of prolyl hydroxylases (PHDs), which leads to the stabilization of the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2][3][4] HIF-1α then drives the expression of a range of pro-inflammatory genes, including IL1B, and genes involved in glycolysis, reinforcing the pro-inflammatory metabolic state.

Succinate_Signaling cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus Krebs Cycle Krebs Cycle Inflammatory Stimulus->Krebs Cycle alters Succinate Succinate PHDs Prolyl Hydroxylases Succinate->PHDs inhibits HIF-1α HIF-1α PHDs->HIF-1α degradation Nucleus Nucleus HIF-1α->Nucleus translocates Pro-inflammatory Genes (e.g., IL-1β) Pro-inflammatory Genes (e.g., IL-1β) Nucleus->Pro-inflammatory Genes (e.g., IL-1β) activates Glycolytic Genes Glycolytic Genes Nucleus->Glycolytic Genes activates Krebs Cycle->Succinate accumulation

Caption: Succinate signaling pathway in macrophages.

Fumarate: A Dual Regulator

Fumarate, another Krebs cycle intermediate, exhibits both anti-inflammatory and pro-inflammatory potential depending on the cellular context. Its cell-permeable ester, dimethyl fumarate (DMF), is used clinically to treat multiple sclerosis. Fumarate, like itaconate, is an electrophile and can activate the NRF2 pathway, leading to an antioxidant response.[6] It can also inhibit the pro-inflammatory NF-κB pathway.[6][7] However, in the context of fumarate hydratase deficiency, high levels of fumarate can inhibit α-ketoglutarate-dependent dioxygenases, including histone demethylases, leading to epigenetic alterations that can promote a pro-inflammatory state.

Fumarate_Signaling cluster_cell Immune Cell Fumarate Fumarate KEAP1 KEAP1 Fumarate->KEAP1 inhibits NF-κB Pathway NF-κB Pathway Fumarate->NF-κB Pathway inhibits α-KG Dioxygenases α-KG-dependent Dioxygenases Fumarate->α-KG Dioxygenases inhibits NRF2 NRF2 KEAP1->NRF2 degradation Nucleus Nucleus NRF2->Nucleus translocates NF-κB Pathway->Nucleus translocates Epigenetic Changes Epigenetic Changes α-KG Dioxygenases->Epigenetic Changes Antioxidant Genes Antioxidant Genes Nucleus->Antioxidant Genes activates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates

Caption: Fumarate signaling pathways in immune cells.

Alpha-Ketoglutarate: A Driver of Anti-Inflammatory Phenotypes

Alpha-ketoglutarate (α-KG) generally promotes an anti-inflammatory or M2-like macrophage phenotype. It acts as a cofactor for various dioxygenases, including the histone demethylase Jumonji domain-containing protein 3 (Jmjd3).[9] Jmjd3 removes the repressive H3K27me3 mark from the promoters of M2-associated genes, such as Arg1 and Mrc1, leading to their expression.[9] Additionally, α-KG can promote the activity of PHDs, leading to the degradation of HIF-1α and a reduction in pro-inflammatory gene expression.[8]

Alpha_Ketoglutarate_Signaling cluster_cell Macrophage α-Ketoglutarate α-Ketoglutarate Jmjd3 Jmjd3 α-Ketoglutarate->Jmjd3 activates PHDs Prolyl Hydroxylases α-Ketoglutarate->PHDs activates H3K27me3 H3K27me3 (repressive mark) Jmjd3->H3K27me3 removes from HIF-1α HIF-1α PHDs->HIF-1α promotes degradation Nucleus Nucleus M2 Genes (e.g., Arg1, Mrc1) M2 Genes (e.g., Arg1, Mrc1) M2 Gene Promoters M2 Gene Promoters M2 Gene Promoters->M2 Genes (e.g., Arg1, Mrc1) expression

Caption: Alpha-ketoglutarate signaling in macrophages.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

RNA-Sequencing (RNA-Seq) for Gene Expression Analysis

Objective: To perform global transcriptomic analysis of macrophages treated with immunometabolites.

Experimental Workflow:

RNA_Seq_Workflow Macrophage Culture Macrophage Culture Metabolite Treatment Metabolite Treatment Macrophage Culture->Metabolite Treatment RNA Extraction RNA Extraction Metabolite Treatment->RNA Extraction Library Preparation Library Preparation RNA Extraction->Library Preparation Sequencing Sequencing Library Preparation->Sequencing Data Analysis Data Analysis Sequencing->Data Analysis Differentially Expressed Genes Differentially Expressed Genes Data Analysis->Differentially Expressed Genes

Caption: General workflow for RNA-sequencing analysis.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture primary bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) under standard conditions.

    • Treat cells with the desired immunometabolite (e.g., 4-octyl itaconate, diethyl succinate, dimethyl fumarate, or dimethyl alpha-ketoglutarate) at various concentrations and time points. Include a vehicle control.

  • RNA Extraction:

    • Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control of raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantify gene expression levels using tools like featureCounts or Salmon.

    • Perform differential gene expression analysis between treated and control groups using packages like DESeq2 or edgeR in R.

    • Identify significantly up- and down-regulated genes based on fold change and p-value thresholds.

    • Perform pathway and gene ontology enrichment analysis to identify biological processes affected by the immunometabolite.

Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) for Epigenetic Analysis

Objective: To identify genome-wide binding sites of transcription factors or the locations of specific histone modifications influenced by immunometabolites.

Experimental Workflow:

ChIP_Seq_Workflow Cell Treatment & Crosslinking Cell Treatment & Crosslinking Chromatin Shearing Chromatin Shearing Cell Treatment & Crosslinking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification Library Preparation & Sequencing Library Preparation & Sequencing DNA Purification->Library Preparation & Sequencing Data Analysis & Peak Calling Data Analysis & Peak Calling Library Preparation & Sequencing->Data Analysis & Peak Calling Genomic Loci Genomic Loci Data Analysis & Peak Calling->Genomic Loci

Caption: General workflow for ChIP-sequencing analysis.

Detailed Methodology:

  • Cell Treatment and Crosslinking:

    • Treat macrophages with the immunometabolite of interest.

    • Crosslink proteins to DNA using formaldehyde.

  • Chromatin Preparation and Shearing:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into fragments of 200-600 base pairs using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the target protein (e.g., NRF2, HIF-1α) or histone modification (e.g., H3K27me3).

    • Capture the antibody-protein-DNA complexes using protein A/G-coated magnetic beads.

  • DNA Purification and Library Preparation:

    • Reverse the crosslinks and purify the immunoprecipitated DNA.

    • Prepare sequencing libraries from the purified DNA.

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput platform.

    • Align the reads to a reference genome.

    • Perform peak calling using software like MACS2 to identify regions of enrichment.

    • Annotate the peaks to identify associated genes and perform motif analysis to discover transcription factor binding motifs.

Metabolomics for Intracellular Metabolite Profiling

Objective: To quantify the intracellular levels of immunometabolites and other related metabolites.

Experimental Workflow:

Metabolomics_Workflow Cell Culture & Quenching Cell Culture & Quenching Metabolite Extraction Metabolite Extraction Cell Culture & Quenching->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Data Processing & Analysis Data Processing & Analysis LC-MS/MS Analysis->Data Processing & Analysis Metabolite Quantification Metabolite Quantification Data Processing & Analysis->Metabolite Quantification

Caption: General workflow for metabolomics analysis.

Detailed Methodology:

  • Sample Preparation:

    • Culture and treat macrophages as described for RNA-Seq.

    • Rapidly quench metabolic activity by washing cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).

  • Metabolite Extraction:

    • Scrape the cells and collect the cell lysate.

    • Separate the soluble metabolite fraction from the insoluble pellet by centrifugation.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extract using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

    • Use appropriate chromatography (e.g., HILIC for polar metabolites) and mass spectrometry settings for targeted quantification of the immunometabolites of interest.

  • Data Analysis:

    • Process the raw data to identify and quantify the metabolites based on their retention times and mass-to-charge ratios.

    • Normalize the data to cell number or protein content.

    • Perform statistical analysis to identify significant changes in metabolite levels between different treatment conditions.

Conclusion

This compound, succinate, fumarate, and alpha-ketoglutarate exert distinct and sometimes opposing effects on gene expression in immune cells. While this compound and alpha-ketoglutarate generally promote anti-inflammatory responses, succinate is a potent pro-inflammatory signal. Fumarate displays a more complex, context-dependent role. Understanding these differential effects is crucial for the development of novel therapeutic strategies that target immunometabolism to modulate immune responses in a variety of diseases, from autoimmune disorders to cancer. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of these powerful immunometabolites.

References

Quantitative comparison of Itaconyl-CoA levels in health and disease models

Author: BenchChem Technical Support Team. Date: December 2025

An essential metabolic intermediate, Itaconyl-CoA, is emerging as a key player in the intricate dance between cellular metabolism and the immune response. This guide provides a comparative overview of this compound levels in various physiological and pathological states, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data.

While direct quantitative comparisons of this compound concentrations across different models are still an evolving area of research, this guide synthesizes the available data on its relative abundance in key disease models. The following sections detail these findings, outline the methodologies for its quantification, and illustrate its central role in cellular signaling pathways.

Comparative Analysis of this compound Levels

The quantification of this compound in biological samples presents analytical challenges, and as such, a comprehensive dataset of its absolute concentrations across various conditions is not yet widely available. However, several studies have reported significant changes in its levels or the levels of its precursor, itaconate, in disease models, particularly those with an inflammatory component.

Model System Condition Observed Change in this compound/Itaconate Method of Detection
Macrophages (RAW264.7 cells) Lipopolysaccharide (LPS) StimulationSignificant increase in intracellular itaconate, which is the direct precursor to this compound.[1][2][3]LC-MS/MS
Human Plasma Rheumatoid Arthritis (RA)A fragment of this compound was detected and its levels correlated with disease activity.Untargeted Metabolomics (LC-MS)
Hepatocytes Non-Alcoholic Fatty Liver Disease (NAFLD) modelItaconate is converted to this compound, and its levels are measured by mass spectrometry.Mass Spectrometry
Macrophages Unstimulated vs. LPS- and IL-4-polarizedExogenous itaconate is imported and can be detected intracellularly.[4]LC-MS
Synovial Fluid Rheumatoid Arthritis (RA) vs. Osteoarthritis (OA)While not directly measuring this compound, studies show significant metabolic changes, including alterations in related metabolites, in the synovial fluid of RA patients.[5][6]Mass Spectrometry-based Metabolomics
Brain Tissue Neuroinflammation ModelsItaconate and its derivatives are being investigated for their therapeutic potential in neuroinflammatory conditions.[7][8][9]N/A

Experimental Protocols for this compound Quantification

The gold standard for the quantification of this compound and other acyl-CoAs is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance metabolites in complex biological matrices.

Sample Preparation and Extraction (General Protocol)
  • Cell Culture: Cells (e.g., macrophages) are cultured to the desired density and treated with stimuli (e.g., LPS) or vehicle control.

  • Quenching and Harvesting: The metabolism is rapidly quenched by washing the cells with ice-cold phosphate-buffered saline (PBS). Cells are then scraped and harvested.

  • Extraction: Metabolites are extracted using a cold solvent mixture, typically containing methanol, acetonitrile, and water. The mixture is vortexed and incubated at a low temperature to precipitate proteins.

  • Centrifugation: The mixture is centrifuged at high speed to pellet the protein precipitate.

  • Supernatant Collection: The supernatant containing the metabolites is carefully collected for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separation of this compound from other metabolites is typically achieved using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). Ion-pairing agents may be used to improve the retention and peak shape of polar molecules like this compound.[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for detection and quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions.

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard and generating a calibration curve with known concentrations of an this compound standard.

Signaling Pathways and Metabolic Role of this compound

This compound is not just a metabolic byproduct; it actively participates in and modulates key cellular signaling pathways, particularly those involved in inflammation and metabolism.

Biosynthesis of this compound

The production of this compound begins with the synthesis of itaconate from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1). Itaconate is then converted to this compound.[3][11]

Itaconyl_CoA_Biosynthesis TCA_Cycle TCA Cycle cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate Itaconate Itaconate cis_Aconitate->Itaconate ACOD1/IRG1 Itaconyl_CoA This compound Itaconate->Itaconyl_CoA

Biosynthesis of this compound from the TCA cycle.

Downstream Effects of this compound

Once formed, this compound can influence cellular metabolism through various mechanisms. One of its key functions is the inhibition of the enzyme methylmalonyl-CoA mutase (MUT), which is involved in the catabolism of branched-chain amino acids and odd-chain fatty acids. This inhibition can lead to a remodeling of cellular metabolism.[12]

Downstream_Effects Itaconyl_CoA This compound MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Metabolic_Pathways Branched-Chain Amino Acid & Odd-Chain Fatty Acid Catabolism MUT->Metabolic_Pathways

Inhibitory effect of this compound on cellular metabolism.

Conclusion

The study of this compound is a rapidly advancing field. While comprehensive quantitative data across a wide range of health and disease models is still being gathered, the existing evidence strongly points to its significant role in inflammatory and metabolic diseases. The development of robust and sensitive analytical methods, such as LC-MS/MS, is crucial for furthering our understanding of this important molecule and its potential as a therapeutic target and biomarker. As research continues, a clearer picture of the quantitative landscape of this compound will undoubtedly emerge, providing valuable insights for the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the link between Itaconyl-CoA levels and the severity of inflammatory diseases. It offers an objective look at current analytical techniques, supported by experimental data and detailed protocols, to aid in the design and execution of robust studies in this emerging field of immunometabolism.

Introduction to this compound in Inflammation

Itaconate, a metabolite produced during the Krebs cycle in activated macrophages and other immune cells, is emerging as a key regulator of inflammation.[1][2] Its conversion to Itaconyl-Coenzyme A (this compound) is a critical step that enables its diverse biological activities, including the modulation of inflammatory responses and microbial defense.[1][3][4] Elevated levels of itaconate and its derivatives have been associated with various inflammatory and autoimmune conditions, making this compound a promising biomarker and therapeutic target.[3][5] This guide focuses on the methods available to accurately quantify this compound and assess its functional impact on inflammatory pathways.

Comparison of this compound Quantification Methods

The accurate quantification of this compound in biological samples is crucial for understanding its role in disease. Liquid Chromatography-Mass Spectrometry (LC-MS) based methods are currently the gold standard due to their high sensitivity and specificity.[6] While enzymatic and colorimetric assays are available for other Coenzyme A species, their development for this compound specifically is not yet widespread.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic AssaysColorimetric Assays (e.g., ELISA)
Principle Separation by chromatography followed by mass-based detection and fragmentation for specific identification.Measurement of a product or cofactor change resulting from an enzyme-catalyzed reaction involving the target molecule.Antibody-based detection where a color change is proportional to the amount of the target molecule.
Specificity Very High: Can distinguish between structurally similar molecules and isomers.[7]Moderate to High: Specificity depends on the enzyme used. Cross-reactivity with other CoA species can be a concern.Moderate: Specificity is dependent on the antibody. Cross-reactivity is a potential issue.
Sensitivity Very High: Capable of detecting low picogram to femtogram levels.[8]Moderate: Generally less sensitive than LC-MS/MS.Low to Moderate: Typically the least sensitive method.
Quantitative Accuracy High: Provides absolute quantification with the use of stable isotope-labeled internal standards.[1][4]Moderate: Can provide quantitative data, but may be less precise than LC-MS/MS.Low: Often used for semi-quantitative or relative quantification.
Throughput Moderate: Sample preparation can be time-consuming, though automation is possible.High: Well-suited for 96-well plate formats and high-throughput screening.High: Amenable to high-throughput formats.
Cost High: Requires expensive instrumentation and specialized expertise.Moderate: Generally more affordable than LC-MS/MS.Low to Moderate: Kits can be relatively inexpensive.
Development Status for this compound Established methods are available and widely used in research.[6][7]Not commonly available specifically for this compound.Not readily available for this compound. A colorimetric ELISA kit for acetyl-CoA failed to produce interpretable results in one study.[1][4]

Key Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of this compound from cell or tissue samples.

a. Sample Preparation and Extraction

  • For Adherent Cells:

    • Wash cells with ice-cold 0.9% NaCl solution.

    • Aspirate the wash solution completely.

    • Add 1 mL of cold extraction solution (e.g., 80% methanol (B129727)/water) to each well and scrape the cells.

    • Transfer the mixture to a pre-chilled tube and vortex for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube for analysis.

  • For Tissue Samples:

    • Flash-freeze the tissue in liquid nitrogen immediately after collection.

    • Homogenize the frozen tissue in an ice-cold extraction buffer (e.g., methanol/water mixture).

    • Centrifuge the homogenate at high speed (e.g., 12,000 rpm) at 4°C for 10 minutes.[9]

    • Collect the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatography: Utilize a reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.2% formic acid (Mobile Phase A) and methanol with 0.2% formic acid (Mobile Phase B).[7] An ion-pairing agent like tributylamine (B1682462) can be used to improve peak shape and sensitivity.[8]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of this compound.

Induction of this compound in an In Vitro Inflammatory Model

This protocol describes the induction of an inflammatory response in macrophages to study this compound production.

  • Cell Culture: Culture murine macrophage cell lines (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.[10]

  • Inflammatory Stimulation: Treat the macrophages with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[10]

  • Time Course: Collect cell lysates and culture supernatants at different time points (e.g., 0, 4, 8, 12, 24 hours) after LPS stimulation to measure this compound levels and cytokine production.

  • Analysis: Quantify this compound in cell lysates using LC-MS/MS as described above. Analyze cytokine levels (e.g., IL-6, TNF-α) in the supernatant using ELISA or other immunoassays.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibitory effect of itaconate (the precursor to this compound) on SDH activity.

  • Enzyme Source: Purify SDH (Complex II) from a suitable source, such as the BV2 macrophage cell line.

  • Assay Principle: Measure SDH activity using a commercially available Complex II Enzyme Activity Microplate Assay Kit. The assay typically involves monitoring the reduction of a specific dye.[11]

  • Inhibition Kinetics:

    • Pre-incubate the purified SDH with varying concentrations of itaconate.

    • Initiate the reaction by adding the substrate, succinate.

    • Measure the reaction rate spectrophotometrically.

    • Determine the inhibitory constant (Ki) by performing a Dixon plot analysis. A Ki of 0.22 mM for itaconate has been reported.[11]

Nrf2 Activation Assay

This protocol assesses the activation of the Nrf2 antioxidant pathway by itaconate derivatives.

  • Cell Treatment: Treat neuronal cells (e.g., SH-SY5Y) or osteoblasts with a cell-permeable itaconate derivative, such as 4-octyl itaconate (4-OI), at various concentrations (e.g., 5-50 µM).[12][13]

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the treated cells.

    • Perform reverse transcription to generate cDNA.

    • Quantify the mRNA levels of Nrf2 target genes (e.g., HO1, NQO1, GCLC) using quantitative PCR.[13]

  • Protein Analysis (Western Blot):

    • Prepare whole-cell lysates and nuclear fractions from treated cells.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against Nrf2, Keap1, and Nrf2 target proteins (HO1, NQO1).

    • Analyze Nrf2 protein stabilization and its translocation to the nucleus.[13]

Signaling Pathways and Experimental Workflows

Itaconyl_CoA_Signaling_Pathway cluster_krebs Krebs Cycle cluster_inflammation Inflammatory Response cis-Aconitate cis-Aconitate Itaconate Itaconate cis-Aconitate->Itaconate IRG1 This compound This compound Itaconate->this compound CoA Ligase Nrf2 Activation Nrf2 Activation Itaconate->Nrf2 Activation Activates SDH Inhibition SDH Inhibition This compound->SDH Inhibition Inhibits Succinate Accumulation Succinate Accumulation SDH Inhibition->Succinate Accumulation Pro-inflammatory Signals Pro-inflammatory Signals Succinate Accumulation->Pro-inflammatory Signals Stabilizes HIF-1α Antioxidant Response Antioxidant Response Nrf2 Activation->Antioxidant Response Reduced Inflammation Reduced Inflammation Antioxidant Response->Reduced Inflammation LPS LPS LPS->cis-Aconitate

Caption: this compound's role in the inflammatory signaling pathway.

Experimental_Workflow cluster_model Inflammatory Model cluster_analysis Analysis Cell Culture Cell Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation Sample Collection Sample Collection LPS Stimulation->Sample Collection Extraction Extraction Sample Collection->Extraction Functional Assays Functional Assays Sample Collection->Functional Assays LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Functional Assays->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for studying this compound in inflammation.

Conclusion

The validation of the link between this compound levels and inflammatory disease severity relies on precise and accurate measurement techniques. LC-MS/MS stands out as the most reliable method for the quantification of this compound, providing the sensitivity and specificity required for detailed mechanistic studies. By combining robust analytical methods with well-defined in vitro and in vivo inflammatory models, researchers can effectively investigate the role of this critical metabolite in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Core Safety Precautions

When handling Itaconyl-CoA, researchers should adhere to standard laboratory safety practices, including the use of appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[1]

    • Hand Protection: Wear appropriate chemical-resistant gloves.

    • Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, consider an apron or other protective clothing.[1]

    • Respiratory Protection: If working with a powder form outside of a fume hood, use a respirator with a particulate filter.[1]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is small and you are trained to handle it, wear appropriate PPE.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plan

The disposal of this compound should be approached with an understanding of its chemical nature as a thioester. Thioesters are known to be more reactive than their corresponding esters and can act as acylating agents.[3][4] The recommended disposal method involves the hydrolysis of the thioester bond to less reactive products.

Quantitative Data for Itaconic Acid

While specific data for this compound is not available, the following data for the related compound, Itaconic Acid, can provide some context for its physical properties.

PropertyValueCitation
Physical State Solid (Powder)[1]
Appearance Off-white[1]
Melting Point/Range 165 - 168 °C / 329 - 334.4 °F[1]
Solubility in Water 95 g/L (25°C)[1]
Specific Gravity 1.570[1]
Step-by-Step Disposal Protocol

This protocol is designed to hydrolyze the thioester bond of this compound, rendering it less reactive and suitable for standard chemical waste disposal.

1. Preparation of Hydrolysis Solution:

  • Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Caution: Handle caustic solutions with extreme care.

2. Hydrolysis Procedure:

  • In a designated chemical fume hood, dilute the this compound waste with a compatible solvent (e.g., water, if soluble) to a concentration of less than 5% (w/v).

  • Slowly and with stirring, add the 1 M NaOH or KOH solution to the diluted this compound waste. A 2-fold molar excess of the base is recommended to ensure complete hydrolysis.

  • Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to ensure the complete breakdown of the thioester bond. The hydrolysis will yield itaconic acid and Coenzyme A.

3. Neutralization:

  • After the hydrolysis period, neutralize the solution by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.

4. Final Disposal:

  • The neutralized solution can now be disposed of as aqueous chemical waste according to your institution's guidelines. Ensure the waste container is properly labeled with its contents.

  • For solid waste contaminated with this compound (e.g., weighing paper, pipette tips), collect it in a designated, labeled solid waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Itaconyl_CoA_Disposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have This compound Waste ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood dilute Dilute Waste (<5% w/v) hood->dilute hydrolyze Add 1M NaOH/KOH (2-fold excess) dilute->hydrolyze stir Stir for 2-4 hours hydrolyze->stir neutralize Neutralize with 1M HCl (pH 6-8) stir->neutralize dispose Dispose as Aqueous Chemical Waste neutralize->dispose end End dispose->end

References

Personal protective equipment for handling Itaconyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Itaconyl-CoA in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices from the SDS of its precursor, Itaconic Acid, and general principles for handling novel biochemical reagents. It is imperative to treat this compound as a compound with unknown toxicity and handle it with the utmost care.

I. Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety. The following table outlines the minimum PPE requirements for various operations involving this compound.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves, and an N95-rated respirator. This activity should be performed within a certified chemical fume hood or a ventilated balance enclosure.
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, and double nitrile gloves. All work must be conducted in a certified chemical fume hood.
General Handling (Solutions) Laboratory coat, safety glasses, and nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, and heavy-duty nitrile gloves.

II. Operational Plan: Handling Protocol

This section details a step-by-step workflow for the safe handling of this compound, from receipt to final disposal.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is readily available and in good condition.

  • Verify that the chemical fume hood and any other ventilation equipment are functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.

  • Prepare all necessary equipment and reagents for the experiment to minimize movement and handling of this compound.

2. Handling this compound:

  • Weighing: When weighing the solid compound, do so in a chemical fume hood or a ventilated enclosure to prevent inhalation of any dust particles. Use anti-static weighing paper or a container.

  • Dissolving: Add the solvent to the this compound powder slowly to avoid splashing. Ensure the container is appropriately sealed before mixing.

  • Experimental Use: Conduct all procedures involving this compound within a chemical fume hood to contain any potential aerosols or vapors.

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate laboratory disinfectant.

  • Remove and dispose of PPE in the designated waste containers.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_safety Locate Safety Equipment weigh Weigh Solid in Hood dissolve Dissolve in Hood weigh->dissolve experiment Conduct Experiment in Hood dissolve->experiment decontaminate Decontaminate Surfaces dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash Wash Hands dispose_ppe->wash cluster_exposure Accidental Exposure cluster_response Immediate Response cluster_action Follow-up Action exposure Exposure Event remove Remove from Exposure exposure->remove flush Flush/Wash Area remove->flush alert Alert Supervisor flush->alert sds Consult SDS (if available) medical Seek Medical Attention sds->medical document Document Incident medical->document

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Itaconyl-CoA
Reactant of Route 2
Reactant of Route 2
Itaconyl-CoA

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。